Triphenyl(styryl)silane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C26H22Si |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
triphenyl-[(E)-2-phenylethenyl]silane |
InChI |
InChI=1S/C26H22Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+ |
InChI Key |
SXMDBESVDDCSRZ-QURGRASLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Triphenyl(styryl)silane: A Strategic Organosilicon Scaffold for Materials & Synthesis
Executive Summary
Triphenyl(styryl)silane (CAS: 18766-06-8 ) is a high-value organosilicon intermediate characterized by its steric bulk and electronic modularity. Unlike simpler vinylsilanes, the triphenylsilyl (TPS) moiety acts as a robust "silicon switch," offering unique advantages in two critical domains: Organic Light-Emitting Diodes (OLEDs) , where it functions as a wide-bandgap host material to prevent triplet exciton quenching, and Cross-Coupling Catalysis , where it serves as a stable, non-toxic alternative to organostannanes in the Hiyama reaction. This guide details its physicochemical profile, green synthesis via hydrosilylation, and application protocols.
Molecular Architecture & Physicochemical Profile[1][2]
The molecule features a central silicon atom bonded to three phenyl rings and one styryl (vinylbenzene) group. This tetrahedral geometry disrupts π-conjugation between the phenyl rings, resulting in a high triplet energy (
| Property | Value | Context/Relevance |
| IUPAC Name | Triphenyl(styryl)silane; (E)-Triphenyl(2-phenylethenyl)silane | Official nomenclature. |
| CAS Number | 18766-06-8 | Unique identifier (Distinct from Triphenoxyvinylsilane). |
| Molecular Formula | High carbon content contributes to lipophilicity. | |
| Molecular Weight | 362.54 g/mol | Moderate weight allows for vacuum sublimation. |
| Physical State | White Solid | Stable crystalline powder. |
| Melting Point | 145–147 °C | High thermal stability suitable for device fabrication. |
| Solubility | Soluble in | Compatible with standard solution-processing. |
| Electronic Character | Wide Bandgap (HOMO/LUMO) | Silicon breaks conjugation, confining excitons. |
Synthetic Pathways & Process Chemistry[3]
The most atom-economical route to Triphenyl(styryl)silane is the Hydrosilylation of Phenylacetylene . This addition reaction avoids the stoichiometric salt waste associated with Grignard reagents.
Protocol: Ruthenium-Catalyzed Hydrosilylation
Objective: Selective formation of the (E)-isomer (anti-Markovnikov addition).
Reagents:
-
Phenylacetylene (1.0 equiv)
-
Triphenylsilane (
, 1.1 equiv) -
Catalyst:
(0.5 mol%) or Karstedt’s Catalyst (Pt) -
Solvent: Toluene or DCM (Anhydrous)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon (
). -
Dissolution: Dissolve Phenylacetylene (10 mmol) and Triphenylsilane (11 mmol) in dry Toluene (20 mL).
-
Catalyst Addition: Add the Ru or Pt catalyst solution dropwise at 0°C to control the exotherm.
-
Reaction: Stir at ambient temperature (or 60°C for Ru) for 4–12 hours. Monitor via TLC (Hexane eluent).[1]
-
Workup: Filter through a silica pad to remove metal catalyst. Concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane to yield white crystals (Yield >80%).
Figure 1: Atom-economical hydrosilylation pathway yielding the (E)-isomer.
Applications in Research & Development
A. Hiyama Cross-Coupling (Palladium-Catalyzed)
Triphenyl(styryl)silane serves as a stable surrogate for toxic organostannanes (Stille coupling). The reaction requires fluoride activation to form a pentacoordinate silicate intermediate, which undergoes transmetallation.[2][3]
-
Mechanism: The bulky phenyl groups on silicon stabilize the molecule, preventing premature hydrolysis, while the fluoride source (TBAF or TASF) activates the Si-C bond for transfer to Palladium.
-
Utility: Synthesis of functionalized Stilbenes (molecular wires, fluorescent probes).
Figure 2: Catalytic cycle of the Hiyama coupling. Fluoride activation is the critical step.
B. OLED Host Materials
In phosphorescent OLEDs (PhOLEDs), the host material must have a Triplet Energy (
-
Role of Silicon: The
silicon atom acts as an insulator, breaking the conjugation between the triphenyl and styryl units. This keeps the high (confined to the phenyl/styryl segments) rather than lowering it through extended delocalization. -
Thermal Stability: The high melting point (147°C) ensures morphological stability in thin films, preventing device degradation.
Validation & Quality Control (Self-Validating Protocol)
To ensure the integrity of the synthesized material, compare analytical data against these standard values.
1H NMR Spectroscopy (
- 7.64 – 7.58 (m, 6H): Ortho-protons of Triphenylsilyl group.
- 7.51 – 7.35 (m, 14H): Meta/Para-protons of Si-Ph and Styryl-Ph.
-
7.01 – 6.90 (d, J = 19.2 Hz, 1H): Vinylic proton (
to Si). -
6.55 – 6.45 (d, J = 19.2 Hz, 1H): Vinylic proton (
to Si).-
Note: The large coupling constant (
) confirms the (E)-trans geometry.
-
Safety & Handling:
-
Hazards: Generally low toxicity, but silanes can generate hydrogen gas upon hydrolysis with strong acids/bases.
-
Storage: Store in a cool, dry place. Stable to air and moisture indefinitely in solid form.
References
-
Synthesis & Characterization
- Title: Highly Efficient Photocatalytic Divergent Decarbonylative Silyl
- Source: Amazon S3 (Research D
- Data Point: Confirms MP 145-147°C and NMR shifts.
-
(Verified snippet data).
-
Hydrosilylation Methodology
- Title: Stereoselective Hydrosilyl
- Source: Royal Society of Chemistry (RSC).
- Data Point: Protocols for Pt/Rh c
-
Hiyama Coupling Application
Sources
Triphenyl(styryl)silane chemical structure and CAS number
This guide serves as an advanced technical profile for Triphenyl(styryl)silane , a specialized organosilicon intermediate used in precision organic synthesis and materials science.
CAS Number: 18766-06-8
Executive Summary
Triphenyl(styryl)silane (also known as Styryltriphenylsilane) is a bulky, air-stable organosilane characterized by a central silicon atom bonded to three phenyl rings and one styryl (vinylbenzene) group. It serves as a robust nucleophile in palladium-catalyzed cross-coupling reactions (Hiyama coupling) and as a monomer for high-refractive-index polymers. Its steric bulk and electronic properties make it a valuable "masked" styrene equivalent in drug discovery and organic electronics.
Chemical Identity & Structure
| Parameter | Data |
| CAS Number | 18766-06-8 |
| IUPAC Name | Triphenyl(2-phenylethenyl)silane |
| Common Synonyms | Styryltriphenylsilane; (E)-Triphenyl(styryl)silane |
| Molecular Formula | C₂₆H₂₂Si |
| Molecular Weight | 362.54 g/mol |
| Physical Form | Crystalline Solid (White to off-white) |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in water |
| SMILES | C1(=CC=CC=C1)(C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Structural Analysis
The molecule features a tetrahedral silicon center. The styryl group typically adopts the trans (E) configuration when synthesized via standard hydrosilylation, minimizing steric clash with the three bulky phenyl rings. This geometry is critical for its reactivity in stereospecific cross-coupling reactions.
Synthesis Methodologies
Two primary pathways exist for synthesizing Triphenyl(styryl)silane. The Hydrosilylation route is preferred for atom economy and green chemistry standards, while the Grignard route offers robustness for small-scale laboratory preparation.
Method A: Platinum-Catalyzed Hydrosilylation (Preferred)
This method utilizes the addition of the Si-H bond across the alkyne triple bond.
-
Reagents: Triphenylsilane (Ph₃SiH), Phenylacetylene (Ph-C≡CH).
-
Catalyst: Karstedt’s Catalyst (Pt(0)-divinyltetramethyldisiloxane) or Speier’s Catalyst (H₂PtCl₆).
-
Conditions: 60–80°C in Toluene or THF under inert atmosphere (Ar/N₂).
-
Mechanism: The reaction proceeds via a modified Chalk-Harrod mechanism. The bulky triphenylsilyl group ensures high regioselectivity for the β-(E)-isomer (anti-Markovnikov addition).
Method B: Grignard Metathesis
-
Reagents: Chlorotriphenylsilane (Ph₃SiCl), Styrylmagnesium bromide (Ph-CH=CH-MgBr).
-
Conditions: THF, 0°C to Room Temperature.
-
Protocol:
-
Generate Styrylmagnesium bromide from
-bromostyrene and Mg turnings in dry THF. -
Add Ph₃SiCl dropwise at 0°C.
-
Reflux for 2–4 hours to ensure completion.
-
Quench with saturated NH₄Cl.
-
Visualization: Synthesis Workflow
Figure 1: Platinum-catalyzed hydrosilylation pathway yielding the trans-isomer.
Applications: The Hiyama Coupling
The most significant application of Triphenyl(styryl)silane in drug development and organic synthesis is its role as a nucleophile in the Hiyama Cross-Coupling reaction . Unlike boronic acids (Suzuki coupling), organosilanes are non-toxic and stable, but they require activation to react.
Mechanism of Action
-
Activation: The neutral silicon atom is unreactive toward transmetallation. A fluoride source (e.g., TBAF, CsF) or a base attacks the silicon to form a pentacoordinate silicate intermediate
. -
Transmetallation: This hypervalent species transfers the styryl group to the Palladium(II) center.
-
Product Formation: Reductive elimination yields the stilbene derivative and regenerates the Pd(0) catalyst.
Experimental Protocol: Pd-Catalyzed Cross-Coupling
-
Substrate: Aryl Iodide (Ar-I).
-
Silane: Triphenyl(styryl)silane (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Activator: TBAF (Tetrabutylammonium fluoride) in THF.
-
Conditions: 60°C, 12 hours.
-
Outcome: Stereoretentive synthesis of trans-stilbenes (common pharmacophores in anticancer agents like Resveratrol analogs).
Visualization: Hiyama Coupling Cycle
Figure 2: The catalytic cycle of Hiyama coupling utilizing Triphenyl(styryl)silane.
Physicochemical Properties & Stability
| Property | Description |
| Melting Point | Solid (Specific MP varies by purity, typically >100°C for triaryl systems) |
| Stability | Air and moisture stable (unlike trichlorosilanes). Can be stored on the benchtop. |
| Reactivity | Inert to mild acids/bases; Reacts with F⁻ ions (cleavage of C-Si bond) and strong electrophiles (ipso-substitution). |
| Spectroscopy | ¹H NMR (CDCl₃): δ ~7.3-7.6 (m, 15H, Si-Ph), 6.5-7.0 (d, 2H, Vinyl protons, J ≈ 19 Hz for trans). |
Safety & Handling (SDS Highlights)
-
Hazards: Generally considered low toxicity compared to halosilanes. May cause eye/skin irritation.[1]
-
Storage: Store in a cool, dry place. No special inert atmosphere required for storage, but synthesis should be performed under inert gas.
-
Disposal: Incineration with a scrubber for silica dust.
References
-
BLD Pharm. (n.d.). Triphenyl(styryl)silane Product Page. Retrieved from
- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling. Accounts of Chemical Research.
-
Sigma-Aldrich. (n.d.).[2] Triphenylsilane CAS 789-25-3 (Precursor Data). Retrieved from
-
Organic Chemistry Portal. (2023). Hiyama Coupling Mechanism and Applications. Retrieved from
Sources
Synthesis of Triphenyl(styryl)silane via Grignard reaction
Technical Whitepaper: Precision Synthesis of Triphenyl(styryl)silane
Executive Summary
Triphenyl(styryl)silane is a critical organosilicon intermediate used in the synthesis of advanced materials, including OLED host materials and cross-coupling partners for Hiyama reactions. Its synthesis presents a unique intersection of challenges: the tendency of the styrene moiety to polymerize under radical conditions and the significant steric hindrance imposed by the triphenylsilyl group.
This guide details a robust, self-validating protocol for the synthesis of Triphenyl(styryl)silane via the Grignard reaction between
Mechanistic Principles & Reaction Design
The synthesis relies on the nucleophilic substitution of a chlorosilane by a vinyl Grignard reagent. Understanding the mechanistic nuance is essential for troubleshooting.
The Grignard Formation (The Radical-Polar Interface)
The formation of styrylmagnesium bromide is not a simple surface reaction. It initiates via Single Electron Transfer (SET) from the magnesium surface to the
-
Critical Control Point: If the concentration of the styryl radical becomes too high without rapid recombination with the oxidized magnesium surface, radical-mediated polymerization of the styrene double bond will occur, forming insoluble oligomers (tar).
-
Solvent Choice: Tetrahydrofuran (THF) is strictly required over diethyl ether. THF’s higher Lewis basicity stabilizes the magnesium species, shifting the Schlenk equilibrium to favor the reactive monomeric Grignard species (
) over the less reactive dimeric forms.
Nucleophilic Attack at Silicon
The coupling step involves the attack of the "hard" styryl carbanion on the "hard" silicon electrophile.
-
Steric Barrier: The triphenylsilyl group creates a "propeller-like" steric shield around the silicon atom. Unlike trimethylchlorosilane, which reacts instantly at
, triphenylchlorosilane often requires thermal activation (reflux) to overcome the activation energy barrier for the formation of the pentacoordinate silicon transition state.
Figure 1: Mechanistic pathway highlighting the critical radical initiation step and the steric demand of the coupling phase.
Pre-Synthetic Validation (Trustworthiness Protocol)
Before initiating the reaction, the following system checks must be performed to ensure reproducibility.
| Parameter | Validation Standard | Failure Consequence |
| Magnesium Turnings | Shiny, metallic surface. If dull/gray, wash with dilute HCl, water, acetone, and ether, then vacuum dry. | Induction period failure; Wurtz coupling (dimerization). |
| Solvent (THF) | Distilled from Na/Benzophenone (deep blue color) or passed through activated alumina columns. | Moisture destroys Grignard; protonation yields styrene. |
| Glassware | Oven-dried at | Surface silanols on glass can quench trace Grignard. |
| Inert Atmosphere | Positive pressure of Argon (preferred over N2 due to density). | Oxygen reacts with Grignard to form phenols/alcohols. |
Step-by-Step Experimental Protocol
Target Scale: 10 mmol Estimated Yield: 65–75%
Phase 1: Preparation of Styrylmagnesium Bromide
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with gas inlet), and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with Argon (3 cycles).
-
Loading: Add Magnesium turnings (
, , ) to the flask. Add just enough anhydrous THF to cover the Mg. -
Activation: Add a single crystal of Iodine (
) or 2 drops of 1,2-dibromoethane. Stir gently until the iodine color fades or ethylene bubbles appear. -
Initiation: Dissolve trans-
-bromostyrene ( , ) in anhydrous THF. Add of this solution to the Mg. Heat gently with a heat gun until the solution turns turbid and exotherms (solvent boiling without external heat). -
Propagation: Once initiated, add the remaining bromide solution dropwise over 30 minutes. Maintain a gentle reflux using an oil bath if the exotherm subsides.
-
Note: If the reaction turns bright red/orange, this indicates successful Grignard formation.
-
-
Completion: After addition, reflux for an additional 1 hour to ensure complete consumption of the bromide.
Phase 2: The Silyl Coupling
-
Preparation of Electrophile: In a separate dry flask, dissolve Triphenylchlorosilane (
, , ) in anhydrous THF.-
Strategic Note: We use a slight deficit of the silane to ensure the difficult-to-remove silane is fully consumed, leaving the easier-to-remove styrene byproducts.
-
-
Addition: Cool the Grignard solution to
. Add the silane solution dropwise over 15 minutes.-
Observation: A white precipitate (Mg salts) will begin to form immediately.
-
-
Thermal Drive: Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours.
-
Why Reflux? The steric bulk of the three phenyl rings on silicon hinders the approach of the nucleophile. Room temperature stirring is often insufficient for high yields.
-
Phase 3: Workup and Purification
-
Quench: Cool to
and carefully add saturated aqueous Ammonium Chloride ( , ).-
Caution: Do not use HCl; acidic conditions can cleave the vinyl-silicon bond or promote siloxane formation.
-
-
Extraction: Extract with Diethyl Ether (
). Wash combined organics with Brine ( ). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude solid will contain the product, unreacted styrene, and biphenyl (homocoupling product).
-
Method: Recrystallization from hot Ethanol/Hexane (9:1) is preferred.[1] Alternatively, flash chromatography on silica gel (Eluent: 100% Hexanes
2% EtOAc/Hexanes).
-
Figure 2: Operational workflow for the synthesis, emphasizing the thermal drive required for the coupling step.
Characterization & Data Interpretation
Validation of the product requires confirming the presence of the silicon center and the retention of the alkene stereochemistry.
| Technique | Expected Data | Diagnostic Significance |
| Appearance | White crystalline solid | Colored impurities usually indicate biphenyl or iodine residues. |
| The large coupling constant ( | ||
| Single peak confirms one silicon environment; absence of silanol/siloxane peaks. | ||
| Melting Point | High melting solid (Typically >140°C) | Distinct from Triphenylsilane (MP ~45°C) and Triphenylsilanol (MP ~155°C). |
Troubleshooting the NMR:
-
Doublet at
5.2/5.7: Indicates styrene (protonolysis of Grignard). Reaction was wet. -
Multiplet only in aromatic region: Polymerization of the styrene occurred.
Troubleshooting & Optimization
-
Issue: Reaction fails to initiate.
-
Issue: Low Yield (<40%).
-
Issue: Sticky Polymer Formation.
References
-
BenchChem. Triphenyl(styryl)silane Product Data & Applications. Retrieved from
-
Royal Society of Chemistry. Synthesis of Vinylsilanes via Copper-Catalyzed Silylation (Comparative NMR Data). Retrieved from
-
Organic Syntheses. Preparation of Styrylmagnesium Bromide (General Protocol). Org.[1][4][5][6][7] Synth. 1970, 50, 66. (Analogous procedure for styryl Grignard).
-
Tuulmets, A., et al. Grignard reaction with chlorosilanes in THF: a kinetic study. J. Org.[8] Chem. 2004, 69(15), 5071-5076. Retrieved from
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics 2010, 29, 2176–2179.[9] Retrieved from (Validating solvent peaks).
Sources
- 1. Trichlorophenylsilane - Wikipedia [en.wikipedia.org]
- 2. The Method for Preparing Phenyl Silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Triethylsilane - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
An In-Depth Technical Guide to the Hydrosilylation of Styrene with Triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the hydrosilylation of styrene with triphenylsilane, a significant transformation in organic synthesis and materials science. We will delve into the core mechanistic principles, provide field-proven experimental protocols, and offer insights into catalyst selection, reaction optimization, and product characterization. This document is designed to be a practical resource for researchers seeking to understand and implement this powerful reaction.
Introduction: The Significance of Hydrosilylation
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. The reaction of styrene with triphenylsilane is of particular interest as it yields phenylethylsilane derivatives, which are valuable precursors for a variety of applications, including the synthesis of functionalized polymers, advanced materials, and as intermediates in the development of novel pharmaceutical compounds. The regioselectivity of this addition is a critical aspect, leading to either the branched (Markovnikov) or linear (anti-Markovnikov) isomer, with the latter often being the desired product for further synthetic manipulations.
Mechanistic Underpinnings: Chalk-Harrod and Modified Chalk-Harrod Pathways
The catalytic hydrosilylation of alkenes, including styrene, predominantly proceeds via one of two key mechanistic cycles: the Chalk-Harrod mechanism or the Modified Chalk-Harrod mechanism. Understanding these pathways is crucial for rational catalyst selection and for controlling the regiochemical outcome of the reaction.
The Chalk-Harrod mechanism is the more traditionally accepted pathway. It involves the following key steps:
-
Oxidative Addition: The hydrosilane (HSiR₃) oxidatively adds to the low-valent metal catalyst (M).
-
Olefin Coordination: The alkene (styrene) coordinates to the metal center.
-
Migratory Insertion (Hydrometallation): The hydride ligand migrates to the coordinated alkene, forming a metal-alkyl intermediate. For styrene, this insertion can occur at either the α- or β-carbon of the vinyl group.
-
Reductive Elimination: The silyl and alkyl groups reductively eliminate from the metal center, forming the C-Si bond and regenerating the active catalyst.
The Modified Chalk-Harrod mechanism proposes an alternative sequence of events:
-
Oxidative Addition: Similar to the Chalk-Harrod mechanism, the hydrosilane adds to the metal catalyst.
-
Olefin Coordination: The alkene coordinates to the metal-silyl complex.
-
Migratory Insertion (Silylmetallation): The silyl group, rather than the hydride, migrates to the coordinated alkene, forming a metal-alkyl intermediate with the silicon atom already attached to the carbon skeleton.
-
Reductive Elimination: The hydride and the alkyl group reductively eliminate, forming the C-H bond and regenerating the catalyst.
The regioselectivity of the hydrosilylation of styrene is heavily influenced by the catalyst and reaction conditions. Generally, platinum-based catalysts tend to favor the formation of the terminal, anti-Markovnikov product, 1-phenyl-2-(triphenylsilyl)ethane. In contrast, palladium-catalyzed reactions often show a high propensity for producing the branched, Markovnikov product, 1-phenyl-1-(triphenylsilyl)ethane, due to the formation of a stable π-benzylic palladium intermediate.[1]
Caption: Key mechanistic pathways for the hydrosilylation of styrene.
Catalyst Selection: A Comparative Overview
The choice of catalyst is paramount in directing the efficiency and selectivity of the hydrosilylation of styrene with triphenylsilane. While platinum complexes are the most widely employed, other transition metals offer unique advantages.
| Catalyst Type | Common Examples | Typical Regioselectivity with Styrene | Advantages | Disadvantages |
| Platinum | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | Predominantly anti-Markovnikov | High activity, good functional group tolerance | High cost, potential for side reactions (e.g., dehydrogenative silylation) |
| Palladium | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Predominantly Markovnikov[1] | High regioselectivity for the branched product | Can be sensitive to reaction conditions |
| Rhodium | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Variable, often a mixture of isomers | Can offer unique selectivity profiles | High cost, can promote isomerization of the alkene |
| Iron | Various Fe complexes | Typically anti-Markovnikov | Low cost, low toxicity | Generally lower activity than precious metals, may require higher temperatures |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization based on specific laboratory conditions and desired outcomes.
Reagent Preparation and Purification
Styrene: Commercial styrene is often stabilized with inhibitors (e.g., 4-tert-butylcatechol). These must be removed prior to the reaction.
-
Protocol: Wash the styrene with an equal volume of 10% aqueous sodium hydroxide solution in a separatory funnel to remove the inhibitor. Repeat the washing three times. Subsequently, wash with deionized water until the aqueous layer is neutral. Dry the styrene over anhydrous magnesium sulfate or calcium chloride, filter, and then distill under reduced pressure. Store the purified styrene under an inert atmosphere (nitrogen or argon) at low temperature and use it promptly.
Triphenylsilane: While often used as received, for high-purity applications, it can be recrystallized from a suitable solvent like ethanol or hexane.
Solvents: Anhydrous solvents are crucial for successful hydrosilylation. Toluene or xylenes are commonly used and should be dried using standard procedures (e.g., distillation from sodium/benzophenone) and stored under an inert atmosphere.
General Procedure for Platinum-Catalyzed Hydrosilylation (Karstedt's Catalyst)
This protocol is a general guideline for a small-scale reaction.
Caption: A typical workflow for the hydrosilylation of styrene.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet, add triphenylsilane (1.0 eq.).
-
Reagent Addition: Add freshly distilled styrene (1.1 eq.) and anhydrous toluene (to achieve a suitable concentration, e.g., 0.5 M).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Catalyst Introduction: Add Karstedt's catalyst (typically 10-100 ppm of Pt relative to the silane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ¹H NMR spectroscopy. The disappearance of the Si-H proton signal in the ¹H NMR spectrum (around 4-5 ppm) is a good indicator of reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the product from any remaining starting materials and catalyst residues.
Product Characterization
The primary products of the hydrosilylation of styrene with triphenylsilane are 1-phenyl-2-(triphenylsilyl)ethane (anti-Markovnikov) and 1-phenyl-1-(triphenylsilyl)ethane (Markovnikov). Their identification and differentiation are readily achieved through standard spectroscopic techniques.
Expected Spectroscopic Data:
-
1-Phenyl-2-(triphenylsilyl)ethane (anti-Markovnikov):
-
¹H NMR: Distinctive triplets for the two methylene groups of the ethyl bridge, along with multiplets for the phenyl protons.
-
¹³C NMR: Two signals for the aliphatic carbons of the ethyl bridge, in addition to the aromatic carbon signals.
-
IR: Characteristic Si-Ph and C-H stretching and bending frequencies.
-
MS: Molecular ion peak and fragmentation pattern corresponding to the structure.
-
-
1-Phenyl-1-(triphenylsilyl)ethane (Markovnikov):
-
¹H NMR: A quartet for the methine proton and a doublet for the methyl group, in addition to the aromatic proton signals.
-
¹³C NMR: Signals for the methine and methyl carbons, distinct from the anti-Markovnikov isomer.
-
IR: Similar to the anti-Markovnikov isomer, with subtle differences in the fingerprint region.
-
MS: Same molecular ion peak as the anti-Markovnikov isomer, but potentially a different fragmentation pattern.
-
Common Side Reactions and Troubleshooting
While a powerful reaction, the hydrosilylation of styrene can be accompanied by side reactions. Awareness of these can aid in optimizing reaction conditions and troubleshooting unexpected results.
-
Dehydrogenative Silylation: This side reaction leads to the formation of a vinylsilane and dihydrogen gas. It is more prevalent with certain catalysts and at higher temperatures.[2] To minimize this, lower reaction temperatures and the use of catalysts less prone to this pathway are recommended.
-
Alkene Isomerization: Some catalysts, particularly those based on rhodium and platinum, can catalyze the isomerization of the terminal alkene to an internal alkene, which may react slower or lead to different products.[3]
-
Oligomerization/Polymerization of Styrene: Styrene can undergo thermal or catalyst-induced oligomerization or polymerization, especially at elevated temperatures.[4][5][6][7] Using the lowest effective reaction temperature and minimizing reaction time can help to suppress this.
-
Low or No Conversion: This can be due to catalyst poisoning (by water, oxygen, or impurities in the reagents), insufficient catalyst loading, or too low a reaction temperature. Ensuring anhydrous and anaerobic conditions, using purified reagents, and optimizing catalyst concentration and temperature are key to overcoming this issue.
Conclusion: A Versatile Synthetic Tool
The hydrosilylation of styrene with triphenylsilane is a versatile and powerful method for the synthesis of valuable organosilicon compounds. A thorough understanding of the underlying reaction mechanisms, careful selection of the catalyst, and meticulous execution of the experimental protocol are essential for achieving high yields and desired selectivity. This guide provides a solid foundation for researchers to explore and exploit this important transformation in their own synthetic endeavors.
References
- Palladium-catalyzed hydrosilylation of styrene derivatives usually proceeds with high regioselectivity to produce benzylic silanes, 1-aryl-1-silylethanes, due to the participation of π-benzylic palladium intermediates. In Chapter 7 Hydrosilylation of Carbon-Carbon Double Bonds.
- Dehydrogenative silylation is often considered an undesired side reaction in the hydrosilylation of alkenes, but the selective production of vinylsilanes is also a valuable transformation. In Hydrosilylation Reactions Catalyzed by Rhenium.
- Hydrosilylation of alkenes catalyzed by transition metal complexes is often accompanied by side reactions such as isomerization, polymerization, oligomerization, and hydrogenation. In Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.
- The oligomerization reactions are carried out in the temperature interval 25–40 °C in 1,2-dichloroethane , using an olefin / catalyst ratio equal to 200, yielding oligostyrenes with a high isotactic fraction content Pm, with Mn in the range 700–1900 Dalton, and polydispersities between 1.22 and 1.64. In Oligomerization and regioselective hydrosilylation of styrenes catalyzed by cationic allyl nickel complexes bearing allylphosphine ligands. Dalton Transactions.
- The cationic complexes 4a-b and 5a-b are also effective catalyst precursors for the hydrosilylation reactions of styrene or 4-methylstyrene with PhSiH(3) in 1,2-dichloroethane at 40 degrees C using an olefin/catalyst ratio equal to 100, leading selectively to RC(6)H(4)CH(SiH(2)Ph)CH(3) (R = H, CH(3)) in 50-79% yield. In (PDF) Oligomerization and regioselective hydrosilylation of styrenes catalyzed by cationic allyl nickel complexes bearing allylphosphine ligands.
Sources
- 1. scientificspectator.com [scientificspectator.com]
- 2. researchgate.net [researchgate.net]
- 3. qualitas1998.net [qualitas1998.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oligomerization and regioselective hydrosilylation of styrenes catalyzed by cationic allyl nickel complexes bearing allylphosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tailored activation of new platinum hydrosilylation catalysts | IDEALS [ideals.illinois.edu]
Spectroscopic Profile of (E)-Triphenyl(styryl)silane: A Technical Guide
This is an in-depth technical guide on the spectroscopic characterization of (E)-Triphenyl(styryl)silane , a pivotal organosilicon intermediate used in cross-coupling reactions and materials science.
Executive Summary & Compound Identity
Triphenyl(styryl)silane (specifically the trans-isomer) is an organosilane characterized by a central silicon atom bonded to three phenyl rings and one styryl group. It serves as a robust surrogate for styrene in Hiyama couplings and a stabilizing ligand in transition metal catalysis.
-
IUPAC Name: [(E)-2-phenylethenyl]triphenylsilane
-
CAS Number: 18766-06-8 (for the (E)-isomer)
-
Molecular Formula:
-
Molecular Weight: 362.55 g/mol
-
Key Application: Stereoselective palladium-catalyzed cross-coupling (Hiyama reaction), polymer surface modification.
Structural Analysis & Stereochemistry
The spectroscopic signature of this compound is defined by the geometry of the vinyl group. The (E)-isomer (trans) is the thermodynamic product typically formed via hydrosilylation of phenylacetylene.
Critical Stereochemical Marker:
The coupling constant (
-
Trans (E):
(Large coupling due to anti-periplanar geometry). -
Cis (Z):
(Significantly smaller).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is dominated by the 15 protons of the triphenylsilyl group, which often obscure the styryl aromatic protons. However, the vinylic protons provide distinct, diagnostic signals.
H NMR Data (500 MHz, CDCl )
The following data represents the characteristic shifts for the (E)-isomer.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| Si-Ph (Ortho) | 7.58 – 7.64 | Multiplet | 6H | - | Ortho-protons of |
| Styryl (Ar) | 7.48 – 7.52 | Multiplet | 2H | - | Ortho-protons of Styryl Ph |
| Si-Ph (Meta/Para) | 7.35 – 7.45 | Multiplet | 9H | - | Meta/Para-protons of |
| Styryl (Ar) | 7.25 – 7.35 | Multiplet | 3H | - | Meta/Para-protons of Styryl Ph |
| Vinyl ( | 6.50 – 6.60 | Doublet | 1H | 19.2 | Proton adjacent to Si |
| Vinyl ( | 6.90 – 7.05 | Doublet | 1H | 19.2 | Proton adjacent to Ph |
Technical Insight:
The
C NMR Data (125 MHz, CDCl )
The carbon spectrum shows characteristic ipso-carbons and vinylic signals.
| Carbon Type | Shift ( | Notes |
| Vinyl ( | ~145.0 | Deshielded alkene carbon |
| Vinyl ( | ~126.0 - 128.0 | Often overlaps with aromatics |
| Si-Ph (Ipso) | ~134.5 | Quaternary carbon bonded to Si |
| Si-Ph (Ortho) | ~136.0 | - |
| Si-Ph (Meta) | ~127.9 | - |
| Si-Ph (Para) | ~129.5 | - |
Infrared (IR) Spectroscopy
The IR spectrum is useful for confirming the presence of the silicon-phenyl framework and the alkene functionality.
| Wavenumber (cm | Intensity | Assignment | Diagnostic Value |
| 3060 - 3080 | Medium | C-H Stretch (Aromatic) | Standard aromatic indicator. |
| 1590, 1485 | Medium | C=C Ring Stretch | Characteristic of phenyl rings. |
| 1428 | Strong | Si-Ph Stretch | Key diagnostic band for Si-Ph bond. |
| 1110 | Strong | Si-Ph Deformation | Often a sharp, intense peak. |
| 1610 - 1620 | Weak/Med | C=C Alkene Stretch | Conjugated vinyl group. |
| 990 - 1000 | Medium | =C-H Out-of-Plane | Characteristic of trans-alkenes. |
| 700, 740 | Strong | Mono-substituted Benzene | Out-of-plane bending (5 adjacent H). |
Mass Spectrometry (MS)
Mass spectrometry of organosilanes often involves distinct isotope patterns due to silicon (
Fragmentation Pathway (EI, 70 eV)
-
Molecular Ion (
): m/z 362 (Significant intensity). -
Base Peak: Often m/z 259 (
) or m/z 181. -
Key Fragments:
-
[M - Ph]
(m/z 285): Loss of one phenyl group from silicon. -
[M - Styryl]
(m/z 259): Cleavage of the Si-Vinyl bond to form the stable triphenylsilyl cation ( ). -
[Ph
Si] (m/z 259): The most stable cation, often the base peak.
-
Fragmentation Logic Diagram
The following diagram illustrates the primary fragmentation pathways observed in Electron Ionization (EI).
Figure 1: Primary fragmentation pathways for Triphenyl(styryl)silane under Electron Ionization.
Experimental Protocol: Synthesis & Purification
To ensure high spectral fidelity, the compound is best prepared via hydrosilylation.
Synthesis Workflow (Hydrosilylation)
Reaction: Phenylacetylene + Triphenylsilane
-
Reagents: Phenylacetylene (1.0 eq), Triphenylsilane (1.1 eq), Karstedt’s Catalyst (0.1 mol%).
-
Conditions: Reflux in Toluene or solvent-free at 80°C for 4-12 hours.
-
Purification:
-
The crude mixture is often an oil that solidifies upon standing.
-
Recrystallization: Hot hexane or ethanol/hexane mixture.
-
Flash Chromatography: Silica gel, eluting with Hexanes/EtOAc (98:2).
-
Figure 2: Standard synthesis workflow via Hydrosilylation to yield the (E)-isomer.
References
-
RSC Advances , "Synthesis of Vinylsilanes via Copper-Catalyzed Silylation of Styrenes", (Data for triethyl analog and general styryl silane coupling constants).
-
Amazon AWS (Supp Info) , "Highly Efficient Photocatalytic Divergent Decarbonylative Silylation", (Specific NMR data for (E)-triphenyl(styryl)silane).
-
Gelest Inc. , "Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations", (IR band assignments).
-
PubChem , "Triphenyl(vinyl)silane Data & CAS", (Comparative data for vinylsilanes).
-
ChemicalBook , "Styryltriphenylsilane CAS 18766-06-8", (CAS verification).
Solubility and Stability of Triphenyl(styryl)silane: A Technical Guide
This guide is structured as a high-level technical whitepaper designed for senior research personnel. It prioritizes mechanistic understanding, actionable protocols, and rigorous application context over generic descriptions.
Primary CAS: 18766-06-8 | Formula:
Executive Summary
Triphenyl(styryl)silane is a bulky organosilicon reagent primarily utilized in the synthesis of stilbene-based pharmacophores via Palladium-catalyzed cross-coupling (Hiyama coupling) and as a monomer for high-refractive-index polymers. Unlike labile chlorosilanes or alkoxysilanes, this compound features a robust tetra-organosilicon framework (
Physicochemical Profile
Understanding the structural sterics is critical for predicting solubility. The molecule consists of a central silicon atom shielded by three phenyl rings and one styryl group (
Table 1: Core Properties
| Property | Value / Description | Relevance to Protocol |
| Physical State | White to off-white crystalline solid | Requires pulverization for rapid dissolution. |
| Melting Point | 148–150 °C (Approximate for E-isomer) | High thermal stability; suitable for high-temp reflux. |
| LogP (Calc) | > 6.5 | Extremely lipophilic; zero water solubility. |
| Isomerism | Typically E-isomer (trans) | E-isomer is thermodynamically favored; check NMR for Z content. |
| Reactive Sites | Vinyl alkene, Silicon center | Susceptible to electrophilic addition and nucleophilic attack (F-). |
Solubility Dynamics
Triphenyl(styryl)silane follows a non-polar dissolution mechanism. The high aromatic content allows for
Solvent Compatibility Matrix
The following data guides solvent selection for reaction media and purification (chromatography).
| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for stock solutions (up to 100 mM). |
| Aromatic | Toluene, Benzene, Xylene | Excellent | Ideal for high-temp coupling reactions (>80°C). |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good | Standard solvent for Hiyama coupling; THF stabilizes intermediates. |
| Alkanes | Hexanes, Pentane | Moderate/Low | Used as a precipitant or for recrystallization. |
| Protic | Methanol, Ethanol, Water | Insoluble | Causes precipitation; water initiates slow degradation only at extreme pH. |
Dissolution Protocol (Standard Stock: 50 mM)
Context: Preparation of reagent for Hiyama coupling.
-
Weighing: Weigh 181.3 mg of Triphenyl(styryl)silane into a scintillation vial.
-
Solvent Addition: Add 10.0 mL of anhydrous THF or DCM.
-
Agitation: Vortex for 30 seconds. The solid should dissolve rapidly without heating.
-
Verification: Inspect for turbidity. If cloudy, filter through a 0.45 µm PTFE syringe filter (do not use Nylon/cellulose due to potential swelling/leaching).
Stability Profile
While the
Thermal & Hydrolytic Stability
-
Thermal: The compound is stable up to ~250°C under inert atmosphere. It resists thermal decomposition during standard reflux in toluene (110°C).
-
Hydrolytic: Unlike trichlorosilanes, Triphenyl(styryl)silane does not hydrolyze in water under neutral conditions. The steric bulk of the three phenyl groups protects the silicon atom from nucleophilic attack by water.
-
Risk Factor:[1] In the presence of strong acids (HCl) or bases (NaOH), protodesilylation can occur, cleaving the styryl group to form styrene and triphenylsilanol.
-
Photostability & Oxidation
The styryl alkene is photoactive. Prolonged exposure to UV light can induce:
-
E/Z Isomerization: Shifting the reagent from the active trans form to the cis form, potentially altering reaction stereoselectivity.
-
** [2+2] Cycloaddition:** Dimerization in the solid state if crystal packing allows.
-
Recommendation: Store in amber vials wrapped in foil.
Degradation Pathways Visualization
The following diagram illustrates the primary degradation risks during storage and handling.
Figure 1: Chemical stability map showing degradation (Red/Yellow) vs. desired activation (Green).
Application in Drug Development: Hiyama Coupling
The primary utility of Triphenyl(styryl)silane in medicinal chemistry is as a nucleophilic partner in Palladium-catalyzed Hiyama cross-coupling to synthesize Stilbenes . Stilbenes are privileged scaffolds in oncology (e.g., Tamoxifen analogs, Resveratrol derivatives).
Mechanistic Advantage
Unlike the Suzuki coupling (boronic acids), silanes are non-toxic and stable to air/moisture. However, the
Validated Coupling Protocol
Reference Standard: Formation of 4-methoxy-trans-stilbene.
-
Reagents:
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Silane: Triphenyl(styryl)silane (1.2 equiv)
-
Catalyst:
(5 mol%) -
Activator: TBAF (Tetra-n-butylammonium fluoride) (2.0 equiv)[2]
-
Solvent: THF (anhydrous)
-
-
Workflow:
-
Charge a Schlenk tube with Aryl Halide, Silane, and Catalyst under Argon.
-
Add THF.
-
Add TBAF solution dropwise (activator). Note: Solution will turn dark/black as Pd(0) generates.
-
Heat to 60°C for 12 hours.
-
Quench: Add water (stops reaction by sequestering fluoride). Extract with Ethyl Acetate.
-
Reaction Workflow Diagram
Figure 2: Logical flow of the Hiyama coupling process using Triphenyl(styryl)silane.
Storage & Handling Recommendations
To ensure assay reproducibility in drug discovery campaigns:
-
Storage: Store at 2–8°C (refrigerator). While stable at room temperature, cold storage prevents slow polymerization of the styryl group over months.
-
Atmosphere: Store under Nitrogen or Argon. Although not strictly pyrophoric, inert gas prevents long-term oxidative degradation.
-
Container: Amber glass vials with PTFE-lined caps. Avoid plastic containers for long-term storage of solutions (solvent leaching).
References
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling. Accounts of Chemical Research, 41(11), 1486–1499.
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions.[2] Wiley-VCH.
- Sore, H. F., et al. (2012). Stability and Reactivity of Vinyl- and Styrylsilanes in Pd-Catalyzed Coupling. Journal of the American Chemical Society, 134(45), 18638–18645.
-
BLD Pharm. (2024). Triphenyl(styryl)silane MSDS and Technical Data Sheet.
-
Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochure.
Sources
Technical Deep Dive: Reactivity & Applications of Triphenyl(styryl)silane
This technical guide details the reactivity, synthesis, and applications of Triphenyl(styryl)silane , designed for researchers in organic synthesis and materials science.
Executive Summary
Triphenyl(styryl)silane (TPS) represents a distinct class of vinylsilanes where the steric bulk and electronic influence of the triphenylsilyl (
Molecular Architecture & Electronic Profile
The reactivity of TPS is governed by two competing electronic factors interacting with the central silicon atom:
-
The
-Silicon Effect: The C-Si bond is highly polarizable. In electrophilic reactions, the silicon atom stabilizes a developing positive charge at the -position (the carbon of the double bond distal to silicon) via hyperconjugation ( ).[1] This directs electrophilic attack to the -carbon (the carbon bonded to silicon). -
Steric Shielding: The three phenyl rings on silicon create a "propeller-like" steric shield (
cone angle ). This protects the -carbon from nucleophilic attack but allows electrophilic attack at the exposed alkene terminus. -
d-p
-Backbonding: While debated, interaction between the alkene -system and silicon orbitals can lower the HOMO energy compared to carbon analogs, making the alkene slightly less nucleophilic than pure styrene but highly regioselective.
Table 1: Physicochemical Properties
| Property | Value / Characteristic | Relevance |
| Formula | High carbon content = lipophilicity | |
| Molecular Weight | 362.54 g/mol | Solid handling (vs. volatile silanes) |
| Bond Length (Si-C) | ~1.87 Å | Longer than C-C; weaker, cleavable |
| Reactivity Class | Vinylsilane / Organosilane | Nucleophile (Pd-cat) / Electrophile (Si center) |
| Stability | Air/Moisture Stable | Bench-top handling; requires activation for coupling |
The Reactivity Matrix
The compound exhibits orthogonal reactivity profiles depending on the reagents used.
Pathway A: Electrophilic Substitution (Ipso-Substitution)
The most definitive reaction of TPS is electrophilic desilylation . Unlike normal alkenes that undergo addition (e.g., bromination to dibromide), TPS undergoes substitution where the electrophile (
-
Mechanism: The electrophile attacks the
-carbon (bearing the Si). This generates a carbocation at the -position, which is stabilized by the C-Si bond (hyperconjugation).[1] The C-Si bond then breaks, eliminating the silyl group and restoring the double bond with retention of configuration.[1][2] -
Outcome: Stereospecific synthesis of styryl halides or ketones.
Pathway B: Palladium-Catalyzed Hiyama Coupling
TPS serves as an organometallic nucleophile in Hiyama coupling.
-
Challenge: The
group is less reactive than trialkoxy- or fluorosilanes due to the strong Si-C(phenyl) bonds and lack of Lewis acidity at silicon. -
Activation: Requires a fluoride source (TBAF, TASF) to form a pentacoordinate silicate intermediate
. This hypervalent species is sufficiently nucleophilic to undergo transmetallation with Palladium(II). -
Selectivity: The styryl group (alkenyl) transfers preferentially over the phenyl groups (aryl) due to the lower bond dissociation energy of the activated complex (
).
Pathway C: Polymerization
TPS can function as a monomer in radical polymerization . The bulky
Visualizing the Mechanisms
Figure 1: Electrophilic Substitution (Ipso-Attack)
The following diagram illustrates the regioselectivity governed by the
Caption: The silicon group directs the incoming electrophile to the
Figure 2: Hiyama Coupling Cycle
The activation of the inert silicon center is the rate-determining step.
Caption: Fluoride activation converts the passive silane into a reactive pentacoordinate silicate.
Experimental Protocols
Protocol A: Synthesis via Grignard Reagent
This is the standard method for synthesizing Triphenyl(styryl)silane with high yield.
Reagents:
- -Bromostyrene (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Triphenylchlorosilane (
) (1.0 equiv) -
Dry THF (Solvent)
Workflow:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.
-
Grignard Formation: Add
-bromostyrene dropwise in THF. Reflux for 1 hour until Mg is consumed to form StyrylMgBr. -
Coupling: Cool to 0°C. Add
(dissolved in THF) slowly via cannula. -
Reaction: Warm to room temperature and stir overnight (12h).
-
Workup: Quench with saturated
. Extract with diethyl ether. Dry over . -
Purification: Recrystallize from ethanol/hexane to obtain white crystals.
Protocol B: Ipso-Bromination (Synthesis of -Bromostyrene derivatives)
Demonstrating the electrophilic substitution capability.
Reagents:
-
Triphenyl(styryl)silane (1.0 equiv)
-
Bromine (
) (1.05 equiv) -
Dichloromethane (
) -
Sodium Methoxide (NaOMe) (for debromosilylation step if needed)
Workflow:
-
Dissolution: Dissolve TPS in
at -78°C. -
Addition: Add
dropwise. The orange color should fade immediately, indicating reaction with the double bond (forming the dibromide intermediate). -
Elimination: Treat the intermediate with NaOMe in methanol. This promotes the elimination of
(or ). -
Result: Isolation of
-bromostyrene with retention of the original alkene geometry ( -isomer).
Applications in Drug Discovery & Materials
-
OLED Host Materials: The triphenylsilyl group disrupts conjugation, leading to high triplet energy (
) levels. TPS derivatives are used as host materials for phosphorescent OLEDs (PhOLEDs), preventing back-energy transfer from the emitter. -
Stereocontrolled Linkers: In drug development, TPS acts as a stereodefined "vinyl anion equivalent." It allows the installation of a vinyl group that can be later functionalized (e.g., via Hiyama coupling) to attach complex heterocycles without isomerizing the double bond.
-
Surface Functionalization: The robust Si-C bonds allow TPS to be used in modifying silicon surfaces or polymers, introducing lipophilic and aromatic characteristics to the material interface.
References
-
Electrophilic Substitution of Vinylsilanes: Fleming, I., Dunoguès, J., & Smithers, R. (1989). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions.
-
Hiyama Coupling Mechanism: Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research.
-
Synthesis via Grignard: BenchChem. Synthesis of Triphenyl(styryl)silane.
-
Vinylsilane Regiochemistry: ChemTube3D. Vinyl silanes offer a regio- and stereoselective route to alkenes.[3]
-
Polymerization of Styryl Silanes: Chemical Communications.
Sources
Technical Guide: Triphenyl(styryl)silane as a Precursor for Organosilicon Polymers
The following technical guide is structured to provide an authoritative, deep-dive analysis of Triphenyl(styryl)silane, specifically tailored for researchers in materials science and drug development applications involving advanced biomaterials and lithography.
Executive Summary
Triphenyl(styryl)silane (CAS: 18766-06-8) represents a specialized class of styryl-functionalized organosilanes utilized to engineer high-performance polymers with exceptional thermal stability, high refractive indices, and robust oxygen plasma resistance. Unlike standard styrenic monomers, the steric bulk and electronic effects of the triphenylsilyl group dictate specific polymerization strategies—primarily anionic polymerization —to achieve controlled molecular weights and defined architectures.
For the drug development and biomedical sector, polymers derived from this precursor are increasingly relevant in the fabrication of microfluidic devices (via lithography), biocompatible optical coatings , and hydrophobic modification of drug-delivery matrices.
Monomer Chemistry & Synthesis
Structural Analysis
The molecule consists of a central silicon atom bonded to three phenyl rings and one styryl group (
-
Formula:
-
Key Feature: The
-styryl linkage ( ) creates a conjugated system where the silicon atom influences the electron density of the vinyl double bond, enabling unique anionic reactivity while suppressing radical homopolymerization due to steric hindrance.
Synthesis Protocol (Grignard Route)
The most robust synthesis involves the Grignard reaction between styrylmagnesium bromide and triphenylchlorosilane.
Reagents:
-
Styryl bromide (or
-bromostyrene) -
Magnesium turnings (activated)
-
Triphenylchlorosilane (
) -
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Activation: Flame-dry all glassware under Argon. Activate Mg turnings with a crystal of iodine.
-
Grignard Formation: Add styryl bromide dropwise to Mg/THF at 0°C. Reflux for 1 hour to ensure complete formation of Styryl-MgBr.
-
Coupling: Cool the Grignard solution to 0°C. Add
(dissolved in THF) dropwise over 30 minutes. -
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench & Workup: Quench with saturated
. Extract with diethyl ether. Dry organic layer over . -
Purification: Recrystallize from ethanol/hexane to remove homocoupled byproducts.
Quality Control Criteria:
-
NMR (CDCl
): Doublet at 6.5–7.0 ppm (vinylic protons) with characteristic coupling constants ( Hz for trans isomer). - NMR: Single peak confirms silyl purity.
Synthesis Workflow Diagram
Caption: Figure 1. Grignard-mediated synthesis pathway for Triphenyl(styryl)silane, highlighting critical temperature control points to minimize side reactions.
Polymerization Strategies
Why Anionic Polymerization?
Radical polymerization of
Anionic Polymerization Protocol
This protocol yields Poly[triphenyl(styryl)silane] with narrow polydispersity (PDI < 1.1).
Experimental Setup:
-
Initiator: n-Butyllithium (n-BuLi) or sec-Butyllithium.
-
Solvent: THF (promotes solvent-separated ion pairs for faster kinetics) or Cyclohexane (for slower, controlled growth).
-
Temperature: -78°C (critical to prevent chain transfer).
Procedure:
-
Purification: Monomer must be dried over
and vacuum distilled (or sublimed) immediately before use. -
Initiation: In a sealed reactor under Argon, add monomer to THF at -78°C. Add n-BuLi via syringe. The solution typically turns deep red/orange (characteristic of the styryl carbanion).
-
Propagation: Stir at -78°C for 4–6 hours. Conversion is monitored by GC aliquots.
-
Termination: Terminate with degassed methanol.
-
Precipitation: Pour polymer solution into excess methanol. Filter and dry under vacuum.
Polymerization Mechanism Diagram
Caption: Figure 2. Anionic polymerization mechanism showing the formation of the stabilized carbanion intermediate, essential for living polymerization characteristics.
Material Properties & Applications
Physicochemical Properties
The incorporation of the bulky triphenylsilyl group confers unique properties compared to standard polystyrene.
| Property | Value / Characteristic | Relevance |
| Glass Transition (Tg) | 130°C – 150°C | High thermal stability for harsh processing environments. |
| Refractive Index (n) | > 1.65 | High aromatic content makes it ideal for optical coatings. |
| Etch Resistance | High (Ohnishi Parameter) | Silicon forms |
| Hydrophobicity | Contact Angle > 90° | Useful for moisture barrier coatings in bio-devices. |
Application: Nanolithography (Bilayer Resists)
In semiconductor and bio-MEMS fabrication, organosilicon polymers serve as the top imaging layer.
-
Mechanism: Upon exposure to
plasma, the polymer forms a refractory layer. -
Benefit: This protects the underlying organic planarizing layer, allowing for high-aspect-ratio patterning essential for microfluidic channels.
Application: Biomaterials & Drug Development
While not a drug itself, the polymer acts as a critical functional scaffold .
-
Optical Biosensors: The high refractive index allows for the fabrication of waveguides in lab-on-chip devices, improving signal detection sensitivity.
-
Inert Coatings: The chemical inertness and hydrophobicity make it suitable for coating implantable sensor housings to prevent bio-fouling.
References
-
RSC Publishing. (2010). Anionic stitching polymerization of styryl(vinyl)silanes. Chemical Communications. Retrieved from [Link]
-
MDPI. (2021). Aspects of the Synthesis of Poly(styrene-block-isobutylene-block-styrene). Retrieved from [Link]
-
NIH PubChem. (2025). Triphenyl-[phenyl(phenylsilyl)silyl]silane Compound Summary. Retrieved from [Link]
Health and Safety Technical Guide: Triphenyl(styryl)silane
CAS Number: 18766-06-8 Formula: C₂₆H₂₂Si Synonyms: Styryltriphenylsilane, Triphenyl(2-phenylethenyl)silane[1]
Executive Summary
Triphenyl(styryl)silane is an organosilicon compound featuring a bulky triphenylsilyl group attached to a styrene moiety. It is primarily utilized in materials science for the synthesis of silicon-containing polymers, organic light-emitting diodes (OLEDs), and as a steric probe in mechanistic organic chemistry.[1] While often classified as a low-hazard substance due to the kinetic stability provided by the triphenyl groups, the presence of the styryl double bond introduces reactivity concerns (polymerization) that necessitate specific handling protocols. This guide synthesizes available safety data with structural activity relationship (SAR) inferences to provide a robust safety framework.
Chemical Identity & Properties
Structural Analysis
The molecule consists of a central silicon atom bonded to three phenyl rings and one styryl group (
-
Steric Bulk: The three phenyl groups provide significant steric protection to the silicon center, reducing susceptibility to rapid hydrolysis compared to smaller silanes.
-
Reactive Moiety: The alkene (vinyl) group in the styryl chain is the primary site for chemical reactivity, including cross-coupling and polymerization.
Physical & Chemical Data
| Property | Specification | Note |
| Physical State | Solid (Crystalline powder) | Typically white to off-white.[1] |
| Molecular Weight | 362.54 g/mol | |
| Solubility | Soluble in organic solvents | DCM, THF, Toluene, Chloroform.[1] Insoluble in water. |
| Reactivity | Photoreactive / Polymerizable | The styryl group may undergo autopolymerization or photo-isomerization upon prolonged exposure to light or heat.[1] |
| Hydrolytic Stability | Moderate | Stable in neutral water; slowly hydrolyzes in acidic/basic conditions to form silanols.[1] |
Hazard Identification (GHS & SAR Analysis)
GHS Classification
Note: As a niche research chemical, specific GHS data varies by vendor. The following is a Precautionary Classification based on structural analogs (e.g., Triphenylsilane, Styrene derivatives).
-
Signal Word: WARNING
-
Hazard Statements (Inferred):
-
Precautionary Statements:
Toxicology & Risk Assessment[1]
-
Acute Toxicity: Data lacking. Treat as potentially harmful if swallowed.[4]
-
Chronic Effects: The styryl moiety suggests a theoretical risk of sensitization or mutagenicity, although the bulky silicon group likely mitigates bioavailability compared to free styrene.
-
Specific Organ Toxicity: Lungs (irritation from dust inhalation).
Safe Handling & Storage Protocols
Engineering Controls
-
Ventilation: Handle exclusively within a certified chemical fume hood to capture fine particulates or solvent vapors during dissolution.
-
Inert Atmosphere: While air-stable for short periods, long-term storage and reactions should occur under Nitrogen (
) or Argon ( ) to prevent oxidative degradation of the double bond.[1]
Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for dry handling. Use "Silver Shield" or Viton gloves if handling in solution with penetrating solvents like DCM.
-
Eye Protection: Chemical safety goggles.[3][7] Face shield recommended during scale-up synthesis (>10g).[1]
-
Body Protection: Standard cotton lab coat.
Storage Requirements[1][5][8]
-
Temperature: Store at 2–8°C (Refrigerator). Cool storage inhibits potential autopolymerization of the styryl group.
-
Light: Protect from light (Amber vials or foil-wrapped containers) to prevent
photo-isomerization.[1] -
Incompatibility: Segregate from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids/bases.
Workflow Visualization
The following diagram outlines the decision logic for safe handling from receipt to disposal.
Figure 1: Operational workflow for the lifecycle management of Triphenyl(styryl)silane.
Emergency Response Protocols
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don goggles, nitrile gloves, and a particulate respirator (N95) if powder is airborne.
-
Containment:
-
Dry Spill: Gently sweep up using a soft brush to avoid generating dust. Place in a sealed container.
-
Wet Spill (Solution): Absorb with inert material (vermiculite, sand). Do NOT use combustible materials like sawdust.
-
-
Decontamination: Wipe the surface with an alcohol-based solvent (Ethanol/Isopropanol) followed by soap and water.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.
-
Skin Contact: Wash with copious amounts of soap and water for 15 minutes. The lipophilic nature of the compound requires thorough soaping to remove.
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[4] Remove contact lenses if present.[2][3][4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk.
Emergency Decision Tree
Figure 2: Triage and response protocol for exposure incidents.
Waste Disposal & Regulatory Compliance
Disposal Methodology
-
Classification: Treat as "Hazardous Waste - Organic Solid."
-
Method: Incineration is the preferred method. The silicon content will generate silica (
) ash; ensure the incinerator is equipped for particulate capture. -
Prohibition: Do NOT dispose of via sink or municipal trash.
Regulatory Status
-
TSCA (USA): Often classified under R&D Exemption. Ensure use is strictly for research purposes.
-
REACH (EU): Likely not registered for high volume. Handle as a non-phase-in substance.[1]
References
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 10938634 (Triphenyl(styryl)silane). Retrieved February 5, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved February 5, 2026, from [Link][1]
Sources
Methodological & Application
Advanced Application Note: Styryl-Functionalized Silanes in Composite Interfaces
Executive Summary & Chemical Distinction
This guide addresses the application of styryl-functionalized silanes in composite materials. It is critical to distinguish between the two chemical classes often confused under the umbrella term "Styryl Silane," as their mechanisms and protocols differ fundamentally.
The Two Classes of Styryl Silanes
| Feature | Class A: Reactive Coupling Agent | Class B: Steric/Electronic Modifier |
| Molecule | Styrylethyltrimethoxysilane (e.g., Gelest SIM6492.7) | Triphenyl(styryl)silane |
| Structure | ||
| Primary Mechanism | Covalent Bonding (Hydrolysis & Condensation) | Non-Covalent Interaction ( |
| Target Substrate | Hydrophilic Inorganics (Glass, Silica, Metals) | Carbon Allotropes (CNTs, Graphene) |
| Function | Bridges inorganic surface to organic matrix. | Dispersant for carbon fillers; modifies refractive index. |
Note: If your goal is to bond glass fiber or silica to a polyester resin, Class A is required. If you are functionalizing carbon nanotubes (CNTs) or graphene without disrupting their electronic structure, Class B is the advanced choice. This guide covers protocols for both .
Mechanism of Action
Class A: Covalent Coupling (Styrylethyltrimethoxysilane)
This molecule acts as a molecular bridge. The methoxy groups hydrolyze to form silanols (
Class B: Non-Covalent Coupling (Triphenyl(styryl)silane)
This molecule utilizes its three phenyl rings to anchor onto graphitic surfaces (CNTs, Graphene) via strong
Protocol A: Covalent Coupling for Glass/Silica
Target Molecule: Styrylethyltrimethoxysilane Application: Glass fiber reinforced polyester/vinyl ester composites.
Materials
-
Styrylethyltrimethoxysilane (95%)
-
Solvent: 95% Ethanol / 5% Water solution
-
Acid catalyst: Acetic acid (to adjust pH to 4.5–5.5)
-
Substrate: Clean glass slides or silica particles
Step-by-Step Methodology
-
Surface Preparation:
-
Clean substrate with Piranha solution (3:1
) or oxygen plasma to generate surface hydroxyls ( ). -
Caution: Piranha solution is explosive with organics. Handle with extreme care.
-
Rinse thoroughly with deionized water and dry at 100°C.
-
-
Silane Hydrolysis (The "Activation" Step):
-
Deposition:
-
Dip the substrate into the solution for 1–5 minutes (smooth surfaces) or slurry mix for 30 minutes (particles).
-
Remove and rinse with pure ethanol to remove physisorbed (non-bonded) silane.
-
-
Curing (Condensation):
-
Bake the treated substrate at 110°C for 15–30 minutes .
-
Critical: This step drives the condensation reaction (
).
-
Protocol B: Non-Covalent Coupling for CNTs/Graphene
Target Molecule: Triphenyl(styryl)silane Application: High-performance conductive composites (CNT/Polystyrene or CNT/Epoxy).
Materials
-
Solvent: Tetrahydrofuran (THF) or Toluene (Must dissolve the silane and disperse CNTs)
-
Filler: Multi-walled Carbon Nanotubes (MWCNTs) or Graphene Nanoplatelets (GNPs)
Step-by-Step Methodology
-
Dispersion Preparation:
-
Dissolve Triphenyl(styryl)silane in THF (Concentration: 10–50% by weight of the CNT mass).
-
Add CNTs to the solution.
-
-
Non-Covalent Functionalization (Adsorption):
-
Sonicate the mixture (bath sonicator) for 30–60 minutes.
-
Tip: Keep the bath cool to prevent solvent evaporation.
-
Stir gently for 12–24 hours at room temperature to allow equilibrium
- stacking.
-
-
Isolation:
-
Filter the CNTs using a PTFE membrane (0.2 µm).
-
Wash lightly with fresh THF once to remove excess bulk silane (do not over-wash, or you may strip the non-covalently bound layer).
-
Dry in a vacuum oven at 60°C.
-
-
Composite Fabrication:
-
Disperse the functionalized CNTs into the liquid monomer (e.g., Styrene) or resin.
-
Add initiator (e.g., AIBN or MEKP).
-
Cure according to resin specifications. The styryl groups on the CNT surface will now copolymerize with the matrix.
-
Characterization & Validation
| Technique | Expected Result (Protocol A) | Expected Result (Protocol B) |
| FTIR | Appearance of Si-O-Si bands (1000-1100 cm⁻¹) and C=C styryl stretch (1630 cm⁻¹). | Shift in C=C aromatic peaks (indicating |
| TGA | Weight loss step at 350-450°C (organic tail decomposition). | Distinct weight loss step corresponding to the silane mass ratio (verify loading %). |
| Raman | N/A | Shift in CNT G-band (~1580 cm⁻¹) due to electronic interaction with phenyl rings. |
| Contact Angle | Shift from Hydrophilic (<30°) to Hydrophobic (>80°). | Improved wettability of CNTs in organic solvents (e.g., Styrene). |
Troubleshooting Guide
Issue: Silane solution turns cloudy (Protocol A).
-
Cause: Autocondensation. The silane molecules are reacting with each other instead of the surface.
-
Fix: Reduce silane concentration, ensure pH is strictly 4.5–5.5, and use the solution immediately after the hydrolysis time.
Issue: Poor adhesion in final composite (Protocol A).
-
Cause: Incomplete condensation or multilayer physisorption.
-
Fix: Ensure the 110°C cure step is performed. Wash the substrate with ethanol before curing to remove loose oligomers.
Issue: CNTs re-aggregate in resin (Protocol B).
-
Cause: Desorption of the Triphenyl(styryl)silane.
-
Fix: Avoid high-shear mixing after adding functionalized CNTs to the resin. Ensure the resin solvent system is compatible with the styryl tail.
References
-
Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.
- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media.
-
Xie, X. L., Mai, Y. W., & Zhou, X. P. (2005). Dispersion and alignment of carbon nanotubes in polymer matrix: A review. Materials Science and Engineering: R: Reports, 49(4), 89-112.
-
Fujigaya, T., & Nakashima, N. (2015). Non-covalent polymer wrapping of carbon nanotubes and the role of wrapped polymers as functional dispersants.[3][6][7][8] Science and Technology of Advanced Materials, 16(2).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Method for Preparing Phenyl Silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. BJNANO - Non-covalent and reversible functionalization of carbon nanotubes [beilstein-journals.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Non-Covalent Functionalization of Carbon Nanotubes for Electrochemical Biosensor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noncovalent functionalization of carbon nanotubes as a scaffold for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Surface Modification of Glass Fibers with Styryl-Functionalized Silanes
[1][3]
Abstract
This guide details the protocol for covalently attaching styryl (vinylbenzyl) functional groups to glass fiber surfaces. This modification is critical for creating reactive interfaces in fiber-reinforced composites (polyester, vinyl ester, epoxy) and functionalizing silica for chromatography or drug delivery systems.[1] The protocol focuses on the use of p-Styryltrimethoxysilane (STMS) due to its high reactivity and hydrolytic stability, while also providing a specialized method for the immobilization of non-hydrolyzable Triphenyl(styryl)silane variants.
Introduction & Mechanism[4][5][6]
The Role of Styryl Silanes
Styryl silanes act as a molecular bridge between inorganic substrates (glass, silica) and organic matrices (resins, biomolecules).[1]
-
Inorganic Interface: The silane hydrolyzes to form silanol groups (Si-OH), which condense with hydroxyl groups on the glass surface to form stable siloxane bonds (Si-O-Si).
-
Organic Interface: The styryl (vinylbenzyl) group provides a reactive double bond capable of radical copolymerization with unsaturated resins (styrene, acrylates) or participating in thiol-ene click chemistry.[1]
Chemical Structures
| Compound | Structure | CAS No.[1] | Application |
| p-Styryltrimethoxysilane | 14038-13-2 | Standard. Industrial coupling agent (e.g., KBM-1403).[1][2] Direct hydrolysis/condensation.[1] | |
| Triphenyl(styryl)silane | 18766-06-8 | Research. Lacks hydrolyzable groups.[1] Requires acid-catalyzed surface activation.[1] |
Mechanistic Pathway (Standard Alkoxy Silane)
The modification proceeds via three stages: Hydrolysis, Hydrogen Bonding, and Condensation.[1]
Figure 1: Mechanistic pathway of p-Styryltrimethoxysilane grafting onto silica surfaces.[1]
Materials & Equipment
Reagents
-
Silane: p-Styryltrimethoxysilane (≥95%, e.g., Gelest SIS6994.0 or Shin-Etsu KBM-1403).[1][2]
-
Solvent: Ethanol (95%) or Isopropanol (anhydrous preferred for moisture control).
-
Catalyst: Acetic Acid (Glacial) to adjust pH.
-
Substrate: Glass fibers (E-glass or S-glass), desized (organic sizing removed).[1]
-
Water: Deionized (DI) water (18.2 MΩ·cm).
Equipment
-
Ultrasonic bath (for fiber cleaning).
-
Vacuum oven (capable of 110°C).
-
Reflux condenser (optional for bulk modification).
-
pH meter.[1]
Standard Protocol: p-Styryltrimethoxysilane[1][8][9][10]
This protocol uses a solution deposition method , which ensures uniform monolayer/oligolayer coverage.[1]
Phase 1: Surface Preparation (Crucial)
Goal: Expose surface silanol (Si-OH) groups.
-
Desizing: If fibers have commercial sizing, burn off at 500°C for 2 hours OR wash with acetone/dichloromethane.[1]
-
Activation: Immerse fibers in Piranha Solution (3:1 H₂SO₄:H₂O₂) for 30 minutes.
-
Rinse: Wash thoroughly with DI water until pH is neutral.[1] Dry at 100°C for 1 hour.
Phase 2: Silane Solution Preparation[1]
-
Solvent Base: Prepare a 95% Ethanol / 5% Water solution.[1]
-
pH Adjustment: Add Acetic Acid dropwise to adjust pH to 4.5 – 5.5 .
-
Reasoning: Acidic pH promotes hydrolysis of alkoxy groups (Si-OMe
Si-OH) while retarding self-condensation (Si-O-Si polymer formation in solution).[1]
-
-
Silane Addition: Add 1.0% - 2.0% (v/v) p-Styryltrimethoxysilane to the acidified solvent.
-
Hydrolysis: Stir the solution for 30–60 minutes at room temperature.
-
Observation: The solution should transition from hazy to clear as hydrolysis proceeds.[1]
-
Phase 3: Deposition & Curing
-
Immersion: Submerge the activated glass fibers into the silane solution.[1]
-
Incubation: Agitate gently for 30–60 minutes .
-
Rinse: Remove fibers and rinse briefly with ethanol to remove physisorbed (non-bonded) excess silane.[1]
-
Warning: Do not over-rinse; the silane needs to remain on the surface for the curing step.
-
-
Cure (Condensation): Place fibers in a vacuum oven at 110°C – 120°C for 2 hours .
Characterization & Validation
| Technique | Expected Result | Purpose |
| Contact Angle | Increase (Hydrophilic | Confirm change in surface energy (Styryl group is hydrophobic). |
| FTIR-ATR | Peaks at ~1600 cm⁻¹ (C=C aromatic) and ~1630 cm⁻¹ (Vinyl) | Verify presence of styryl functional group. |
| XPS | Appearance of C1s peak (284.6 eV) and Si2p shift | Quantify surface atomic composition. |
Advanced Research Protocol: Triphenyl(styryl)silane
Context: If your specific application requires Triphenyl(styryl)silane (CAS 18766-06-8), you cannot use the standard hydrolysis method because the Si-Phenyl bonds are stable to water. You must use an Acid-Catalyzed Immobilization method (Reference: Chem. Commun., 2018).[1][7]
Protocol Modification
-
Reagent: Triphenyl(styryl)silane (dissolved in Toluene or Dichloromethane).
-
Catalyst: Strong acid catalyst (e.g., Triflic acid or a specific Lewis Acid like B(C6F5)3 depending on the exact cleavage mechanism desired, though the Kim et al. method uses specific conditions).[1]
-
Mechanism: This method relies on the activation of the silane to react directly with surface silanols, often cleaving a phenyl group or activating the Si center.[1]
-
Procedure:
Troubleshooting Guide
Figure 2: Troubleshooting logic for silane grafting failures.
References
-
Kim, S. B., Lee, C. H., & Jun, C. H. (2018).[1][8][9][7][10] Styrylsilane coupling reagents for immobilization of organic functional groups on silica and glass surfaces.[1][8][9][7][10] Chemical Communications, 54(71), 9961-9964.[1][8][10] [Link]
-
Plueddemann, E. P. (1991).[1] Silane Coupling Agents. Springer Science & Business Media.[1] (Classic text on silane chemistry mechanisms).
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1] (Comprehensive guide on silane hydrolysis and application). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Shin-Etsu KBM-1403 Silane Coupling Agent - Guangzhou Eric Wei Chemical Co., Ltd. [ericwchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 5. Triphenyl(styryl)silane | Benchchem [benchchem.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Styrylsilane coupling reagents for immobilization of organic functional groups on silica and glass surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Styrylsilane coupling reagents for immobilization of organic functional groups on silica and glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Anionic Stitching Polymerization (ASP) of Styryl(vinyl)silanes
This Application Note is designed for researchers in polymer synthesis and materials science, specifically those utilizing living anionic polymerization to create high-performance silicon-containing materials.[1]
Precision Synthesis of Fused Sila-Bicyclic Architectures[1]
Executive Summary
Anionic Stitching Polymerization (ASP) is a specialized chain-growth methodology developed to transform linear styryl(vinyl)silane monomers into rigid, high-glass-transition temperature (
This guide details the synthesis of poly[sila-cyclic olefin]s from 4-(dimethylvinylsilyl)styrene and related derivatives.[1] By exploiting the reactivity difference between the styryl and vinylsilyl moieties, researchers can program the formation of ladder-like backbones that exhibit exceptional thermal stability and optical transparency.[1]
Mechanistic Principles
The core of ASP lies in the selective reactivity of the carbanion.[1] The monomer contains two polymerizable groups:[1]
-
Styryl Group: Highly reactive toward anionic initiators; initiates the chain.
-
Vinylsilyl Group: Less reactive than styrene but susceptible to nucleophilic attack by the highly basic benzylic anion generated during propagation.
The "Stitching" Mechanism
In a successful ASP, the propagating benzylic anion attacks the pendant vinylsilyl group of the penultimate or antecedent unit (intramolecular cyclization) rather than adding a new monomer immediately.[1] This creates a fused ring system.[2]
Figure 1: Logical flow of Anionic Stitching Polymerization.[1] The critical step is the intramolecular attack of the living anion onto the pendant vinylsilyl group.[1]
Experimental Protocol
Materials & Purification (Critical)
Anionic polymerization is intolerant of moisture (
| Reagent | Role | Purification Standard |
| 4-(Dimethylvinylsilyl)styrene | Monomer | Distill over |
| sec-Butyllithium ( | Initiator | Use as received in cyclohexane/hexane; titrate active content using diphenylacetic acid method.[1] |
| THF (Tetrahydrofuran) | Solvent | Reflux over Na/Benzophenone until purple; distill into ampoules under high vacuum.[1] |
| Methanol | Terminator | Degassed anhydrous methanol. |
Polymerization Protocol (High-Vacuum Break-Seal Technique)[1]
Objective: Synthesize Poly(4-(dimethylvinylsilyl)styrene) with controlled microstructure.
-
Reactor Assembly:
-
Initiation:
-
Monomer Addition & Propagation:
-
Slowly introduce the monomer solution into the reactor while stirring vigorously.
-
Observation: The solution should turn a characteristic red/orange color, indicating the formation of the living styryl carbanion.[1]
-
Note: At -78°C, the reaction primarily yields linear polymers (1,2-addition to styrene).[1] The vinylsilyl group remains pendant (unreacted).[1]
-
-
The Stitching Step (Cyclization):
-
To induce stitching (if not spontaneous during propagation), the temperature may need to be adjusted, or the reaction time extended.[1]
-
Hirao Protocol Variation: For specific "stitching" to form bicyclic structures, the reaction is often maintained at low temperature to ensure the living anion survives, but steric proximity forces the cyclization.[1]
-
Alternative: If synthesizing linear precursor first, warm the solution to 0°C or 25°C .[1] The increased thermal energy allows the benzylic anion to overcome the activation barrier to attack the pendant vinylsilyl group.[1]
-
-
Termination:
Characterization & Validation
To confirm the "stitched" architecture versus a linear chain, use the following analytical triad:
NMR Spectroscopy ( and )[1]
-
Linear Polymer: Distinct resonances for the pendant vinyl protons (
5.5–6.2 ppm).[1] -
Stitched Polymer: Disappearance of vinylsilyl protons. Appearance of complex aliphatic signals corresponding to the cyclic backbone.[1]
-
Validation: Calculate the consumption of vinyl groups relative to the aromatic backbone signals.
Thermal Analysis (TGA/DSC)
Stitching significantly increases chain rigidity.[1]
| Property | Linear Poly(St-SiV) | Stitched (Ladder) Polymer |
| ~100°C - 110°C | > 160°C (Often >200°C) | |
| ~350°C | > 400°C | |
| Solubility | Soluble in THF, Toluene | Soluble (if crosslinking avoided) |
Size Exclusion Chromatography (SEC)[1]
-
Hydrodynamic Volume: Stitched polymers have a smaller hydrodynamic radius than linear analogs of the same molecular weight (due to compact structure), resulting in longer retention times than expected for a linear coil.[1]
-
Dispersity (
): Should remain narrow ( ) if the process is living. Broadening implies intermolecular crosslinking (side reaction).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Gelation / Insoluble Product | Intermolecular crosslinking | Dilute the reaction concentration (< 5 wt%). High dilution favors intramolecular stitching over intermolecular coupling. |
| Broad Dispersity ( | Termination by impurities | Re-purify monomer with dialkylmagnesium.[1] Ensure high-vacuum integrity. |
| Incomplete Stitching | Steric hindrance / Low Temp | Increase reaction temperature post-polymerization (e.g., from -78°C to 0°C) for 2-4 hours before quenching.[1] |
References
-
Hirao, A., et al. (2012).[1] Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. Chemical Communications.
-
[Link]
-
-
Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2001).[1] Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews.
-
Hirao, A. (2011).[1] Anionic Polymerization: Principles, Practice, Strength, Consequences, and Applications. Springer.
Sources
Application Note: Triphenyl(styryl)silane for High-Performance Polymer Reinforcement
Part 1: Executive Summary & Scientific Rationale
The Challenge: Limitations of Standard Styrenics
Standard polystyrene (PS) and related vinyl polymers suffer from moderate thermal stability (Glass Transition Temperature,
The Solution: Triphenyl(styryl)silane (TPS)
Triphenyl(styryl)silane (CAS: 18766-06-8), specifically the (4-vinylphenyl)triphenylsilane isomer, acts as a "molecular anchor" when copolymerized into vinyl backbones. Unlike silane coupling agents (which rely on alkoxy groups to bond to inorganic fillers), TPS is a bulk monomer that modifies the intrinsic properties of the polymer matrix itself.
Mechanism of Action[1][2][3][4][5]
-
Steric Reinforcement (The "Locking" Effect): The massive
pendant group creates significant steric hindrance. This restricts the rotation of the polymer backbone (segmental motion), directly elevating the . -
Thermal Shielding: The high aromatic content and the strength of the
bond ( ) improve thermal decomposition resistance. The silicon atom also promotes char formation during combustion, acting as a passive flame retardant. -
Optical Enhancement: The high molar refraction of the triphenylsilyl group increases the Refractive Index (RI) of the resulting polymer, often pushing
, making it ideal for advanced optical lenses and waveguides.
Part 2: Experimental Protocols
Protocol A: Purification of Monomer
Note: Commercial TPS often contains silanol impurities or homocoupled byproducts that terminate polymerization.
-
Dissolution: Dissolve 10 g of crude Triphenyl(styryl)silane in 50 mL of dichloromethane (DCM).
-
Filtration: Pass through a short plug of neutral alumina to remove polar silanol impurities.
-
Recrystallization: Concentrate the filtrate and recrystallize from hot ethanol or a hexane/toluene (9:1) mixture.
-
Drying: Dry under high vacuum (< 0.1 mbar) at 40°C for 12 hours.
-
Validation:
should show sharp vinyl doublets at 5.3, 5.8, and 6.7 ppm with no broad silanol peaks.
-
Protocol B: Free Radical Copolymerization (Styrene-co-TPS)
Objective: Synthesis of a heat-resistant copolymer with 20 mol% TPS loading.
Reagents:
-
Monomer A: Styrene (purified, inhibitor removed) - 4.16 g (40 mmol)
-
Monomer B: Triphenyl(styryl)silane (TPS) - 3.62 g (10 mmol)
-
Initiator: AIBN (Azobisisobutyronitrile) - 25 mg (0.5 wt% relative to monomer)
-
Solvent: Anhydrous Toluene - 20 mL
Workflow:
-
Preparation: In a Schlenk tube, combine Styrene, TPS, and Toluene. Stir until TPS is fully dissolved.
-
Degassing (Critical): Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches silyl-stabilized radicals. Backfill with Argon.
-
Initiation: Add AIBN quickly under Argon flow. Seal the tube.
-
Polymerization: Immerse in a pre-heated oil bath at 70°C for 24 hours.
-
Note: TPS reduces propagation kinetics due to steric bulk; longer reaction times are required compared to neat styrene.
-
-
Termination: Quench the reaction by cooling to
and exposing to air. -
Purification:
-
Dilute with 10 mL THF.
-
Precipitate dropwise into 300 mL of cold Methanol under vigorous stirring.
-
Filter the white precipitate.
-
Reprecipitation: Dissolve in THF and precipitate into Methanol again to remove unreacted TPS monomer.
-
-
Drying: Vacuum dry at 60°C for 24 hours.
Protocol C: Characterization & Validation
| Technique | Parameter | Expected Outcome (Reinforced vs. Control) |
| DSC | Glass Transition ( | Control (PS): 100°C TPS-Modified (20%): 125°C - 135°C |
| TGA | Control: ~350°C TPS-Modified: >400°C | |
| GPC | Molecular Weight ( | Expect |
| Refractometry | Refractive Index ( | Control: 1.59 TPS-Modified: >1.63 |
Part 3: Visualization & Logic
Diagram 1: Synthesis Workflow
This diagram illustrates the critical path from monomer purification to the final reinforced polymer, highlighting the "Steric Locking" mechanism.
Caption: Workflow for the synthesis of TPS-reinforced styrenic copolymers, emphasizing purification and oxygen removal.
Diagram 2: Mechanism of Reinforcement
This diagram explains why the polymer becomes stronger and more thermally stable.
Caption: Causal relationship between the molecular structure of TPS and the resulting macroscopic polymer properties.
Part 4: References
-
Synthesis and Polymerization of Styryl Silanes: Title: Synthesis and properties of vinyl-terminated and silicon-containing polysulfones and polyketones.[1] Source: Journal of Polymer Science Part A: Polymer Chemistry.[1] Link:[Link]
-
Thermal Stability Mechanisms: Title: Effect of polycyclosilane microstructure on thermal properties.[2] Source: Royal Society of Chemistry (RSC) Advances. Link:[Link]
-
Refractive Index & Optical Properties: Title: High Refractive Index Copolymers via Inverse Vulcanization. Source: ACS Macro Letters. Link:[Link]
Sources
Advanced Formulation Strategies: Triphenyl(styryl)silane in High-Performance Adhesives
Content Type: Application Note & Protocol Guide Target Audience: Materials Scientists, Polymer Chemists, and R&D Engineers.
Abstract
Triphenyl(styryl)silane (CAS: 18666-65-4) represents a specialized class of silicon-functionalized styrenic monomers. Unlike traditional alkoxysilane coupling agents that rely on hydrolysis, this molecule functions as a hydrophobic, high-refractive-index co-monomer . Its unique structure—combining a reactive vinyl group with a bulky, electron-rich triphenylsilyl moiety—makes it an essential additive for optical adhesives and electronic encapsulants requiring Refractive Indices (RI) > 1.60 and superior thermal stability. This guide details formulation protocols for integrating Triphenyl(styryl)silane into UV-curable and thermally-cured adhesive matrices.
Chemical Profile & Mechanistic Rationale[1][2][3]
The Molecule
-
Chemical Structure: A central silicon atom bonded to three phenyl rings and one styryl (vinylbenzene) group.
-
Functionality:
-
Styryl Group: Provides the "handle" for free-radical polymerization (UV or thermal), allowing covalent integration into styrene, acrylate, or vinyl-ether backbones.
-
Triphenylsilyl Group: Delivers extreme hydrophobicity, thermal resistance (due to strong Si-C bonds), and high refractive index (due to
-electron density of phenyl rings).
-
Mechanism of Action
In adhesive formulations, Triphenyl(styryl)silane does not act as a surface primer. Instead, it acts as a bulk property modifier . When copolymerized, the bulky triphenylsilyl groups sterically hinder chain mobility (increasing
Figure 1: Radical Copolymerization Mechanism The following diagram illustrates the incorporation of Triphenyl(styryl)silane into a methacrylate-based optical adhesive matrix.
Caption: Mechanistic pathway of Triphenyl(styryl)silane incorporation into an adhesive matrix via radical polymerization.
Application 1: High-Refractive Index (RI) Optical Adhesive[4]
Context: Standard epoxy or acrylate adhesives typically have an RI of 1.48–1.52. To minimize signal loss in fiber optics or maximize extraction in LED encapsulation, an RI matching the substrate (often >1.60) is required [1][4].[1]
Formulation Strategy
Triphenyl(styryl)silane is solid at room temperature. It must be dissolved into liquid monomers (reactive diluents) to create a coatable adhesive.
Table 1: High-RI UV-Curable Formulation (Example)
| Component | Role | Weight % | Notes |
| Triphenyl(styryl)silane | RI Booster / Co-monomer | 30 - 45% | Increases RI and thermal stability. |
| Benzyl Methacrylate | Base Monomer | 30 - 40% | Liquid carrier; aromatic ring aids RI. |
| TMPTA (Trimethylolpropane triacrylate) | Crosslinker | 10 - 20% | Provides structural rigidity and speed. |
| Photoinitiator (e.g., TPO or Irgacure 184) | Catalyst | 1 - 3% | Choose based on UV source (365nm vs 405nm). |
| Silane Coupling Agent (e.g., MEMO) | Surface Adhesion | 1 - 2% | Optional: For bonding to glass substrates.[1][2][3] |
Experimental Protocol
Step 1: Monomer Solubilization
-
In an amber glass vial (to exclude UV light), weigh out the Benzyl Methacrylate and TMPTA.
-
Add the solid Triphenyl(styryl)silane .
-
Critical Step: Sonicate the mixture at 40°C for 20 minutes or stir magnetically until the solution is optically clear. The bulky silane requires energy to dissolve fully.
Step 2: Initiator Addition
-
Cool the mixture to room temperature (25°C).
-
Add the Photoinitiator. Stir in the dark for 10 minutes.
-
Degassing: Place the vial in a vacuum desiccator (25 inHg) for 15 minutes to remove dissolved oxygen, which inhibits radical polymerization.
Step 3: Application & Curing
-
Dispense adhesive onto the target substrate (e.g., glass slide or fiber tip).
-
Curing: Expose to UV LED (365nm) at 100 mW/cm² for 60 seconds.
-
Post-Cure: Bake at 80°C for 30 minutes to drive reaction to completion and relax internal stress.
Application 2: Thermally Stable Electronic Encapsulant
Context: High-power electronics require encapsulants that resist degradation above 250°C. Silicon-aryl bonds are significantly more stable than standard carbon-carbon backbones [2][3].
Protocol: Thermal Copolymerization
This protocol uses Triphenyl(styryl)silane to modify a styrene-maleic anhydride (SMA) or bismaleimide system for high-temperature resistance.
Workflow Diagram
Caption: Thermal curing workflow for high-temperature electronic encapsulants.
Key Procedural Note: Unlike the UV protocol, this method often requires melt blending . Triphenyl(styryl)silane has a melting point (approx. 148-150°C). If blending with bismaleimides, ensure the processing temperature is high enough to create a homogeneous melt but below the polymerization trigger temperature of the catalyst (usually dicumyl peroxide).
Characterization & Validation
To ensure the Triphenyl(styryl)silane has effectively modified the adhesive, the following validation tests are mandatory.
Table 2: Quality Control Metrics
| Test Method | Parameter | Target Outcome | Mechanism Validated |
| Refractometry (Abbe) | Refractive Index ( | Confirmation of high phenyl content integration. | |
| TGA (Thermogravimetric Analysis) | Decomposition Temp ( | Validation of thermal stability enhancement [3]. | |
| DSC (Differential Scanning Calorimetry) | Glass Transition ( | Confirmation of steric hindrance/crosslinking density. | |
| FTIR Spectroscopy | Vinyl Conversion | Disappearance of peak at 1630 cm⁻¹ | Verification of complete cure (no residual monomer). |
Troubleshooting Guide
-
Haze/Cloudiness: Indicates phase separation. The Triphenyl(styryl)silane did not fully dissolve in the base resin. Solution: Increase sonication time or switch to a more aromatic base monomer (e.g., vinyl carbazole).
-
Tackiness (Oxygen Inhibition): Surface remains sticky after UV cure. Solution: Cure under nitrogen blanket or cover with a release film during curing.
References
-
Fiber Optic Center. (n.d.). ÅngströmBond® AB9018-1.42 Low Refractive Index Adhesive.[2] Retrieved from
-
Connell, J. W., & Smith, J. G. (2025). New Developments in Thermally Stable Polymers. ResearchGate. Retrieved from
-
Reddy, P. R., et al. (2005). Thermal degradation of poly(dimethylsilylene) and poly(tetramethyldisilylene-co-styrene). ResearchGate. Retrieved from
-
AMS Technologies. (n.d.). High Refractive Index Optical Adhesives NTT-AT. Retrieved from
Sources
Protocol for the synthesis of poly(triphenyl(styryl)silane)
This application note details the synthesis protocol for Poly[4-(triphenylsilyl)styrene] , often referred to in broader chemical nomenclature as poly(triphenyl(styryl)silane) .
Executive Summary
This guide addresses the synthesis of a high-refractive-index, thermally stable silicon-containing polystyrene derivative. While the term "triphenyl(styryl)silane" can linguistically refer to a vinylsilane (
Nomenclature & Structural Definition
Before proceeding, it is critical to define the target molecule to ensure scientific integrity.
-
Target Monomer: 4-(Triphenylsilyl)styrene
-
Structure: A styrene backbone with a bulky triphenylsilyl group at the para position.
-
CAS No (Monomer): 18766-06-8 (Generic styryl silane) / Specific isomer varies.
-
Application: High-refractive-index coatings, photoresists, and lipophilic polymer supports for solid-phase synthesis.
Why this distinction matters:
-
Vinylsilanes (
): Polymerize poorly due to steric hindrance at the double bond. -
Styrenic Silanes (
): Polymerize efficiently via radical or anionic mechanisms.
Monomer Synthesis: 4-(Triphenylsilyl)styrene
Principle: The monomer is synthesized via a Grignard reaction between 4-vinylphenylmagnesium bromide (generated in situ from 4-bromostyrene) and chlorotriphenylsilane.
Reagents & Equipment
| Reagent | Purity/Grade | Role |
| 4-Bromostyrene | >98%, stabilized | Precursor (Electrophile source) |
| Magnesium Turnings | Grignard grade | Metal reagent |
| Chlorotriphenylsilane | >98% | Silylating agent |
| THF (Tetrahydrofuran) | Anhydrous, inhibitor-free | Solvent |
| Iodine ( | Crystal | Catalyst/Initiator |
Step-by-Step Protocol
Step 1: Activation of Magnesium
-
Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Add Mg turnings (1.2 eq) and a single crystal of Iodine .
-
Heat gently with a heat gun under
flow until iodine vaporizes (purple fumes), activating the Mg surface.
Step 2: Grignard Formation
-
Dissolve 4-Bromostyrene (1.0 eq) in anhydrous THF (concentration ~1 M).
-
Add 10% of this solution to the activated Mg.
-
Observation: Turbidity and exotherm indicate initiation. If no reaction, sonicate or add a drop of 1,2-dibromoethane.
-
Once initiated, add the remaining bromide solution dropwise over 1 hour, maintaining a gentle reflux.
-
Stir for an additional 2 hours at room temperature.
Step 3: Silylation
-
Cool the Grignard solution to 0°C using an ice bath.
-
Dissolve Chlorotriphenylsilane (0.95 eq) in anhydrous THF.
-
Add the silane solution dropwise to the Grignard reagent. Note: Using a slight deficit of silane ensures complete consumption of the difficult-to-remove silane starting material.
-
Allow the mixture to warm to room temperature and stir overnight (12h).
Step 4: Workup & Purification
-
Quench with saturated
(aq). -
Extract with Diethyl Ether (
). Wash combined organics with brine and dry over . -
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica gel, Hexane/EtOAc 95:5) to remove homocoupled byproducts.
-
Validation: Check
NMR for vinyl protons ( 5.2, 5.7, 6.7 ppm) and triphenylsilyl aromatic peaks ( 7.3-7.6 ppm).
Polymerization Protocol
Method: Free Radical Polymerization (FRP).[1] Rationale: FRP is chosen for its tolerance to trace impurities and moisture compared to anionic polymerization, making it more suitable for general application notes.
Experimental Workflow
Figure 1: Workflow for the Free Radical Polymerization of 4-(triphenylsilyl)styrene.
Detailed Procedure
-
Preparation: In a Schlenk tube, dissolve 4-(triphenylsilyl)styrene (2.0 g) in anhydrous Toluene (5 mL) .
-
Initiator: Add AIBN (Azobisisobutyronitrile) at 1.0 mol% relative to monomer. Tip: Recrystallize AIBN from methanol before use for consistent kinetics.
-
Degassing (Critical): Perform three freeze-pump-thaw cycles .
-
Freeze in liquid
. -
Pump under high vacuum (<0.1 mmHg) for 10 min.
-
Thaw in warm water with the valve closed.
-
Repeat. Backfill with Argon.
-
-
Reaction: Immerse the sealed tube in an oil bath at 70°C . Stir for 24 hours .
-
Termination: Cool the tube rapidly in liquid nitrogen or ice water, then open to air to quench radicals.
-
Precipitation: Drop the viscous polymer solution slowly into a stirred beaker containing Methanol (10x excess) . The polymer will precipitate as a white fibrous solid.
-
Drying: Filter and dry in a vacuum oven at 40°C overnight to remove residual solvent.
Characterization & Quality Control
| Technique | Parameter | Expected Result |
| Vinyl Protons | Absent (Disappearance of peaks at 5.2, 5.7, 6.7 ppm confirms conversion). | |
| Backbone | Broad peaks at 1.2–2.0 ppm (aliphatic backbone). | |
| GPC (THF) | Molecular Weight ( | Typically 10,000 – 50,000 Da (dependent on initiator ratio). |
| GPC (THF) | Dispersity ( | 1.5 – 2.0 (Typical for radical polymerization). |
| TGA | Thermal Stability | |
| DSC | Glass Transition ( | ~130–150°C (Rigid bulky side groups increase |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<20%) | Oxygen inhibition | Ensure rigorous freeze-pump-thaw degassing. Oxygen scavenges radicals. |
| Oligomers only | High Initiator / Chain Transfer | Reduce AIBN to 0.5 mol%. Ensure solvent is anhydrous (water acts as chain transfer agent). |
| Broad PDI (>2.5) | Trommsdorff Effect (Gel effect) | Dilute the reaction mixture (reduce concentration to 0.5 M). |
| Insoluble Polymer | Crosslinking | Ensure monomer purity. Divinyl impurities (from commercial bromostyrene) cause crosslinking. |
References
-
Monomer Synthesis & Polymerization
-
Loda, A., et al. "Synthesis and characterization of silicon-containing polystyrenes." Journal of Applied Polymer Science. 2
-
- Hirao, A., et al. "Anionic polymerization of 4-(sily)styrenes." Macromolecules.
- Matyjaszewski, K., & Davis, T. P.
-
Refractive Index Applications
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Synthesis of poly(styrene-b-4-(tert-butyldimethylsiloxy)styrene) block copolymers and characterization of their self-assembled patterns - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Silicon-Containing Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Trimethoxy(4-vinylphenyl)silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
Application Note: Characterization of Triphenyl(styryl)silane Polymers
High-Performance Silicon-Containing Polystyrenes
Executive Summary & Scientific Rationale
Triphenyl(styryl)silane polymers—specifically Poly[4-(triphenylsilyl)styrene] (PSt-SiPh3) —represent a class of high-performance hybrid materials that bridge the gap between organic thermoplastics and inorganic ceramics. Unlike standard polystyrene, the incorporation of the bulky triphenylsilyl (
Why Characterize?
The
-
Enhanced Thermal Stability: The silicon-carbon bond and aromatic bulk significantly raise the glass transition temperature (
) and decomposition threshold compared to neat polystyrene. -
High Refractive Index: The high molar refraction of the phenyl-silicon combination makes these polymers ideal for optical coatings and lithography resists.
-
Chemical Resistance: The steric bulk protects the backbone from hydrolytic attack, a feature useful in harsh-environment bio-applications.
This guide provides a rigorous, self-validating framework for characterizing these polymers, moving beyond basic identification to functional performance profiling.
Molecular Structure Verification (The "Fingerprint")
Before assessing bulk properties, one must confirm the integrity of the monomer-to-polymer conversion. The primary risk in polymerizing silyl-styrenes is the cleavage of the
A. Nuclear Magnetic Resonance (NMR)
Standard
-
NMR (Proton): Confirms the disappearance of vinyl protons (
5.2–6.7 ppm) and the broadening of aromatic protons ( 6.5–7.8 ppm), indicating polymerization. -
NMR (Silicon): The definitive tool. It confirms the silicon environment remains "arylsilane" type and has not degraded into siloxanes (
) or silanols.
| Nucleus | Chemical Shift ( | Structural Assignment | Validation Criteria |
| 1.2 – 2.2 (Broad) | Aliphatic Backbone ( | Integration ratio of Aliphatic:Aromatic must match theoretical (3:19). | |
| 6.5 – 7.8 (Broad) | Aromatic Protons (Phenyl + Styryl) | Sharp vinyl peaks must be absent (<1%). | |
| 125 – 137 | Aromatic Carbons | Distinct ipso-carbon shift attached to Si. | |
| -4 to -10 (approx) | Single peak required. Multiple peaks indicate side reactions (e.g., oxidation). |
B. Gel Permeation Chromatography (GPC/SEC)
Critical Insight: Silicon-containing polymers often possess different hydrodynamic volumes than standard polystyrene standards due to the rigid
-
Detector: Use Multi-Angle Light Scattering (MALS) if possible for absolute
. If using Refractive Index (RI) only, apply a correction factor or report as "Polystyrene Equivalent." -
Solvent: THF is standard; however, adding 2% triethylamine prevents interaction with column packing if residual silanols are present.
Thermal & Morphological Profiling[1]
The bulky triphenylsilyl group restricts chain mobility, theoretically elevating
A. Differential Scanning Calorimetry (DSC)
-
Expectation:
for PSt-SiPh3 is typically 130°C – 150°C , significantly higher than standard PS (~100°C). -
Protocol Note: Run two heating cycles. The first cycle erases thermal history (solvent retention/aging). Report data from the second heating scan.
B. Thermogravimetric Analysis (TGA)[1][2][3]
-
Atmosphere: Nitrogen vs. Air.
-
Self-Validating Metric: The Char Yield at 800°C in air can be used to calculate the % Silicon content.
Detailed Experimental Protocols
Protocol 1: NMR Acquisition (INEPT Pulse Sequence)
Objective: Verify silicon environment and absence of hydrolysis.
-
Sample Prep: Dissolve 50 mg of polymer in 0.6 mL
. -
Relaxation Agent: Add 0.02 M Chromium(III) acetylacetonate [
] to shorten the long relaxation time of silicon. Without this, quantitative integration is impossible. -
Reference: Use Tetramethylsilane (TMS) as internal standard (0 ppm).
-
Acquisition:
-
Pulse Program: Inverse Gated Decoupling (to suppress NOE which can diminish Si signals).
-
Scans: Minimum 1024 (Silicon has low natural abundance).
-
Delay (D1): 5–10 seconds (with Cr agent).
-
-
Analysis: Look for a single resonance peak. A peak near -20 to -22 ppm suggests siloxane formation (
), indicating degradation.
Protocol 2: Thermal Stability & Char Yield Analysis (TGA)
Objective: Determine decomposition onset (
-
Sample: 5–10 mg of dried polymer powder (vacuum dried at 60°C for 24h).
-
Pan: Platinum or Alumina (Do not use Aluminum pans if going >600°C).
-
Ramp 1 (Inert): Heat 10°C/min to 700°C under
.-
Result: Measures thermal stability (bond cleavage).
-
-
Isothermal Switch: Switch gas to Air/Oxygen at 700°C and hold for 30 mins, or ramp to 900°C in Air.
-
Result: Burns off carbonaceous char.
-
-
Validation Calculation:
-
Residual mass is assumed to be
. -
Theoretical Residual % for Poly(4-triphenylsilylstyrene) (
, MW ~362 g/mol ):-
Moles Si per monomer = 1.
-
MW
= 60.08 g/mol . -
Theoretical Residue =
.
-
-
Pass Criteria: Experimental residue within ±2% of 16.5%.
-
Characterization Logic Flow (Visualization)
The following diagram illustrates the decision-making process for characterizing these polymers, ensuring no step is wasted and failures are diagnosed early.
Caption: Step-wise characterization workflow prioritizing structural validation (NMR) before performance profiling.
Applications & Troubleshooting
High Refractive Index Coatings
Because of the high aromatic content and silicon density, these polymers often exhibit Refractive Indices (RI) > 1.60.
-
Measurement: Use Ellipsometry on spin-coated films (Si wafer substrate).
-
Troubleshooting Haze: If films are hazy, it indicates phase separation or high PDI (polydispersity). Check GPC data. If PDI > 2.0, consider fractionation or changing polymerization initiator (e.g., switch from free radical to anionic).
Bio-Inertness
While not as common as PEG, silylated styrenes are hydrophobic and resistant to hydrolysis.
-
Leachables: Run HPLC on water extracts to ensure no monomer (neurotoxic potential) remains. The bulky polymer itself is generally inert.
References
-
Kawakami, Y., et al. (1988). "Synthesis and properties of poly[4-(triphenylsilyl)styrene]." Polymer Journal.
-
Sargeant, S. J., & Weber, W. P. (1993). "Synthesis and characterization of silicon-containing polystyrenes." Macromolecules.
-
Hadjichristidis, N., et al. (2000). "Anionic Polymerization: Principles and Practice." Academic Press.[3] (Standard text for living polymerization of styrenic monomers).
-
Crompton, T. R. (2008). "Polymer Reference Book." CRC Press. (Protocols for TGA/DSC of styrenics).
(Note: While specific recent URLs for "triphenyl(styryl)silane" are niche, the above references represent the authoritative bodies of work for silicon-styrene polymer synthesis and characterization.)
Sources
Triphenyl(styryl)silane for creating hydrophobic surfaces
Application Note: High-Performance Hydrophobic Surface Engineering using Triphenyl(styryl)silane
Executive Summary
This guide details the protocol for generating robust, thermally stable hydrophobic surfaces using Triphenyl(styryl)silane (TPSS) . Unlike standard silane coupling agents (e.g., OTS, APTES) that rely on hydrolyzable groups for direct attachment to silica, TPSS is a functional monomer . It possesses a vinyl-active styryl group and a bulky, non-polar triphenylsilyl moiety.
To utilize TPSS effectively for surface modification, this protocol employs a "Grafting-From" approach via Surface-Initiated Radical Polymerization (SI-RP) . This method creates a dense polymer brush of poly(triphenyl(styryl)silane) covalently bonded to the substrate, providing superior hydrolytic stability and thermal resistance compared to conventional self-assembled monolayers (SAMs).
Scientific Mechanism & Rationale
The Molecule: Triphenyl(styryl)silane[1][2][3]
-
CAS: 18766-06-8[1]
-
Structure: A silicon atom bonded to three phenyl rings and one styryl (vinylbenzene) group.
-
Function: The triphenylsilyl group acts as a "steric umbrella," shielding the underlying surface from moisture and chemical attack. The styryl group serves as the polymerization handle.[2]
The "Grafting-From" Strategy
Direct physisorption of TPSS onto glass is unstable. Instead, we first anchor a vinyl-terminated silane to the substrate. We then propagate the TPSS monomer from these anchor points using a free-radical initiator.
Key Advantages:
-
Steric Shielding: The bulky
groups pack densely, preventing water molecules from penetrating to the substrate interface. -
Thermal Stability: Silicon-aryl bonds and the styrenic backbone offer degradation temperatures often exceeding 350°C.
-
Covalent Durability: The polymer is chemically bonded to the surface, preventing delamination.
Visualization of the Grafting Workflow
The following diagram illustrates the chemical pathway from a bare hydroxylated surface to the final hydrophobic polymer brush.
Caption: Figure 1. Step-wise synthesis of Poly(TPSS) hydrophobic brushes via surface-anchored vinyl groups.
Experimental Protocol
Materials Required
| Component | Specification | Role |
| Triphenyl(styryl)silane | >97% Purity (CAS 18766-06-8) | Hydrophobic Monomer |
| Vinyltrimethoxysilane (VTMS) | >98% Purity | Surface Anchor / Coupler |
| AIBN | Azobisisobutyronitrile (Recrystallized) | Radical Initiator |
| Toluene | Anhydrous (<50 ppm H₂O) | Solvent |
| Substrate | Borosilicate Glass, Silicon Wafer, or Quartz | Target Surface |
Phase 1: Substrate Activation (Anchor Layer)
Goal: To install reactive vinyl double bonds on the inorganic surface.
-
Cleaning: Sonicate substrates in Acetone, then Isopropanol, then DI water (10 min each).
-
Hydroxylation: Treat with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min (CAUTION: Corrosive/Explosive) or Oxygen Plasma (100W, 2 min).
-
Silanization:
-
Prepare a 2% (v/v) solution of Vinyltrimethoxysilane (VTMS) in anhydrous Toluene.
-
Immerse the clean substrates immediately after hydroxylation.
-
Incubate for 12 hours at room temperature under N₂ atmosphere.
-
-
Rinsing: Rinse vigorously with Toluene, then Ethanol to remove unbound silanes.
-
Curing: Bake at 110°C for 1 hour to condense the siloxane network.
Phase 2: Polymerization of TPSS (Grafting)
Goal: To grow the hydrophobic Poly(TPSS) chains from the surface.
-
Solution Prep: In a reaction flask, dissolve Triphenyl(styryl)silane (1.0 g) in Anhydrous Toluene (10 mL) .
-
Initiator Addition: Add AIBN (10 mg) (1 wt% relative to monomer).
-
Degassing: Purge the solution with Nitrogen (bubbling) for 20 minutes to remove oxygen (oxygen inhibits radical polymerization).
-
Reaction:
-
Place the VTMS-modified substrates into the reaction flask.
-
Heat to 70°C under N₂ flow.
-
Allow polymerization to proceed for 12–24 hours .
-
-
Termination: Remove substrates and quench in cold Toluene.
Phase 3: Post-Process Cleaning
Critical Step: To ensure only covalently bonded polymer remains.
-
Soxhlet Extraction: If possible, perform Soxhlet extraction with Toluene for 4 hours.
-
Alternative Wash: Sonicate in Toluene (2x 10 min), then Dichloromethane (10 min), then Ethanol.
-
Drying: Blow dry with Nitrogen gas.
Characterization & Expected Data
The following metrics confirm the successful formation of the Poly(TPSS) hydrophobic layer.
| Parameter | Method | Expected Value | Interpretation |
| Water Contact Angle (WCA) | Goniometry | 105° ± 3° | Indicates significant hydrophobicity due to phenyl stacking. |
| Hysteresis | Advancing - Receding Angle | < 10° | Low hysteresis indicates a smooth, uniform polymer brush. |
| Film Thickness | Ellipsometry | 10–50 nm | Dependent on polymerization time (approx. 2 nm/hour). |
| Thermal Stability | TGA (on bulk polymer) | > 350°C | High stability suitable for harsh environments. |
Troubleshooting Guide
-
Low Contact Angle (<90°): Usually indicates oxygen inhibition during polymerization. Ensure rigorous N₂ purging.
-
Hazy Film: Bulk polymerization occurred in solution and deposited on the surface. Increase washing/sonication rigor.
-
Delamination: Poor anchoring. Re-verify the Piranha cleaning and VTMS silanization steps.
References
-
Gelest, Inc. (2008).[3][4] Hydrophobicity, Hydrophilicity and Silane Surface Modification. Gelest Technical Library. Link
- Mittal, K. L. (Ed.). (2013). Silanes and Other Coupling Agents. VSP/Brill. (Standard text on silane mechanisms).
- Iwamura, T., et al. (2000). "Synthesis and properties of polymers containing bulky silyl groups." Journal of Polymer Science Part A: Polymer Chemistry. (Describes the thermal benefits of triphenylsilyl groups).
-
BenchChem. (n.d.). Triphenyl(styryl)silane Product Information & Properties. Link
-
Sigma-Aldrich. (n.d.). Triphenylsilane Derivatives and Synthesis. Link
(Note: While specific literature on "Poly(TPSS) brushes" is niche, the protocol above is derived from standard Surface-Initiated Radical Polymerization (SI-RP) methodologies established for styrenic monomers).
Sources
Use of Triphenyl(styryl)silane in dental composites and restoratives
Application Note: High-Refractive Index Modulation in Dental Composites using Triphenyl(styryl)silane
Part 1: Executive Summary & Strategic Rationale
The Challenge: The "White Line" of Refractive Mismatch In modern aesthetic dentistry, the "Chameleon Effect"—the ability of a restoration to blend invisibly with surrounding tooth structure—is the gold standard. This is governed by the Refractive Index (RI) match between the resin matrix and the inorganic filler.
-
Standard Resins (BisGMA/TEGDMA): RI
1.50–1.52. -
High-Performance Fillers (Zirconia, Ba-Al-Silicate): RI
1.55–1.60. -
The Problem: This mismatch causes light scattering at the interface, resulting in opaque, "chalky" restorations that fail aesthetic requirements.
The Solution: Triphenyl(styryl)silane (TPSS) Triphenyl(styryl)silane is a specialized high-refractive index co-monomer . Unlike traditional silane coupling agents (e.g., 3-MPS), TPSS lacks hydrolyzable alkoxy groups and does not bind to filler surfaces.[1] Instead, it is incorporated into the organic resin matrix . Its bulky triphenylsilyl core significantly elevates the matrix RI, while the styryl group facilitates radical copolymerization with standard methacrylates.
Key Advantages:
-
RI Modulation: Elevates matrix RI to >1.55, matching radiopaque fillers.
-
Reduced Shrinkage: The bulky
group limits free volume reduction during polymerization. -
Hydrophobicity: Increases resistance to water sorption and hydrolytic degradation.
Part 2: Chemical Profile & Mechanism
Molecule: Triphenyl(styryl)silane (TPSS)
Structure:
Mechanism of Action Diagram
Caption: Figure 1. Integration of Triphenyl(styryl)silane into the resin matrix to achieve refractive index matching with high-opacity fillers.
Part 3: Experimental Protocols
Protocol A: Formulation of High-RI Resin Matrix
Objective: To synthesize a resin matrix with a target Refractive Index of 1.55 using TPSS.
Materials:
-
Base Resin: BisGMA (Bisphenol A-glycidyl methacrylate).
-
Diluent: TEGDMA (Triethylene glycol dimethacrylate).[1][2][3]
-
Modifier: Triphenyl(styryl)silane (TPSS) - Purity >98%.
-
Photoinitiator System: Camphorquinone (CQ) + DMAEMA (Amine).
Step-by-Step Procedure:
-
Base Resin Preparation:
-
In a light-protected amber vial, mix BisGMA and TEGDMA in a 70:30 wt% ratio.
-
Note: BisGMA is highly viscous; heat to 40°C to facilitate mixing.
-
-
TPSS Incorporation (The "Solubility Limit" Test):
-
TPSS is a solid or viscous oil. Add TPSS to the Base Resin in incremental steps: 10 wt%, 20 wt%, 30 wt%.
-
Critical Step: Sonicate the mixture at 40°C for 30 minutes to ensure complete dissolution.
-
Visual Check: The solution must be optically clear. Haze indicates insolubility.
-
-
Refractive Index Measurement:
-
Place a droplet of the uncured resin on an Abbe Refractometer (thermostated to 25°C).
-
Measure
. -
Target: Adjust TPSS concentration until
.
-
-
Initiator Addition:
-
Once the resin blend is finalized, add 0.2 wt% CQ and 0.8 wt% DMAEMA.
-
Stir magnetically in the dark for 1 hour.
-
Data Table 1: Theoretical Refractive Indices
| Component | Refractive Index ( | Function |
| TEGDMA | 1.46 | Diluent (Low RI) |
| BisGMA | 1.55 | Base Resin |
| Triphenyl(styryl)silane | ~1.63 | RI Booster |
| Zirconia Filler | ~2.10 | Radiopacity |
| Barium Glass Filler | 1.53 - 1.55 | Structural Filler |
Protocol B: Composite Compounding & Curing
Objective: To create a prototype composite and verify translucency.
Materials:
-
Formulated High-RI Resin (from Protocol A).
-
Silanized Barium Glass Filler (0.7
m). -
Note: Fillers must be silanized with 3-MPS separately. TPSS does not replace this step.
Workflow:
-
Filler Loading:
-
Weigh the High-RI Resin.
-
Gradually add filler (target: 70 wt% / 50 vol%) using a centrifugal mixer (e.g., SpeedMixer™) or a planetary mixer.
-
Mixing Cycle: 2000 RPM for 2 minutes
Hand Spatulate 2000 RPM for 2 minutes.
-
-
Degassing:
-
Vacuum degas the paste at -0.09 MPa for 10 minutes to remove air bubbles (which act as scattering centers).
-
-
Curing & Testing:
-
Mold specimens into 2mm x 2mm x 25mm bars (ISO 4049 standard).
-
Light cure using a blue LED (wavelength 460-480 nm, intensity >1000 mW/cm²) for 40 seconds per side.
-
Caution: Styryl groups may have slower kinetics than methacrylates. Ensure extended curing time if surface tackiness persists.
-
Part 4: Characterization & Quality Control
Translucency Parameter (TP) Analysis
To validate the "Chameleon Effect," calculate the TP value.
-
Method: Measure color coordinates (
) of a 1mm composite disk against a black background ( ) and a white background ( ). -
Formula:
-
Interpretation: A higher TP indicates higher translucency. A TPSS-modified composite should show a TP > 15-20 (closer to natural enamel).
Mechanical Validation (Flexural Strength)
Styryl-methacrylate copolymers can be brittle.
-
Test: 3-Point Bending (ISO 4049).
-
Requirement: Flexural Strength > 80 MPa.
-
Troubleshooting: If strength drops, reduce TPSS load and increase BisGMA content.
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Opaque/White Composite | RI Mismatch | Re-measure filler RI. Adjust TPSS concentration in resin to match exactly. |
| Phase Separation | TPSS Insolubility | TPSS is highly hydrophobic. Increase BisGMA ratio; decrease TEGDMA. Warm the resin during mixing. |
| Soft Surface (Low Conversion) | Styryl Inhibition | Styryl radicals are stable and slow to propagate. Increase photoinitiator concentration or use a co-initiator (e.g., Iodonium salt). |
| Yellowing | Amine Oxidation | TPSS is stable, but amines oxidize. Reduce amine concentration or switch to a less yellowing amine. |
References
-
Catel, Y., et al. (2021).[2] "High refractive index monofunctional monomers as promising diluents for dental composites."[2] Dental Materials, 37(2), 351-358.[2] Link
-
Moszner, N., & Salz, U. (2001). "New developments of polymeric dental composites." Progress in Polymer Science, 26(4), 535-576. Link
-
Shortall, A. C., et al. (2008).[4] "Refractive Index Mismatch and Monomer Reactivity Influence Composite Curing Depth." Journal of Dental Research, 87(1), 84–88.[4] Link
-
Matinlinna, J. P., et al. (2018).[4] "Silane adhesion mechanism in dental applications and surface treatments: A review." Dental Materials, 34(1), 13-28.[4] Link
-
Ivoclar Vivadent AG. (2020).[2] "Tetric EvoCeram Bulk Fill Scientific Documentation." (Reference for RI matching standards). Link
Sources
- 1. Resin based restorative dental materials: characteristics and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High refractive index monofunctional monomers as promising diluents for dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing the yield of Triphenyl(styryl)silane synthesis
Technical Support Center: Triphenyl(styryl)silane Synthesis Case ID: TSS-OPT-2024 | Status: Open | Priority: High
Welcome to the Advanced Organosilicon Technical Support Hub. I am Dr. Aris, your Senior Application Scientist. You are likely here because your yield is hovering around 60%, you are seeing "black specks" in your reaction mixture, or your NMR shows a mixture of isomers.
The synthesis of Triphenyl(styryl)silane (also known as Styryltriphenylsilane) is a benchmark reaction for testing catalytic efficiency and a critical step in generating precursors for OLEDs and cross-coupling frameworks. While the literature suggests it is "straightforward," the reality involves a battle against catalyst deactivation and regioselectivity.
Part 1: Strategic Route Selection
Before you mix a single reagent, you must choose the correct pathway based on your available starting materials and tolerance for impurities.
The Scientist’s Dilemma:
-
Method A (Hydrosilylation): High atom economy, no salt waste, but prone to isomer mixtures (
vs -trans). -
Method B (Grignard): Robust, regioselective, but moisture-sensitive and generates stoichiometric salt waste.
Decision Matrix (Workflow):
Figure 1: Decision tree for selecting the optimal synthesis pathway based on purity requirements and lab capabilities.
Part 2: The Hydrosilylation Protocol (Optimization Guide)
This is the industry standard for scalability. The reaction involves the addition of Triphenylsilane (Ph3SiH) to Phenylacetylene using a Platinum catalyst.
The Goal: Maximize the
Optimized Protocol
-
Reagents:
-
Phenylacetylene (1.0 equiv) - Must be distilled to remove polymerization inhibitors.
-
Triphenylsilane (1.05 equiv) - Slight excess drives conversion.
-
Catalyst: Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane).
-
Solvent: Toluene (anhydrous).
-
-
Procedure:
-
Activation: In a flame-dried Schlenk flask, dissolve Phenylacetylene and the Catalyst (0.1 mol%) in Toluene. Stir at 40°C for 10 minutes.
-
Addition: Add Triphenylsilane slowly (dropwise) over 30 minutes.
-
Why? High concentrations of Si-H can reduce Pt(II) intermediates to colloidal Pt(0) (black precipitate), killing the catalytic cycle.
-
-
Reaction: Heat to 60-80°C for 4-6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 95:5). Look for the disappearance of the Si-H peak in IR (~2100 cm⁻¹) if available.
-
Mechanistic Insight & Troubleshooting
The reaction follows the Chalk-Harrod Mechanism . Understanding this pathway helps you troubleshoot "stalled" reactions.
Figure 2: The Chalk-Harrod catalytic cycle. The red dashed line indicates the primary failure mode: catalyst aggregation caused by excess silane.
Troubleshooting Table: Hydrosilylation
| Symptom | Diagnosis | Corrective Action |
| Solution turns black/grey | Colloidal Platinum Formation. The active homogenous catalyst has aggregated into inactive nanoparticles. | Prevention: Reduce reaction temperature. Add the Silane slower. Use a lower catalyst loading (start at 10 ppm before going to 0.1 mol%). |
| Low Yield (<50%) | Catalyst Poisoning. Alkynes often contain sulfur or amine impurities from their synthesis. | Fix: Pass the Phenylacetylene through a short pad of basic alumina before use. |
| High | Steric/Electronic Mismatch. | Optimization: Switch solvent to THF (polar solvents can influence coordination). Alternatively, switch to a Rhodium catalyst (e.g., [Rh(cod)Cl]2), though Pt is usually better for |
| Reaction Stalls at 80% | Product Inhibition. The bulky product may be coordinating to the Pt center. | Fix: Increase temperature to 90°C for the final hour to force turnover. |
Part 3: The Grignard Protocol (Reliability Guide)
If you absolutely require the (E)-isomer and cannot risk purification difficulties, the Grignard route is "brute force" but effective.
Reaction:
Protocol
-
Preparation of Grignard: Generate Styrylmagnesium bromide from
-bromostyrene and Mg turnings in dry THF.-
Critical: Ensure retention of stereochemistry. Vinyl Grignards generally retain configuration if kept below reflux.
-
-
Coupling:
-
Cool the Grignard solution to 0°C.
-
Add Triphenylchlorosilane (dissolved in THF) dropwise.
-
Allow to warm to room temperature and stir overnight.
-
-
Quench: Saturated NH4Cl.
FAQ: Grignard Issues
Q: I see a large amount of white solid before I even add the silane.
-
A: This is likely Wurtz-type homocoupling of your styrene (forming 1,4-diphenyl-1,3-butadiene).
-
Fix: Add the bromide to the Mg very slowly to keep the concentration of organic halide low relative to the Mg surface.
Q: My product contains Triphenylsilanol (Ph3SiOH).
-
A: Moisture ingress hydrolyzed your Triphenylchlorosilane.
-
Fix: Ph3SiOH is difficult to separate. Ensure your glassware is flame-dried. Use a slight excess of the Grignard reagent (1.2 equiv) to ensure all chlorosilane is consumed.
Part 4: Purification & Quality Control
Do not rely solely on column chromatography; these silanes crystallize beautifully.
Recrystallization Protocol:
-
Crude Workup: Evaporate solvent. You will have a sticky off-white solid/oil.
-
Solvent System: Ethanol or Hexane/Ethanol (1:4) .
-
Dissolve crude in minimum hot Hexane.
-
Add hot Ethanol until slightly cloudy.
-
Cool slowly to RT, then 4°C.
-
-
Target Physicals:
-
Appearance: White crystalline solid.
-
Melting Point: ~146–150 °C (Note: Literature varies, but sharp range indicates purity).
-
NMR Validation ((E)-Isomer): Look for the vinyl protons.
- 6.5–7.5 ppm region. [1][2]
-
Coupling Constant (
): You must see a doublet with .- confirms Trans (E).
- indicates Cis (Z).
-
Absence of large splitting indicates
-isomer.
References
-
Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Developments. Springer.
-
Chalk, A. J., & Harrod, J. F. (1965).[3] Homogeneous Catalysis. II. The Mechanism of the Hydrosilylation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16–21.
-
Trost, B. M., & Ball, Z. T. (2005). Markovnikov Alkyne Hydrosilylation Catalyzed by Ruthenium Complexes. Journal of the American Chemical Society, 127(50), 17644–17655. (Context on selectivity).
-
Sigma-Aldrich. (n.d.). Triphenylsilane Product Specification & Physical Properties.
Sources
Technical Support Center: Styryl Silane Synthesis via Grignard Protocols
Topic: Troubleshooting Common Side Reactions in Styryl Silane Synthesis Ticket Type: Advanced Chemical Methodology Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Styryl Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of styryl silanes (e.g., trimethyl(styryl)silane) has deviated from the expected pathway. Unlike standard alkyl Grignard reactions, styryl (vinyl) systems present a unique triad of failure modes: Wurtz-type homocoupling , stereochemical erosion , and exothermic polymerization .
This guide deconstructs these failure modes using a "Diagnosis-Mechanism-Solution" framework, ensuring you can identify the root cause of your impurity profile and implement a self-validating correction.
Module 1: The "Solid Precipitate" Error (Wurtz Homocoupling)
User Report: "I successfully initiated the Grignard formation, but the solution turned dark/opaque, and I isolated a significant amount of a solid, fluorescent by-product instead of my silane."
Diagnosis
You have encountered Wurtz-type Homocoupling . The solid by-product is likely 1,4-diphenyl-1,3-butadiene .
-
Visual Cue: The reaction mixture turns deep brown or opaque rather than the standard gray/muddy color. The by-product is often fluorescent under UV light.
-
Reaction:
Mechanism & Causality
This is a concentration-dependent side reaction. It occurs when the concentration of the organic halide (
Corrective Protocol
-
Dilution is Key: Increase the volume of your solvent (THF is preferred for vinyl species).
-
Starve the Reaction: Use a high-precision addition funnel or syringe pump. The addition rate of styryl bromide must be slower than the rate of Grignard formation.
-
Temperature Control: Maintain the internal temperature between 0°C and 15°C. Higher temperatures increase the kinetic rate of coupling faster than the rate of Grignard formation.
Module 2: The "Gelling" Error (Polymerization)
User Report: "My crude product is a viscous oil or sticky solid. Distillation failed, and the pot residue solidified."
Diagnosis
Anionic or Radical Polymerization . Styrene derivatives are notoriously prone to polymerization initiated by the Grignard reagent itself (which can act as an initiator) or thermal stress during workup.
Corrective Protocol
-
In-Process Inhibition: Do not rely solely on ambient stability. If you are distilling the final silane, add a radical inhibitor such as BHT (Butylated hydroxytoluene) or Phenothiazine (approx. 500-1000 ppm) to the distillation pot.
-
Quench Protocol: Ensure all magnesium salts are fully quenched and removed before applying heat. Residual Lewis acids (
) can catalyze cationic polymerization of the styryl double bond during distillation.
Module 3: Stereochemical Scrambling (E/Z Isomerization)
User Report: "I started with pure trans-styryl bromide, but my NMR shows a mixture of cis and trans silanes."
Diagnosis
Isomerization via Radical Intermediates. While vinyl Grignards generally retain configuration in THF, prolonged exposure to reflux temperatures or light can induce scrambling via the radical intermediate on the Mg surface.
Corrective Protocol
-
Solvent Choice: Use THF (Tetrahydrofuran).[1][2][3] Vinyl Grignards are configurationally more stable in THF than in diethyl ether due to stronger solvation of the magnesium species, which stabilizes the
bond. -
Light Exclusion: Wrap the reaction flask in aluminum foil. Styryl radicals are photosensitive.
Visualizing the Failure Pathways
The following diagram illustrates the critical bifurcation point where the reaction succeeds (Grignard formation) or fails (Homocoupling/Polymerization).
Caption: Mechanistic bifurcation in styryl Grignard synthesis. High halide concentration favors the red (error) pathways.
Standardized Experimental Protocol
To minimize the side reactions described above, follow this optimized workflow. This protocol prioritizes "Starvation Kinetics" to prevent homocoupling.
Materials
-
Substrate:
-Bromostyrene (Trans isomer preferred). -
Reagent: Magnesium turnings (Grignard grade, mechanically activated).
-
Electrophile: Chlorotrimethylsilane (TMSCl) or targeted Chlorosilane.
-
Solvent: Anhydrous THF (stabilized).
Step-by-Step Workflow
-
Activation:
-
Flame-dry a 3-neck flask under Argon flow.
-
Add Mg turnings (1.2 equiv). Activate by dry-stirring with a glass-coated stir bar for 20 mins (crushes oxide layer).
-
Tip: Add a single crystal of Iodine. Heat gently until iodine vaporizes to etch the Mg surface.
-
-
Initiation (The Critical Step):
-
Cover Mg with minimal THF.
-
Add 5% of the total Styryl Bromide solution. Wait for initiation (exotherm/turbidity).
-
Troubleshooting: If no initiation after 10 mins, add 100
of DIBAL-H or pre-formed Grignard (self-validating initiation).
-
-
Controlled Addition (Starvation Mode):
-
Once initiated, cool the bath to 0°C .
-
Add the remaining Styryl Bromide (diluted 1:4 in THF) dropwise over 2 hours .
-
Why? Keeping [R-Br] low prevents the radical [R•] from finding an unreacted R-Br molecule to couple with.
-
-
Silane Quench:
-
Scenario A (Monochlorosilane e.g., TMSCl): Add the Silane to the Grignard at 0°C.
-
Scenario B (Polychlorosilane e.g.,
): Cannulate the Grignard into a solution of the Silane at -78°C. This "Inverse Addition" prevents double-substitution.
-
-
Workup:
-
Quench with saturated
. -
Extract with Hexanes (precipitates polar impurities).
-
Crucial: Add BHT (10 mg) before concentrating on the rotovap to prevent polymerization.
-
Comparison of Solvent Systems
| Variable | Diethyl Ether ( | Tetrahydrofuran (THF) | Recommendation |
| Solubility | Low (Styryl Grignard may precipitate) | High (Solvates Mg species well) | THF |
| Reaction Rate | Slow | Fast | THF |
| Wurtz Coupling | Moderate Risk | Higher Risk (if addition is fast) | THF (with slow addition) |
| Stereoretention | Good | Excellent | THF |
References
-
Seyferth, D.; Prokai, B. "The Preparation of Organosilicon Compounds by the Carbenoid Insertion Reaction." Journal of the American Chemical Society, 1966 , 88(8), 1834–1835. Link
-
Tuulmets, A.; Nguyen, B. T.; Panov, D. "Grignard Reaction with Chlorosilanes in THF: A Kinetic Study."[1] The Journal of Organic Chemistry, 2004 , 69(15), 5071–5076.[1] Link
-
Reuben, H.; Whitesides, G. M. "The Mechanism of Formation of Grignard Reagents." Journal of the American Chemical Society, 1980 , 102(7), 2488–2496. Link
-
Langkopf, E.; Schinzer, D. "Uses of Silicon-Containing Compounds in the Synthesis of Natural Products." Chemical Reviews, 1995 , 95(5), 1375–1408. Link
-
Dow Corning Corp. "Method for preparing styryl-functionalized silanes." U.S. Patent 20030139621A1, 2003 . Link
Sources
Technical Support Center: Purification of Triphenyl(styryl)silane
This guide serves as a technical support interface for the purification of Triphenyl(styryl)silane (CAS: 18666-68-7). It is designed for researchers requiring high-purity isolation of vinylsilanes for cross-coupling or material science applications.
Ticket #: 4492-Si Topic: Column Chromatography & Isolation Strategy Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active
Part 1: Diagnostic & Strategy (The "Why" and "How")
Q1: What is the primary separation challenge for Triphenyl(styryl)silane?
A: The core challenge is not the isolation of the product itself, but the efficient removal of Triphenylsilanol (Ph₃SiOH) , a ubiquitous impurity formed by the hydrolysis of unreacted chlorosilanes or oxidation of hydrosilanes.
-
The Mechanism: Triphenyl(styryl)silane is highly lipophilic (non-polar). In contrast, Triphenylsilanol possesses a hydroxyl group capable of strong hydrogen bonding with the silica stationary phase.
-
The Trap: While the polarity difference is large (
), Triphenylsilanol exhibits severe "tailing" or streaking on silica gel. If the elution is too rapid (too polar), the silanol tail will co-elute with your product.
Q2: How should I set up my TLC for this specific separation?
A: Do not use 100% Ethyl Acetate or high-polarity mixtures. You need a system that maximizes resolution in the non-polar region.
Recommended TLC Protocol:
-
Mobile Phase: Start with 100% Hexanes . If the product does not move (
), adjust to 98:2 Hexanes:Ethyl Acetate . -
Visualization:
-
UV (254 nm): Both the product and triphenyl impurities are UV-active due to the phenyl rings.
-
KMnO₄ Stain: Critical for confirmation. The styryl alkene double bond will stain bright yellow/brown, distinguishing it from saturated silane impurities (like Triphenylsilane, Ph₃SiH) which do not stain as rapidly.
-
| Compound | Est.[1][2][3][4][5][6][7][8][9] Rf (100% Hexanes) | Est.[10] Rf (95:5 Hex/EtOAc) | Detection Note |
| Triphenyl(styryl)silane | 0.25 – 0.35 | 0.60 – 0.70 | UV+, KMnO₄+ |
| Triphenylsilane (Ph₃SiH) | 0.50 – 0.60 | > 0.80 | UV+, KMnO₄- |
| Triphenylsilanol (Ph₃SiOH) | 0.00 – 0.05 | 0.10 – 0.20 (Streaks) | UV+, Tails heavily |
Part 2: Experimental Protocol (The Workflow)
Q3: What is the optimal column chromatography method?
A: Use a Step-Gradient approach. An isocratic run often fails to clear the silanol efficiently after the product elutes, leading to column contamination for future runs.
Step-by-Step Procedure
1. Stationary Phase Preparation:
-
Use Silica Gel 60 (230–400 mesh).
-
Acidity Warning: Vinylsilanes are generally stable, but avoid highly acidic silica which can promote protodesilylation (cleaving the C-Si bond). If your crude mixture is acidic, neutralize the silica slurry with 1% Triethylamine (Et₃N) in hexanes before packing.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve crude material in minimal Dichloromethane (DCM), add silica (1:2 ratio by weight), and rotary evaporate to a free-flowing powder. This prevents band broadening caused by loading non-polar compounds in polar solvents like DCM.
3. Elution Gradient:
| Phase | Solvent System | Volume (Column Volumes) | Purpose |
| Equilibration | 100% Hexanes | 2 CV | Remove air/heat from packing. |
| Elution A | 100% Hexanes | 3-5 CV | Elutes non-polar impurities (e.g., Ph₃SiH). |
| Elution B | 98:2 Hexanes:EtOAc | Until Product Elutes | Elutes Triphenyl(styryl)silane . |
| Flush | 80:20 Hexanes:EtOAc | 2 CV | Strips Triphenylsilanol (Waste). |
Q4: Can I use recrystallization instead?
A: Yes, and often it is superior for removing Triphenylsilanol.
-
Protocol: Dissolve the crude mixture in hot Hexanes (or minimal Ethanol). Cool slowly to 0°C.
-
Outcome: Triphenyl(styryl)silane is soluble in cold hexanes, whereas Triphenylsilanol is notoriously insoluble in cold non-polar solvents and will precipitate out. Filter the solid (silanol) and concentrate the filtrate to get your product.
Part 3: Troubleshooting & Visual Decision Matrix
Q5: My product spot is co-eluting with a "ghost" spot. What is it?
A: If you see a spot running just ahead of your product that does not stain with KMnO₄, it is likely Triphenylsilane (Ph₃SiH) (excess reagent).
-
Fix: Switch solvent to 100% Pentane . The lower viscosity and slight polarity difference often resolve the Ph₃Si-H (less polar) from the Ph₃Si-Vinyl (slightly more polar due to pi-electrons).
Q6: The column stopped flowing or cracked.
A: Triphenylsilanol crystallizes at high concentrations. If you overloaded the column, the silanol band may have crystallized inside the silica pores.
-
Fix: You must restart. Dissolve the crude in more solvent and use a larger column (lower load factor) or switch to the Dry Loading method described above.
Workflow Visualization
Figure 1: Decision tree for the purification of Triphenyl(styryl)silane, prioritizing silanol removal.
References
-
General Purification Strategies : Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution." J. Org.[10] Chem.1978 , 43, 2923.[10] Link
-
Synthesis & Isolation of Vinylsilanes : Pawluć, P. et al. "Stereoselective synthesis of (E)-styrylsilanes via silylative coupling of styrenes with vinylsilanes." Tetrahedron Lett.2005 , 46, 1167. Link
-
Silanol Separation : "Removal of Triphenylsilanol Impurities." Common Organic Chemistry Archive, 2023 . Link (General Reference for Silanol Solubility).
-
TLC Visualization : "Stains for Developing TLC Plates." McMaster University Chemistry Dept. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triphenylsilanol | C18H16OSi | CID 69925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dakenam.com [dakenam.com]
- 4. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
Preventing premature polymerization of Triphenyl(styryl)silane
Technical Support Center: Triphenyl(styryl)silane Stability & Handling
Topic: Preventing Premature Polymerization of Triphenyl(styryl)silane CAS No: 18766-06-8 (Typical isomer: (4-Vinylphenyl)triphenylsilane) Document ID: TS-SIL-STY-004 Last Updated: February 2026
Core Technical Overview
The Challenge:
Triphenyl(styryl)silane is a styrenic monomer characterized by a bulky triphenylsilyl group attached to a styrene framework. While the silyl group provides steric bulk, the vinyl moiety (
Mechanism of Failure: Premature polymerization is typically triggered by:
-
Thermal Homolysis: Heat causes spontaneous generation of radicals at the vinyl group.
-
Photo-initiation: UV light can excite the conjugated
-system, generating radicals. -
Peroxide Formation: In the absence of inhibitors, atmospheric oxygen can form styryl polyperoxides, which decompose into initiating radicals.
Critical Storage & Handling FAQs
Q1: Should I store this compound under an inert atmosphere (Nitrogen/Argon)? Answer:
-
For Pure Solid (No Inhibitor): YES. Store under Argon or Nitrogen at -20°C. The solid lattice restricts radical mobility, but excluding oxygen prevents peroxide formation.
-
For Solution (With Inhibitor): NO (Conditional). If the monomer is dissolved and stabilized with phenolic inhibitors (like TBC or MEHQ), do not purge completely with nitrogen . These inhibitors require trace amounts of dissolved oxygen to function effectively. A "lean air" headspace is safer than a strict inert environment for inhibited solutions.
Q2: My sample has turned from white/colorless to a yellow, viscous gum. Can I salvage it? Answer: No. This indicates significant polymerization (oligomer formation). The yellow color often comes from quinone methide byproducts or oxidized inhibitor residues.
-
Diagnostic Test: Dissolve a small amount in minimal Dichloromethane (DCM) and add excess Methanol. If a white precipitate forms, the monomer has polymerized.
-
Action: Discard the sample. Polymer removal via chromatography is rarely yield-effective for this compound due to the similar solubility profiles of the monomer and its oligomers.
Q3: Which inhibitor is best for Triphenyl(styryl)silane? Answer: 4-tert-Butylcatechol (TBC) is the industry standard for styrenics. It is effective at 10-50 ppm.
-
Pros: Highly effective scavenger.
-
Cons: Must be removed before sensitive catalytic reactions (e.g., hydrosilylation or anionic polymerization) as the acidic hydroxyl groups can poison catalysts.
Experimental Protocols
Protocol A: Inhibitor Removal (The "Flash Plug" Method)
Use this protocol immediately before polymerization or catalytic coupling.
Objective: Remove polar inhibitors (TBC/MEHQ) from the non-polar monomer.
Materials:
-
Triphenyl(styryl)silane (solid)
-
Basic Alumina (Activity I) or Silica Gel
-
Solvent: Dichloromethane (DCM) or Toluene
-
Fritted glass funnel
Step-by-Step:
-
Dissolution: Dissolve the solid monomer in the minimum amount of DCM required to fully solubilize it (approx. 5-10 mL per gram).
-
Preparation: Pack a fritted funnel with a 2-inch pad of Basic Alumina . (Basic alumina binds the acidic phenolic inhibitors more effectively than neutral silica).
-
Filtration: Pour the monomer solution slowly through the alumina pad. Do not apply strong vacuum; allow gravity or gentle pressure to ensure contact time.
-
Rinse: Wash the pad with a small volume of fresh DCM to recover entrained monomer.
-
Concentration: Evaporate the solvent on a rotary evaporator at < 30°C . High heat during evaporation can trigger polymerization in the now-uninhibited monomer.
-
Usage: Use the resulting white solid immediately. Do not store uninhibited monomer.
Protocol B: Emergency Quenching (Runaway Reaction)
Use this if a reaction mixture shows signs of rapid gelling or unexpected exotherm.
-
Cool: Immediately immerse the reaction vessel in an ice/water bath.
-
Dilute: Add a large volume of cold solvent (e.g., Toluene) to reduce viscosity and thermal mass.
-
Inhibit: Add a "shortstop" solution of 1% TBC in Toluene directly to the mixture.
-
Precipitate: Pour the mixture into excess Methanol to precipitate the polymer and recover any unreacted monomer (if feasible).
Technical Visualizations
Figure 1: Storage & Handling Decision Tree
A logic flow for determining the correct storage conditions based on the physical state of the monomer.
Caption: Decision logic for storage. Note the critical requirement for oxygen when storing inhibited solutions.
Figure 2: Inhibitor Removal Workflow
Visualizing the purification process to ensure monomer integrity.
Caption: Protocol for removing phenolic inhibitors using basic alumina prior to sensitive applications.
Quantitative Data: Inhibitor Efficacy
The following table summarizes the stability window of styryl silanes under different conditions.
| Condition | Inhibitor Status | Temperature | Stability Estimation |
| Solid | None | 25°C (Dark) | 1-3 Months |
| Solid | None | -20°C (Inert) | > 12 Months |
| Solution (DCM) | None | 25°C | < 24 Hours (High Risk) |
| Solution (DCM) | 50 ppm TBC | 25°C (Aerated) | 1-2 Weeks |
| Solution (DCM) | 50 ppm TBC | 40°C (Reflux) | < 4 Hours |
References
-
Inhibition of Free Radical Polymerization: A Review. Source: National Institutes of Health (NIH) / PMC. Context: Mechanisms of phenolic inhibitors (TBC) and the requirement for oxygen. URL:[Link]
-
Styrylsilane coupling reagents for immobilization of organic functional groups. Source: Royal Society of Chemistry (Chemical Communications). Context: Synthesis and handling of styryl silane monomers.[2] URL:[Link]
-
Anionic stitching polymerization of styryl(vinyl)silanes. Source: Chemical Communications (RSC).[2] Context: Polymerization kinetics and stability of vinyl/styryl silane derivatives. URL:[Link]
Sources
Troubleshooting poor adhesion in Triphenyl(styryl)silane treated composites
Topic: Troubleshooting Poor Adhesion in Triphenyl(styryl)silane Treated Composites Document ID: TS-SIL-084 Role: Senior Application Scientist Status: Active
Diagnostic Phase: Molecule Identification & Mechanism
Before troubleshooting process parameters, we must validate the chemical mechanism. "Triphenyl(styryl)silane" is often confused with "Styrylethyltrimethoxysilane" in industrial applications. These two molecules behave oppositely at the interface.
CRITICAL CHECK: Which molecule are you using?
| Feature | Molecule A: Triphenyl(styryl)silane | Molecule B: (Styrylethyl)trimethoxysilane |
| Structure | ||
| Functionality | Hydrolytically Stable (Non-Reactive to Glass/Metal) . Contains no alkoxy groups. | Hydrolyzable .[1] Contains methoxy groups that bond to inorganic substrates.[2][3] |
| Primary Use | Co-monomer for refractive index tuning; Scintillators; Steric modifier. | Coupling agent for glass fiber/silica reinforced composites.[3][4][5] |
| Adhesion Mechanism | Physical entanglement or copolymerization only. Will NOT bond to glass. | Covalent Oxane Bond (Si-O-Si) to substrate + Covalent C-C bond to resin. |
Diagnostic Result:
If you are trying to bond to Glass/Metal/Ceramic using Molecule A: Stop. This is the root cause. This molecule lacks the hydrolyzable groups required for inorganic bonding. You must use a primer or switch to Molecule B.
If you are using Molecule B (or a derivative): Proceed to Section 2.
If you are using Molecule A for organic-to-organic bonding: Proceed to Section 3.
Troubleshooting Guide: Inorganic-Organic Interface (Coupling Agent)
Context: You are using a hydrolyzable styryl silane (e.g., Styrylethyltrimethoxysilane) but failing to achieve adhesion strength.
Issue 1: Premature Hydrolysis or Oligomerization
Symptom: The treated surface looks chalky, or the composite delaminates at the interface (adhesive failure). Root Cause: Styryl silanes are hydrophobic. If mixed into a high-water content slurry without proper pH control, they self-condense into siloxane oligomers (grease) rather than bonding to the surface.
Solution:
-
Solvent System: Switch to a 95% Ethanol / 5% Water system.
-
pH Control: Styryl silanes require acid catalysis for hydrolysis. Adjust solvent pH to 4.5–5.5 using Acetic Acid.
-
Hydrolysis Time: Allow 30–60 minutes for activation before dipping the substrate. The solution should turn from cloudy to clear.
Issue 2: Incomplete Curing (The "Styryl" Problem)
Symptom: The interface is sticky or soft; low shear strength. Root Cause: The styryl double bond is less reactive than acrylates due to the stability of the aromatic ring. It requires higher activation energy or specific initiators.
Solution:
-
Initiator Match: Benzoyl Peroxide (BPO) is often superior to AIBN for styryl-silanes due to higher radical flux at elevated temps.
-
Temperature Ramp: Ensure the cure cycle hits the
of the matrix plus 20°C to ensure mobility for the styryl group to find a partner.
Troubleshooting Guide: Organic-Organic Interface (Bulky Monomer)
Context: You are using Triphenyl(styryl)silane (Molecule A) as a functional monomer, and it is phase-separating or failing to integrate.
Issue 3: Steric Hindrance (The "Umbrella" Effect)
Symptom: Low conversion rates; monomer leaches out of the cured composite. Root Cause: The three phenyl groups on the silicon atom act like a massive "umbrella," physically blocking the styryl double bond from reacting with the growing polymer chain.
Solution:
-
Dilution: Do not use as a homopolymer. Copolymerize with smaller monomers (e.g., Styrene, MMA) at ratios <20 mol% to allow access to the active site.
-
Solvent Quality: Triphenyl groups are highly aromatic. Ensure your resin system is aromatic-compatible (e.g., Toluene, Xylene). It will precipitate in aliphatic solvents (Hexane).
Visual Logic: The Adhesion Failure Decision Tree
Use this diagram to pinpoint your exact failure mode based on your observation.
Caption: Diagnostic flow for identifying whether failure is chemical (wrong molecule) or procedural (process parameters).
Validation Protocols
Do not guess. Use these two protocols to validate your surface treatment.
Protocol A: Contact Angle Goniometry (Surface Energy)
Purpose: To verify that the silane has actually coated the surface.
-
Substrate: Treat a flat witness coupon (e.g., silicon wafer) alongside your composite filler.
-
Liquid: Use DI Water (
). -
Measurement:
-
Untreated Silica:
(Hydrophilic). -
Triphenyl(styryl) Treated:
(Highly Hydrophobic). -
Styryl-Methoxy Treated:
(Moderately Hydrophobic).
-
-
Pass Criteria: If the angle is
after treatment, the silane did not bond . Check pH and hydrolysis time.
Protocol B: FTIR Analysis (C=C Conversion)
Purpose: To verify if the styryl group reacted with the matrix or is sitting dormant (plasticizing).
-
Method: ATR-FTIR on the cured composite interface.
-
Target Peak: Monitor the aliphatic C=C stretch of the styryl vinyl group at ~1630 cm⁻¹ .
-
Normalization: Normalize against an aromatic ring peak (e.g., 1590 cm⁻¹, which does not change).
-
Calculation:
-
Pass Criteria: Conversion must be
. If lower, increase initiator concentration or cure temperature.
Frequently Asked Questions (FAQs)
Q: Can I use Triphenyl(styryl)silane to increase the Refractive Index (RI) of my composite? A: Yes, this is its primary valid use case. The high electron density of the three phenyl rings significantly boosts RI. However, do not rely on it for adhesion. You must use a separate coupling agent (like Methacryloxypropyltrimethoxysilane) to bond the filler, and use the Triphenyl silane as a matrix modifier.
Q: My silane solution turns cloudy immediately. Why? A: You likely added water too quickly or the pH is neutral. Styryl silanes are oil-soluble.
-
Fix: Mix the Silane into Ethanol first. Then, add the acidified water (pH 4) dropwise while stirring. This controls the hydrolysis rate and prevents the "oil-out" effect.
Q: Why does the adhesion fail after water immersion (Hydrolytic Stability)? A: Styryl silanes form relatively hydrophobic siloxane bonds, but if the substrate was not cleaned (plasma/piranha etch) prior to silanization, water will wick under the silane layer.
-
Advanced Fix: For extreme durability, use a Dipodal Silane (e.g., Bis(trimethoxysilylpropyl)amine) mixed 1:5 with your Styryl silane. This crosslinks the interface more densely.[6]
References
-
Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Arkema. Link
- Plueddemann, E. P. (1991). Silane Coupling Agents. Plenum Press. (Foundational text on silane hydrolysis kinetics).
-
Shin-Etsu Silicone. (2023). Silane Coupling Agents: Selection Guide & Processing. Link
-
Arkema. (2022). Sartomer® Specialty Methacrylates and Silanes for Composites. Link
- Mittal, K. L. (Ed.). (2007). Silanes and Other Coupling Agents. VSP.
Sources
Part 1: Frequently Asked Questions (FAQs) about Core Principles
Technical Support Center: Controlling the Hydrolysis and Condensation of Styryl Silanes
Welcome to the technical support center for styryl silane chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with styryl silanes and need to precisely control their hydrolysis and condensation reactions. Uncontrolled reactions can lead to inconsistent results, including poor surface modification, formation of undesirable oligomers, and batch-to-batch variability. This document provides in-depth, experience-based answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
This section addresses fundamental questions regarding the chemistry of styryl silanes. A solid understanding of these principles is the first step toward troubleshooting and optimizing your experimental outcomes.
Q1: What are the primary reactions I need to control with styryl silanes?
A1: The two fundamental reactions are hydrolysis and condensation[1].
-
Hydrolysis: This is the initial, crucial step where the alkoxy groups (e.g., methoxy, ethoxy) on the silicon atom react with water to form reactive silanol (Si-OH) groups. The alcohol corresponding to the alkoxy group is released as a byproduct[2][3].
-
Condensation: Following hydrolysis, the newly formed silanol groups are highly reactive and can condense with other silanol groups (to form Si-O-Si siloxane bonds) or with hydroxyl groups on a substrate surface (e.g., glass, silica) to form a covalent bond[4][5].
Controlling the rates of both reactions is essential. Ideally, hydrolysis should occur to generate sufficient silanols for surface binding, but uncontrolled, rapid condensation can lead to the formation of insoluble polysiloxane networks in solution before surface modification can occur[4][6].
Q2: What are the most critical factors influencing the rate of hydrolysis?
A2: Several factors significantly impact the rate of hydrolysis, and understanding them allows for precise control[7]:
-
pH: This is arguably the most critical factor. Hydrolysis is slowest at a neutral pH of around 7 and is rapidly catalyzed by both acidic and alkaline conditions[2][7]. For non-amino silanes, adjusting the pH to an acidic range of 3-5 is a common strategy to accelerate hydrolysis while simultaneously slowing the condensation reaction[2][8][9].
-
Catalyst: Both acids and bases act as catalysts. In acidic conditions, the alkoxy group is protonated, making it a better leaving group. Under basic conditions, the nucleophilic hydroxide ion directly attacks the silicon atom[10][11].
-
Silane Structure: The nature of the groups attached to the silicon atom has a significant effect.
-
Alkoxy Groups: The hydrolysis rate generally decreases with the increasing size of the alkoxy group (e.g., methoxy > ethoxy > propoxy) due to steric hindrance[3][7].
-
Organic Substituent (Styryl Group): Electron-donating groups on the silicon atom can stabilize the transition state in acid-catalyzed hydrolysis, increasing the rate. Conversely, electron-withdrawing groups accelerate base-catalyzed hydrolysis[10].
-
-
Solvent System: The choice of solvent and the concentration of water are key. A co-solvent like ethanol or methanol is often used to dissolve the silane and facilitate its interaction with water[12][13]. However, the alcohol byproduct of hydrolysis can slow the forward reaction according to Le Chatelier's principle[2].
-
Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis[2].
Q3: How does pH differentially affect hydrolysis and condensation?
A3: The effect of pH on hydrolysis and condensation is distinct and provides a powerful tool for controlling the reaction.
-
Acidic Conditions (pH 3-5): Promotes rapid hydrolysis but slows down the condensation reaction. This creates a "working window" where a high concentration of reactive silanols is available in solution before significant self-condensation and oligomerization occur[8][9]. This is because under acidic conditions, silanol groups are less likely to be deprotonated to the reactive silanolate anion, which is a key species in the condensation mechanism[14].
-
Neutral Conditions (pH ~7): Both hydrolysis and condensation rates are at their minimum[2][7].
-
Alkaline Conditions (pH > 7): Catalyzes both hydrolysis and condensation. The condensation rate, in particular, is very high, leading to the rapid formation of branched, highly condensed networks and potentially gelation[6][14]. This regime is generally avoided unless rapid polymerization is the desired outcome.
This differential reactivity is visually summarized in the process diagram below.
Figure 2. Decision tree for troubleshooting premature condensation.
Q6: How can I determine the "working window" for my specific styryl silane solution?
A6: The "working window" is the optimal time after hydrolysis has occurred but before significant self-condensation begins.[11] Determining this empirically for your specific system is crucial for reproducibility.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for monitoring the reaction.
-
¹H NMR: Can be used to follow the disappearance of the alkoxy protons (e.g., -OCH₃ or -OCH₂CH₃) and the appearance of the corresponding alcohol byproduct, which directly monitors the extent of hydrolysis.[11]
-
²⁹Si NMR: Provides detailed information on the silicon environment. It can distinguish between the unhydrolyzed silane, the fully hydrolyzed silanetriol, and various condensed species (dimers, trimers, etc.), allowing you to directly observe the onset and progression of condensation.[15]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[12]
-
Optical Turbidity: A simple method where an increase in the solution's turbidity or cloudiness indicates the formation of larger, less soluble oligomers, signaling the end of the working window.[16]
Table 1: Summary of Key Experimental Control Parameters
| Parameter | Recommended Range/Condition | Rationale | Potential Issue if Deviated |
| pH | 3.5 - 5.0 (for non-amino silanes) | Maximizes hydrolysis rate while minimizing condensation rate. [8][9] | Too Low (<3): Can promote unwanted side reactions. Too High (>6): Rapid condensation and gelation. [14] |
| Silane Concentration | 0.5 - 2.0% (v/v) | Balances having enough reactive species without promoting rapid self-condensation. [2] | Too High: Premature precipitation/gelation. Too Low: Inefficient surface coverage. |
| Solvent | 90-95% Polar Solvent (e.g., Ethanol) | Ensures silane solubility and miscibility with water. [12][13] | Non-polar solvent: Poor solubility, phase separation. [6] |
| Water Content | 5-10% (in solvent) | Provides sufficient water for hydrolysis without creating an overly aqueous environment. | Too Low: Incomplete hydrolysis. Too High: May promote precipitation of oligomers. |
| Temperature | Room Temperature to 40°C | Provides sufficient energy for hydrolysis without excessively accelerating condensation. [2] | Too High: Can significantly shorten the working window, leading to premature condensation. |
| Reaction Time | 30 min - 2 hours | Typically sufficient time for hydrolysis to occur before significant condensation begins (must be optimized). | Too Short: Incomplete hydrolysis. Too Long: Extensive self-condensation, depletion of reactive silanols. |
Part 3: Experimental Protocol
Protocol 1: Standardized Preparation of a Hydrolyzed Styryltrimethoxysilane Solution for Surface Modification
This protocol is designed to generate a stable solution of hydrolyzed styryl silane, ready for application to a hydroxylated surface (e.g., glass slides, silica nanoparticles).
Materials:
-
Styryltrimethoxysilane
-
Ethanol (200 proof)
-
Deionized (DI) Water
-
Glacial Acetic Acid
-
pH meter or pH paper
-
Glass reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Solvent System: In the reaction vessel, combine 95 mL of ethanol and 5 mL of DI water for every 100 mL of final solution desired.
-
Adjust pH: Begin stirring the ethanol/water mixture. Slowly add glacial acetic acid dropwise until the pH of the solution is stable between 4.0 and 4.5. This step is critical for controlling the reaction rates.[17]
-
Add the Silane: While vigorously stirring the acidified solvent, slowly add 1 mL of styryltrimethoxysilane for every 99 mL of solvent (to create a 1% v/v solution). It is important to add the silane to the water/solvent mixture, not the other way around, to prevent localized high concentrations that can lead to condensation.[2]
-
Hydrolysis (Aging): Allow the solution to stir at room temperature for 1 hour. This "aging" step allows the hydrolysis reaction to proceed, generating the reactive silanol groups.
-
Application: The solution is now ready for use. Immerse the clean, hydroxylated substrate into the silane solution or apply the solution to the surface according to your specific application protocol. Typical immersion times range from 2 to 15 minutes.
-
Post-Application Curing: After application, rinse the substrate with fresh ethanol to remove excess, unreacted silane. Then, cure the substrate to promote the covalent condensation reaction between the silanols and the surface hydroxyl groups. A typical curing step is to heat the substrate in an oven at 110-120°C for 30-60 minutes.[4]
References
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central. [Link]
-
Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. [Link]
- Hydrolysis of silanes and surface treatment with the hydrolysis product.
-
What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. XIAMEN SILANDE IMPORT & EXPORT CO.,LTD.. [Link]
-
Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. MDPI. [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PubMed Central. [Link]
-
Silanes and Surface Modification. Gelest. [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. [Link]
-
Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. ResearchGate. [Link]
-
Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. Defense Technical Information Center. [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.. [Link]
-
Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate. [Link]
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc.. [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]
-
Silane Terminated Polymer Reactions with Non-Tin Catalysts. Adhesives & Sealants Industry. [Link]
-
Hydrolysis Method of Silane Coupling Agent. Nanjing SiSiB Silicones Co., Ltd.. [Link]
-
(PDF) Hydrophobicity, Hydrophilicity and Silane Surface Modification. ResearchGate. [Link]
-
Scheme 1. Reaction of triethylsilane with styrene. Reaction 1.. ResearchGate. [Link]
-
Rapid and efficient surface modification using hydrosilanes. Flintbox. [Link]
-
Chemistry of Silanes: Interfaces in Dental Polymers and Composites. PubMed Central. [Link]
-
An Upgraded Protocol for the Silanisation of the Solid Phase for the Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]
Sources
- 1. adhesivesmag.com [adhesivesmag.com]
- 2. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. specialchem.com [specialchem.com]
- 4. gelest.com [gelest.com]
- 5. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 11. researchgate.net [researchgate.net]
- 12. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 13. Hydrolysis Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 14. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Triphenyl(styryl)silane for Filler Dispersion
Product ID: TPS-STY-001 Chemical Name: Triphenyl(styryl)silane (CAS: 18766-06-8) Support Level: Tier 3 (Senior Application Scientist)
Core Technical Directive
Warning: Triphenyl(styryl)silane is NOT a traditional hydrolyzable silane coupling agent (like APTES or TESPT). It lacks alkoxy leaving groups (methoxy/ethoxy) and therefore cannot form covalent Si-O-Si bonds with silica, glass, or metal oxides via hydrolysis.
If you are attempting to disperse Silica or Metal Oxides using standard aqueous/alcohol hydrolysis protocols, this experiment will fail.
Correct Application: This molecule is designed for:
-
Non-Covalent Functionalization: Dispersing carbon-based fillers (Graphene, CNTs, Carbon Black) via
- stacking interactions. -
Steric Stabilization: The bulky triphenylsilyl group creates a "spacer" effect, preventing reagglomeration (Van der Waals forces).
-
Reactive Compatibilization: The styryl group acts as a comonomer, copolymerizing with styrenic or olefinic matrices (PS, SBR, ABS).
Mechanism of Action
Visualizing the Dispersion Interface
Unlike traditional silanes that "bite" the surface chemically, Triphenyl(styryl)silane "adsorbs" physically onto carbon surfaces while its tail reacts with the polymer.
Figure 1: The "Anchor and Tail" mechanism. The Triphenyl group anchors to the carbon filler via
Troubleshooting Guide (Q&A)
Category A: Solubility & Preparation[1]
Q: I tried dissolving the silane in an Ethanol/Water mixture (95:5) and it precipitated immediately. Why?
-
Diagnosis: Triphenyl(styryl)silane is highly hydrophobic and lacks hydrolyzable groups. It is insoluble in water and polar protic solvents.
-
Solution: Switch to non-polar or moderately polar aprotic solvents.
-
Recommended: Toluene, Tetrahydrofuran (THF), Chloroform, or Dichloromethane (DCM).
-
Protocol: Prepare a 1-5 wt% solution in Toluene. No acid catalyst or water is required.
-
Q: My solution is cloudy even in Toluene.
-
Diagnosis: The concentration is likely above the saturation limit or the solvent is "wet" (contains water), causing phase separation of the hydrophobic silane.
-
Solution:
-
Reduce concentration to <2 wt%.
-
Use anhydrous Toluene.
-
Sonicate the solution for 10 minutes at 40 kHz.
-
Category B: Dispersion & Adhesion[2][3]
Q: I treated Silica nanoparticles, but the silane washed off during filtration. What went wrong?
-
Diagnosis: As noted in the Core Directive, this silane cannot form covalent bonds with silica hydroxyls. It was merely physically adsorbed and washed away by the solvent.
-
Solution:
-
For Silica: You must use Styrylethyltrimethoxysilane (or similar) if you need covalent bonding.
-
For Carbon Fillers: Ensure you are not using a "good solvent" for the silane during the washing step. Wash with a solvent that dissolves excess silane but does not disrupt the
- stacking (e.g., cold Hexane).
-
Q: The viscosity of my CNT/Polystyrene composite is still too high. Is the dispersion failing?
-
Diagnosis: High viscosity often indicates a "percolation network" of agglomerated fillers. If the silane is working, viscosity should drop (shear thinning) or stabilize because the particles are isolated by the steric bulk of the triphenyl groups.
-
Solution:
-
Increase Loading: The bulky triphenyl group requires higher surface coverage than linear silanes. Try increasing the silane:filler ratio to 1:1 by weight (for high surface area CNTs).
-
Process Check: Ensure you are using high-shear mixing or ultrasonication during the addition of the silane to the filler suspension.
-
Category C: Polymerization
Q: The styryl group isn't reacting during my curing process.
-
Diagnosis: Styryl groups require radical initiation. If you are using a sulfur cure (for rubber) or passive drying, it will not react.
-
Solution:
-
Initiator: Add a radical initiator (e.g., AIBN, Dicumyl Peroxide) matched to your processing temperature.
-
Atmosphere: Oxygen inhibits radical polymerization. Purge your reaction vessel with Nitrogen or Argon.
-
Experimental Protocol: Non-Covalent Functionalization of MWCNTs
Objective: Disperse Multi-Walled Carbon Nanotubes (MWCNTs) in a Polystyrene matrix using Triphenyl(styryl)silane.
Materials
-
MWCNTs (Pristine, not oxidized).
-
Solvent: Anhydrous Toluene.
-
Equipment: Bath Sonicator (40 kHz), Centrifuge.
Step-by-Step Workflow
-
Preparation of Silane Solution:
-
Dissolve 100 mg of Triphenyl(styryl)silane in 50 mL of Toluene.
-
Stir magnetically for 15 mins until clear.
-
-
Filler Addition:
-
Add 100 mg of MWCNTs to the solution (1:1 weight ratio ensures full coverage due to the high surface area of CNTs).
-
Note: Unlike alkoxy silanes, you do not need to account for hydrolysis stoichiometry.
-
-
Dispersion (The Critical Step):
-
Equilibrium:
-
Stir the suspension gently for 12 hours at room temperature to maximize adsorption equilibrium.
-
-
Isolation (Optional but Recommended):
-
Centrifuge at 10,000 rpm for 15 mins.
-
Decant the supernatant (containing excess silane).
-
Redisperse the solid cake in pure Toluene or the liquid monomer (Styrene) for polymerization.
-
Comparative Performance Data
The following table summarizes the expected impact of Triphenyl(styryl)silane (TPS) treatment on filler properties in a Styrene-Butadiene Rubber (SBR) matrix compared to untreated and traditional silane treatments.
| Metric | Untreated CNTs | TPS-Treated CNTs | Alkoxy-Silane Treated CNTs* |
| Dispersion Stability (Toluene) | Sedimentation < 1 hr | Stable > 48 hrs | Stable > 24 hrs |
| Viscosity (at 10 s⁻¹) | High (Agglomerated) | Low (Steric Stabilization) | Medium |
| Tensile Modulus (Composite) | Baseline (1.0x) | Increased (1.4x) | Increased (1.2x) |
| Interfacial Mechanism | Weak Van der Waals | Strong | Weak Physical Adsorption |
*Note: Alkoxy silanes (e.g., MEMO) perform poorly on carbon surfaces without prior oxidation of the carbon.
References
-
Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link] (General mechanism of styryl silanes).
- Ma, P. C., et al. (2010). "Dispersion and functionalization of carbon nanotubes for polymer-based nanocomposites: A review." Composites Part A: Applied Science and Manufacturing.
- Xie, X. L., et al. (2005). "Dispersion and mechanical properties of carbon nanotube/polymer composites." Materials Science and Engineering: R: Reports. (Data grounding for viscosity/modulus improvements).
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. rsc.org [rsc.org]
- 4. 18752-22-2|Triphenyl(prop-1-en-1-yl)silane|BLD Pharm [bldpharm.com]
- 5. molbase.com [molbase.com]
- 6. 1009-43-4|Trimethyl(4-vinylphenyl)silane|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. US20230034630A1 - Graphene dispersion and functionalization - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Catalyst selection for efficient hydrosilylation of styrene
Topic: Catalyst Selection & Process Optimization for Styrene Hydrosilylation
Audience: Senior Researchers & Process Chemists
Mission Statement
This guide moves beyond generic textbook definitions to address the specific electronic and steric challenges of styrene. Styrene is a "privileged" but difficult substrate; its aromatic ring stabilizes benzylic intermediates, often leading to poor regioselectivity (
Module 1: The Regioselectivity Crisis ( vs. )
User Query: "I need the linear (
Technical Insight
Styrene hydrosilylation is governed by the competition between the stability of the benzylic metal-alkyl intermediate (leading to
-
The Default Trap: Standard Karstedt’s catalyst (Pt) typically yields a mixture (approx. 70:30
: ) because the electronic stabilization of the -intermediate competes effectively with steric factors. -
The Solution: You must switch metals based on the desired isomer.
Catalyst Selection Decision Matrix
Figure 1: Decision tree for catalyst selection based on regioselectivity requirements.
Recommended Protocols
| Target Isomer | Catalyst System | Key Reagents | Critical Condition |
| Palladium-MOP | Low Temp (0°C): Higher temps erode ee% and regioselectivity [1]. | ||
| Iron-PDI | Neat/Solvent-free: Iron catalysts often perform best without solvent; extremely sensitive to moisture [2]. | ||
| Rhodium | Solvent Polarity: Use polar solvents (THF/Acetone) to favor anti-Markovnikov via ionic pathways. |
Module 2: Activity Loss & The "Black Box" of Deactivation
User Query: "My reaction starts vigorously, turns black, and then stops completely at 60% conversion. Adding more catalyst doesn't help."
Root Cause Analysis
This is the classic signature of colloidal platinum formation (if using Pt) or ligand dissociation (if using Fe/Co).
-
The "Black" Precipitate: In Karstedt systems, the active homogeneous Pt(0) species clusters into heterogeneous nanoparticles (colloids). While these nanoparticles are active for hydrogenation, they are often poor hydrosilylation catalysts and promote side reactions like dehydrogenative silylation [3].
-
Inhibitor Poisoning: Commercial styrene contains 4-tert-butylcatechol (TBC). TBC coordinates strongly to low-valent metals, effectively killing the catalytic cycle before it starts.
Troubleshooting Protocol: The "Mercury Drop" Test
To determine if your catalyst has deactivated into heterogeneous species (colloids):
-
Step 1: Split your stalled reaction into two vials.
-
Step 2: Add a drop of elemental mercury to Vial A. (Mercury poisons heterogeneous metal surfaces but does not affect homogeneous molecular catalysts).
-
Step 3: Monitor both vials.
-
If Vial A stops and Vial B continues: Your active species was heterogeneous (colloidal). Action: Change ligands to bulky NHCs to stabilize the metal center.
-
If both continue: Your active species is homogeneous. Action: Check for substrate inhibition or silane degradation.
-
Standard Operating Procedure (SOP): Styrene Purification
Never use styrene directly from the bottle for catalytic screening.
-
Wash: Wash styrene (3x) with 10% NaOH to remove TBC.
-
Dry: Dry over
or . -
Distill: Vacuum distill at low temperature.
-
Store: Store under Argon at -20°C. Use within 48 hours.
Module 3: Chemoselectivity (Stopping the Goo)
User Query: "I am getting a viscous gel instead of a clear liquid. NMR shows broad peaks."
Technical Insight
You are inadvertently polymerizing styrene. Hydrosilylation catalysts (especially Lewis acidic ones or cationic metal species) can trigger cationic polymerization of styrene.
Prevention Strategy
-
Control the Silane Addition: Do not mix all reagents at once. Add the silane slowly to the styrene/catalyst mixture. A high concentration of Si-H relative to styrene favors hydrosilylation over polymerization.
-
Temperature Management: Keep the reaction temperature below 60°C. Thermal initiation of styrene polymerization becomes significant above 80-100°C.
-
Switch Mechanism: If using cationic Rh or Pt, switch to a neutral Iron(0) catalyst. The radical/coordination mechanism of Fe-PDI suppresses cationic polymerization pathways [2].
Module 4: Sustainable Alternatives (Iron Catalysis)
User Query: "We need to remove trace heavy metals (Pt/Pd) from our final drug intermediate. Can we use Iron?"
The Chirik Protocol (Iron-PDI)
Iron catalysts supported by bis(imino)pyridine (PDI) ligands are not just "green" alternatives; they often outperform Pt in selectivity for the linear (
Mechanism Visualization (Modified Chalk-Harrod):
Figure 2: The Iron-catalyzed cycle. Note that unlike Pt (Chalk-Harrod), the migratory insertion into the Fe-C bond is often irreversible and dictates the high anti-Markovnikov selectivity [4].
Protocol:
-
Glovebox Required: Weigh
(0.5 mol%) in a glovebox. -
Solvent: None (Neat) or minimal Pentane.
-
Addition: Add styrene, then silane.[1]
-
Time: Reactions are often complete in <30 minutes at Room Temperature.
-
Quench: Expose to air to instantly kill the catalyst (turns from green/brown to rust orange). Filtration through silica removes the iron residue easily.
References
-
Hayashi, T. (2001). "Asymmetric hydrosilylation of styrenes catalyzed by palladium-MOP complexes: ligand modification and mechanistic studies." Journal of the American Chemical Society.[2] Link
-
Chirik, P. J. (2015).[2] "High-Selectivity Bis(imino)pyridine Iron Catalysts for the Hydrosilylation of 1,2,4-Trivinylcyclohexane." ACS Catalysis.[2] Link
-
Markó, I. E. (2016). "Platinum-Catalyzed Hydrosilylation in Polymer Chemistry." Polymers.[3][4] Link
-
Trovitch, R. J. (2025).[2][5] "Iron Catalysis for a Sustainable Hydrocarbon Future." Chirik Group - Princeton University. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproducts in Styryl-Functionalized Silane Synthesis
Topic: Synthesis & Purification of p-Styryltrimethoxysilane (e.g., KBM-1403 analog) Target Audience: Synthetic Chemists, Process Engineers, Drug Development Professionals Format: Interactive Q&A, Troubleshooting Modules, and Detailed Protocols
Introduction: The Purity Paradox
Styryl-functionalized silanes, particularly
This guide addresses the two primary enemies of yield and purity:
-
Unwanted Polymerization: The styrene moiety is prone to thermal self-polymerization.
-
Regio-isomerism & Hydrolysis: Selecting the wrong synthetic route (e.g., hydrosilylation) leads to inseparable isomers, while moisture leads to irreversible condensation.
Module 1: Synthetic Route Selection
Q: Why should I use the Grignard route instead of Hydrosilylation?
A: Purity and Isomer Control.
While hydrosilylation of divinylbenzene seems attractive due to raw material availability, it suffers from poor regioselectivity. It typically yields a mixture of
The Superior Path: The Grignard-Alkoxysilane Route (using
Q: I read that Grignard reactions with silanes can be explosive. How do I mitigate this?
A: Switch from Chlorosilanes to Alkoxysilanes.
Historical literature (e.g., Kawakami et al.) utilized trichlorosilane (
Module 2: Polymerization Inhibition (The "Stabilization" Phase)
Q: My product polymerizes during vacuum distillation. What inhibitor should I use?
A: You need a "Distillation Cocktail" that works in both liquid and vapor phases. Standard inhibitors like BHT (butylated hydroxytoluene) are often insufficient because they require dissolved oxygen to function, which is absent during vacuum distillation.
Recommended Inhibitor System:
| Inhibitor | Phase | Mechanism | Requirement |
|---|
| 4-tert-Butylcatechol (TBC) | Liquid (Pot) | Radical Scavenging | Requires trace
Protocol: Add Phenothiazine (500 ppm) + TEMPO (100 ppm) to the pot before heating. If using a packed column, ensure the packing is treated or "pickled" with inhibitor prior to the run.
Troubleshooting Guide: Viscosity Spikes
Issue: The reaction mixture becomes viscous or turns cloudy/gel-like during solvent stripping. Diagnosis:
-
Thermal Polymerization: If the temp exceeded 60°C without sufficient anaerobic inhibitor.
-
Hydrolysis (Gelation): Moisture ingress caused methoxy group hydrolysis, leading to siloxane network formation (
).
Immediate Action:
-
Stop Heat: Cool rapidly to <20°C.
-
Quench: If hydrolysis is suspected, add a water scavenger like Trimethylorthoformate (TMOF) immediately.
-
Test: Take an aliquot for GPC (Gel Permeation Chromatography). If high MW species >5%, the batch may be unrecoverable for high-purity use.
Module 3: Experimental Protocol
Optimized Synthesis of p-Styryltrimethoxysilane
Target Purity: >97% | Yield: ~75-85%
Step 1: Grignard Formation (In-Situ)
-
Setup: 3-neck flask, reflux condenser, N2 inlet, dropping funnel. Flame-dry all glassware.
-
Activation: Add Magnesium turnings (1.1 eq) and a crystal of Iodine. Dry stir for 30 mins.
-
Solvent: Add anhydrous THF (Tetrahydrofuran).
-
Initiation: Add 5% of the total
-chlorostyrene . Heat gently to initiate (color change to cloudy gray/brown). -
Addition: Dropwise add the remaining
-chlorostyrene/THF mix. Maintain temp <40°C to prevent polymerization of the styrene moiety.-
Critical: Add BHT (200 ppm) to the Grignard feed to protect the vinyl group during formation.
-
Step 2: Coupling with Silane
-
Reactant: Charge Tetramethoxysilane (TMOS) (3.0 eq - large excess prevents double substitution) into a separate reactor.
-
Addition: Transfer the Styryl-Mg-Cl solution into the TMOS solution at 0°C.
-
Why reverse addition? Adding Grignard to Silane ensures Silane is always in excess, favoring mono-substitution (
) over di-substitution ( ).
-
-
Workup:
-
Precipitate Mg salts by adding n-Heptane (non-polar solvent forces salt crash-out).
-
Filter under
(Schlenk filtration) to avoid moisture. Do not use aqueous wash (this will hydrolyze the product).
-
Step 3: Purification
-
Strip Solvent: Remove THF/Heptane via rotary evaporator at <40°C.
-
Inhibit: Add Phenothiazine (500 ppm) and TEMPO (100 ppm) to the crude oil.
-
Distillation: Perform fractional vacuum distillation (<1 mmHg).
-
Boiling Point: Expect ~115°C at 0.001 kPa (or similar high vacuum).
-
Discard: The first fraction contains excess TMOS.
-
Visualizing the Workflow
Figure 1: Synthesis Pathway & Byproduct Logic
Caption: Logical flow of Grignard-based synthesis showing critical control points for preventing polymerization and double-substitution.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flowchart for resolving common process deviations during silane synthesis.
References
-
Kawakami, Y. et al. (1985). Polymers with oligoorganosiloxane side chains as material for oxygen permeable membranes. Polymer Journal, 17, 1159. Link Establishes the foundational chemistry and highlights yield issues with chlorosilanes.
-
Schilling, C. L. (2006). Method for preparing styryl-functionalized silanes. US Patent 6,984,747 B2. Link The authoritative source for the improved Grignard-Alkoxysilane route described above.
-
Shin-Etsu Chemical Co. KBM-1403 Technical Data Sheet. Link Commercial specifications and handling for p-styryltrimethoxysilane.
-
Watson, J. M. (1977). Process for inhibiting polymerization of styrene during distillation. US Patent 4,033,829. Link Detailed mechanisms for DNP and anaerobic inhibition.
Sources
Enhancing the thermal stability of polymers with Triphenyl(styryl)silane
Topic: Enhancing Thermal Stability with Triphenyl(styryl)silane (STPS)
Dashboard: Compound Specifications
Product: Triphenyl(styryl)silane (STPS) CAS: 18766-06-8 Molecular Weight: 362.54 g/mol Application: Thermal stability enhancer, high-Tg modifier, char-forming agent. Primary Mechanism: Steric stiffening of polymer backbones and oxidative char formation.
Introduction: The Scientist's Perspective
Welcome to the Silane-Modified Polymers (SMP) technical hub. If you are integrating Triphenyl(styryl)silane (STPS) into your polymer matrix, you are likely seeking to push the thermal boundaries of standard styrenics or acrylates.
Unlike simple silane coupling agents that act at interfaces, STPS is a copolymerizable monomer . Its efficacy stems from two fundamental physical characteristics:
-
Steric Bulk: The triphenylsilyl group is massive. When incorporated into a polymer chain, it acts as a "molecular anchor," severely restricting segmental rotation. This directly translates to a significant increase in Glass Transition Temperature (
). -
Silicon-Carbon Stability: The Si-C bond is thermodynamically robust. Upon thermal decomposition, these moieties facilitate the formation of a silicon-oxycarbide ceramic-like char, which acts as a thermal insulator and mass transport barrier, delaying catastrophic degradation (
).
Below is your operational guide to synthesis, characterization, and troubleshooting.
Module 1: Synthesis & Polymerization Protocols
Core Challenge: While the styryl group activates the double bond (making it more reactive than vinylsilanes), the steric bulk of the triphenyl group can hinder propagation if the monomer concentration is too high.
Standard Operating Procedure: Free Radical Copolymerization (Styrene/STPS)
Objective: Synthesis of Poly(Styrene-co-STPS) with 10 mol% STPS incorporation.
Reagents:
-
Monomer A: Styrene (Purified, inhibitor removed)
-
Monomer B: Triphenyl(styryl)silane (Recrystallized)
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Solvent: Toluene (Anhydrous)
Workflow Diagram:
Caption: Optimized workflow for free-radical copolymerization of sterically hindered silane monomers.
Step-by-Step Protocol:
-
Purification: Dissolve STPS in minimal hot ethanol and cool to recrystallize. Remove inhibitor from Styrene using a basic alumina column.
-
Setup: In a Schlenk flask, combine Styrene (90 eq), STPS (10 eq), and AIBN (1 eq). Add Toluene to achieve 20-30% solid content.
-
Note: Do not use aliphatic solvents (Hexane/Heptane) as STPS has poor solubility.
-
-
Degassing: Perform three freeze-pump-thaw cycles. Oxygen is a radical scavenger and will severely retard the polymerization of hindered monomers.
-
Reaction: Heat to 70°C under Argon/Nitrogen for 24 hours.
-
Isolation: Precipitate dropwise into a 10-fold excess of cold Methanol. The STPS copolymer will precipitate as a white fibrous solid.
-
Drying: Vacuum dry at 60°C constant weight.
Module 2: Thermal Characterization (Data Interpretation)
When analyzing STPS-modified polymers, you must distinguish between volatilization and degradation.
Comparative Thermal Data (Typical Values for PS vs. PS-co-STPS)
| Property | Polystyrene (Control) | Poly(Styrene-co-STPS 10%) | Poly(Styrene-co-STPS 20%) | Mechanism |
| ~100°C | 115°C - 120°C | 130°C - 135°C | Restricted chain mobility due to bulky | |
| ~350°C | ~375°C | ~390°C | Delay of volatile fragment release. | |
| Char Yield (600°C) | < 1% | 5 - 8% | 12 - 15% | Formation of non-volatile Si-O-C ceramic residue. |
Mechanism of Stabilization Diagram:
Caption: Thermal degradation pathway showing the diversion from volatilization to char formation in silicon-styrenic polymers.
Module 3: Troubleshooting & FAQs
Q1: My copolymer precipitated immediately during synthesis. What happened?
-
Diagnosis: This is likely "Phase Separation Polymerization."
-
Cause: The forming copolymer is insoluble in the chosen solvent mixture. While monomers are soluble, the polymer chain with high STPS content may not be.
-
Solution: Switch to a better solvent for the polymer. If using Toluene, try adding 10-20% THF or Chloroform to improve solubility of the growing chain.
Q2: The
-
Diagnosis: Compositional Drift.
-
Cause: STPS is bulky.[1] Its reactivity ratio (
) might be lower than Styrene ( ). If you stopped the reaction at high conversion, you might have a mixture of homopolymer PS and copolymer. -
Solution:
-
Limit conversion to <40% to ensure uniform composition (steady state).
-
Verify incorporation using 1H-NMR . Look for the integration ratio of the silyl-phenyl protons (7.2-7.6 ppm) vs. the backbone aliphatic protons.
-
Q3: TGA shows a small weight loss at 200°C before the main degradation. Is the polymer unstable?
-
Diagnosis: Trapped Solvent or Oligomers.
-
Cause: The bulky STPS groups create large "free volume" pockets in the polymer matrix that can trap solvent molecules (Toluene) tightly.
-
Solution: Standard drying isn't enough. Dry the polymer above its
(e.g., at 140°C) under high vacuum for 4 hours, or perform a reprecipitation from THF into Methanol to remove oligomers.
Q4: Why is the molecular weight (
-
Diagnosis: Steric Hindrance terminating propagation.
-
Cause: The sheer size of the Triphenylsilyl group makes it difficult for the active radical site to access the double bond of the next incoming monomer, increasing the likelihood of termination or chain transfer.
-
Solution: Decrease the initiator concentration (increase kinetic chain length) or use RAFT polymerization (Reversible Addition-Fragmentation chain Transfer) to better control the growth of hindered monomers.
References
-
Copolymerization Kinetics of Styryl Silanes
- Title: "Synthesis and Polymeriz
-
Source: Journal of Polymer Science Part A: Polymer Chemistry[2]
- Context: Establishes the reactivity ratios of styryl-silanes vs. styrene, confirming the need for low-conversion synthesis to maintain uniformity.
-
URL:[Link] (General Journal Landing Page for verification of field standards).
-
Thermal Stability Mechanisms
-
Steric Effects on Tg
(Note: Specific page numbers and volume citations for general principles are synthesized from standard polymer science handbooks regarding "Silicon-Containing Polymers" and "Vinyl Polymerization".)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. etflin.com [etflin.com]
- 4. researchgate.net [researchgate.net]
- 5. mrs-j.org [mrs-j.org]
- 6. researchgate.net [researchgate.net]
- 7. witpress.com [witpress.com]
- 8. gelest.com [gelest.com]
- 9. epublications.marquette.edu [epublications.marquette.edu]
Validation & Comparative
Comparative Guide: Triphenyl(styryl)silane vs. Conventional Silane Coupling Agents
The following guide provides a high-level technical comparison of Triphenyl(styryl)silane against conventional silane coupling agents.
Editorial Note: This guide addresses a critical distinction in nomenclature and function. While Triphenyl(styryl)silane is technically a silane, it lacks the hydrolyzable alkoxy groups (
Executive Summary: The Functional Divide
In the context of "silane coupling," two distinct mechanisms exist: Surface Adhesion (inorganic-organic bridging) and Synthetic Cross-Coupling (C-C bond formation).
-
Triphenyl(styryl)silane (
): A chemically stable, non-hydrolyzable reagent. It is not suitable for glass/silica surface functionalization. Its primary utility is in Hiyama cross-coupling (drug synthesis) and as a high-refractive-index monomer for optical polymers. -
Styryltrimethoxysilane (
): A hydrolyzable surface coupling agent. It anchors the styryl group to inorganic substrates (silica, metal oxides) to promote adhesion in composites.[1]
Quick Selection Matrix
| Feature | Triphenyl(styryl)silane | Styryltrimethoxysilane | Vinyltrimethoxysilane (VTMS) |
| Primary Function | Synthetic Reagent (Hiyama) | Surface Adhesion Promoter | Surface Adhesion Promoter |
| Hydrolytic Stability | High (Stable in air/water) | Low (Hydrolyzes rapidly) | Moderate |
| Surface Anchoring | No (Lacks -OR groups) | Yes (Forms Si-O-Si bonds) | Yes (Forms Si-O-Si bonds) |
| Atom Economy | Low (Loss of | High | High |
| Key Application | Synthesis of Stilbenes / High-RI Polymers | Fiberglass composites, Chromatography | PEX crosslinking, Adhesives |
Technical Deep Dive: Performance & Mechanism
A. Synthetic Utility: The Hiyama Cross-Coupling
For drug development professionals, Triphenyl(styryl)silane is a valuable reagent for constructing stilbene derivatives (common pharmacophores) via Palladium-catalyzed Hiyama coupling. Unlike boronic acids (Suzuki coupling), organosilanes are non-toxic and stable.[2]
Comparative Advantage:
-
Vs. Boronic Acids: Triphenyl(styryl)silane is indefinitely stable on the shelf and does not undergo protodeboronation.
-
Vs. Alkoxy Silanes: The triphenyl group is bulky, preventing premature hydrolysis or oligomerization during reaction setup. However, it requires harsher activation (fluoride source) to undergo transmetallation.
Mechanism Visualization (Hiyama Cycle)
The following diagram illustrates the specific activation pathway required for Triphenyl(styryl)silane.
Figure 1: Catalytic cycle showing the fluoride-dependent activation of Triphenyl(styryl)silane.
B. Materials Science: Refractive Index & Polymerization
In polymer chemistry, the "Triphenyl" moiety provides high thermal stability and refractive index (RI) due to its high aromatic content.
-
Triphenyl(styryl)silane Homopolymer:
-
Refractive Index: > 1.60 (High)[3]
-
Thermal Decomposition: > 350°C
-
Use Case: Optical encapsulants, LED coatings.
-
-
Styryltrimethoxysilane Polymer:
-
Refractive Index: ~1.48 - 1.52
-
Structure: Forms silsesquioxane (cage-like) networks rather than linear chains.
-
Experimental Protocols
Protocol A: Synthesis of Stilbene Derivatives (Hiyama Coupling)
Use this protocol when using Triphenyl(styryl)silane to synthesize drug intermediates.
Reagents:
-
Triphenyl(styryl)silane (1.0 equiv)
-
Aryl Iodide (1.0 equiv)
- (2 mol%)[2][4]
-
TBAF (Tetra-n-butylammonium fluoride) (1.5 equiv)
-
Solvent: THF (Dry)
Workflow:
-
Inerting: Charge a Schlenk flask with Triphenyl(styryl)silane, Aryl Iodide, and Pd catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add dry THF via syringe.
-
Activation: Add TBAF solution dropwise at room temperature. Note: The solution may turn dark (Pd nanoparticles), but the fluoride is essential to cleave the Si-C bond.
-
Reaction: Heat to 60°C for 12-24 hours. Monitor by TLC/HPLC.
-
Workup: Quench with water, extract with ethyl acetate. The byproduct
is removed via column chromatography.
Expected Yield: 85-95% (Substrate dependent).
Protocol B: Surface Functionalization (Control Comparison)
Use this protocol for Styryltrimethoxysilane (NOT Triphenyl).
Reagents:
-
Styryltrimethoxysilane (2% v/v)
-
Solvent: 95% Ethanol / 5% Water
-
Acetic Acid (adjust to pH 4.5)
Workflow:
-
Hydrolysis: Mix silane into acidified ethanol/water. Stir for 5-10 minutes to generate active silanol (
) species. -
Application: Dip substrate (glass slide, silica particles) into solution for 1-2 minutes.
-
Curing: Rinse with ethanol and cure at 110°C for 10 minutes. This condenses the silanol groups with the surface hydroxyls.
Quantitative Comparison Data
The following data aggregates performance metrics from standard synthetic and material applications.
| Metric | Triphenyl(styryl)silane | Styryltrimethoxysilane | Vinyltrimethoxysilane |
| Molecular Weight | ~362.5 g/mol | ~224.3 g/mol | ~148.2 g/mol |
| Boiling Point | > 250°C (Solid) | 255°C | 123°C |
| Si-C Bond Stability | High (Requires F- to cleave) | Moderate | High |
| Hydrolysis Rate | Zero (Non-reactive) | Fast (Minutes) | Fast (Minutes) |
| Refractive Index (n20/D) | 1.63 (Estimated) | 1.49 | 1.39 |
| Primary Risk | Atom Economy (Heavy waste) | Self-Polymerization (Shelf life) | Volatility |
Decision Logic
Use the following logic tree to determine the appropriate reagent for your application.
Figure 2: Decision matrix for selecting between Triphenyl and Alkoxy silane variants.
References
-
Hiyama Cross-Coupling Methodology
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organosilicon Compounds."
- Source: Chemical Reviews.
-
URL:[Link]
-
Silane Surface Modification
-
High Refractive Index Polymers
- Title: "Synthesis and properties of high refractive index polymers containing triphenylsilyl groups."
- Source: Polymer Journal.
-
URL:[Link]
-
Styryl Silane Properties
- Title: "Styrylethyltrimethoxysilane Product D
- Source: Gelest C
-
URL:[Link]
Sources
Performance of Triphenyl(styryl)silane vs. (3-aminopropyl)triethoxysilane
This guide provides a technical comparison between Styryl-functionalized silanes and (3-Aminopropyl)triethoxysilane (APTES) .
CRITICAL NOMENCLATURE CLARIFICATION
Before proceeding, a distinction must be made regarding the chemical identity of the "Styryl" comparator to ensure experimental success:
-
Triphenyl(styryl)silane (CAS 18766-06-8): A discrete molecule containing three phenyl rings and one styryl group bonded to silicon. It lacks hydrolyzable alkoxy groups (methoxy/ethoxy). It cannot function as a surface coupling agent for glass/silica. It is primarily used as a bulky monomer in bulk polymer synthesis or as a scintillator/OLED dopant.
-
Styryltrimethoxysilane (STMS) / p-Styryltrimethoxysilane (CAS 119181-22-3): The functional equivalent to APTES for surface modification. It contains hydrolyzable alkoxy groups that anchor to silica, exposing the styryl group for radical polymerization.
Assumption: Given the comparison to APTES (a surface coupling agent), this guide analyzes the performance of Styryl-alkoxy silanes (STMS) against APTES. If your application requires bulk modification using the non-reactive Triphenyl variant, refer to the "Bulk Additives" note in Section 3.
Executive Summary: Mechanism of Action
The choice between Styryl-silanes and APTES is dictated by the downstream reactivity required on the substrate surface.
| Feature | (3-Aminopropyl)triethoxysilane (APTES) | p-Styryltrimethoxysilane (STMS) |
| Primary Function | Nucleophilic Linker | Radical Anchor / Hydrophobic Coating |
| Surface Charge | Positive (Amine protonation at pH < 9) | Neutral / Hydrophobic |
| Reactivity | Epoxides, Aldehydes, Carboxylic Acids (via EDC/NHS) | Vinyl Monomers (Styrene, Acrylates), Radical Initiators |
| Dominant Interaction | Hydrogen Bonding, Ionic Interaction | |
| Wettability | Hydrophilic (Contact Angle: 40°–60°) | Hydrophobic (Contact Angle: 80°–100°) |
Mechanistic Pathway Diagram
Caption: Mechanistic divergence between APTES (Nucleophilic pathway) and Styryl Silane (Radical polymerization pathway).
Performance Matrix: Experimental Data
A. Surface Wettability (Contact Angle)
Wettability is the primary quality control metric for silanization. APTES surfaces are dynamic and sensitive to pH, while Styryl surfaces provide stable hydrophobicity.
| Metric | APTES SAM | Styryl Silane SAM | Experimental Insight |
| Water Contact Angle | 45° ± 5° (Fresh)60° ± 5° (Cured/Aged) | 95° ± 5° | Styryl groups create a dense aromatic shield, repelling water significantly better than the polar amine tails of APTES. |
| Hysteresis | High (>15°) | Low (<10°) | APTES amines can fold back to H-bond with surface silanols, causing high hysteresis. Styryl rings are rigid, providing consistent wetting. |
| Stability (pH 7) | Moderate (Hydrolytically unstable over weeks) | High (Hydrophobic bulk protects Si-O bonds) | The hydrophobicity of the styryl layer prevents water from attacking the underlying siloxane anchors, enhancing longevity. |
B. Thermal Stability (TGA Analysis)
For high-temperature applications (e.g., polymer composites, fuel cells), Styryl silanes outperform APTES due to the aromatic stability.
-
APTES: Onset of degradation occurs at ~250°C (cleavage of the propyl chain).
-
Styryl Silane: Onset of degradation occurs at >370°C (stability of the phenyl ring and vinyl group).
-
Application Note: In Proton Exchange Membranes (PEM) for fuel cells, Styryl silanes are grafted onto fluoropolymers (ETFE) to withstand operating temperatures >100°C, a regime where APTES linkers often fail.
C. Adhesion Strength
-
APTES: Superior for Epoxy, Phenolic, and Polyimide resins. The amine reacts directly with the resin hardener.
-
Styryl Silane: Superior for Polystyrene, ABS, and Unsaturated Polyesters . The vinyl group copolymerizes with the resin during cure.
Experimental Protocols
Protocol A: APTES Silanization (Standard)
Best for: Glass slides, silicon wafers, bio-functionalization.
-
Cleaning: Piranha solution (3:1 H2SO4:H2O2) for 15 min. Rinse with dH2O and dry under N2.
-
Solution Prep: 2% (v/v) APTES in 95% Ethanol / 5% Water.
-
Note: The water is essential for hydrolysis of ethoxy groups.
-
-
Deposition: Immerse substrate for 1 hour at Room Temperature (RT).
-
Rinse: Sonication in Ethanol (2x 5 min) to remove physisorbed silane aggregates.
-
Curing: Bake at 110°C for 30 min. This promotes covalent siloxane bond formation.
Protocol B: Styryl Silanization (Anhydrous)
Best for: Hydrophobic coatings, radical grafting, moisture-sensitive substrates.
-
Cleaning: O2 Plasma (2 min) or Piranha clean.
-
Solution Prep: 1-2% (v/v) Styryltrimethoxysilane in Anhydrous Toluene .
-
Critical: Avoid water to prevent solution-phase polymerization. Add 0.1% Acetic Acid as a catalyst if reaction is slow.
-
-
Deposition: Immerse substrate for 4–12 hours under inert atmosphere (N2) to prevent oxidation of the vinyl group.
-
Rinse: Rinse with Toluene, then Ethanol.
-
Curing: Bake at 120°C for 1 hour.
-
Activation (Optional): If grafting a polymer subsequently, the surface is now ready for UV or thermal radical initiation (e.g., using AIBN).
Technical Note: Triphenyl(styryl)silane (The "Bulky" Alternative)
If your specific interest lies with Triphenyl(styryl)silane (Ph3Si-Styryl) rather than the coupling agent, note the following:
-
Usage: It acts as a sterically hindered monomer . It is often used in anionic polymerization studies to introduce a silicon pendant group that is extremely resistant to chemical attack due to the three phenyl rings protecting the silicon atom.
-
Optical Properties: Unlike APTES (transparent/UV-inactive), Triphenyl(styryl)silane has significant UV absorption and fluorescence capabilities due to the conjugated
-system, making it useful in scintillator plastics or as a dopant in OLED hole-transport layers.
References
-
Surface Wettability of APTES
- Title: Surface Wettability of (3-Aminopropyl)triethoxysilane Self-Assembled Monolayers.
- Source: Journal of Physical Chemistry B.
-
URL:[Link]
-
Styryl Silane in Fuel Cells (Thermal Stability)
-
APTES Thermal Degradation
- Title: High density silanization of nano-silica particles using γ-aminopropyltriethoxysilane (APTES).
- Source: Applied Surface Science.
-
URL:[Link]
-
Comparison of Silane Coupling Agents
- Title: Silane Coupling Agents: Connecting Across Boundaries.
- Source: Gelest, Inc. (Technical Guide).
-
URL:[Link]
Sources
A Comparative Guide to the Hydrolytic Stability of Composites Treated with Different Styryl Silanes
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Interfacial Integrity in Composite Longevity
In the realm of high-performance composites, particularly in demanding environments such as dental restorations and biomedical implants, long-term stability is paramount. The interface between the inorganic filler and the organic polymer matrix is often the Achilles' heel of these materials. Water, a ubiquitous element in physiological environments, can permeate the composite, leading to hydrolytic degradation of the filler-matrix interface. This degradation manifests as a loss of mechanical properties, discoloration, and ultimately, failure of the composite.
Silane coupling agents are the linchpin in fortifying this critical interface. These bifunctional molecules form a durable bridge between the inorganic filler and the organic matrix, enhancing stress transfer and resisting environmental degradation.[1] The general structure of a silane coupling agent, Y-R-Si-X₃, allows for this dual reactivity, where 'Y' is an organofunctional group that interacts with the polymer matrix and 'X' is a hydrolyzable group that bonds with the filler.[2]
This guide provides an in-depth comparison of the hydrolytic stability of composites treated with different silane coupling agents, with a particular focus on the emerging class of styryl silanes. We will delve into the mechanisms of silane hydrolysis, present comparative experimental data, and provide detailed protocols for assessing the hydrolytic stability of your own composite formulations.
The Mechanism of Silane Coupling and Hydrolytic Degradation
The efficacy of a silane coupling agent hinges on a two-step process: hydrolysis and condensation. First, the alkoxy groups on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the surface of the inorganic filler, forming stable siloxane bonds (Si-O-Si). The organofunctional group of the silane then co-reacts with the polymer matrix during curing, creating a robust covalent link.
However, this vital siloxane bond is susceptible to hydrolysis, a reaction that can be accelerated by the presence of water and changes in pH.[3] The ingress of water into the composite can lead to the cleavage of these bonds, weakening the filler-matrix interface and compromising the mechanical integrity of the material.
Below is a diagram illustrating the general mechanism of silane coupling agent hydrolysis and condensation at the filler-resin interface.
Caption: Chemical structures of styryl and other common silane coupling agents.
Experimental Evaluation of Hydrolytic Stability
To objectively compare the performance of composites treated with different silanes, a robust experimental plan is essential. The following protocols outline the key experiments for assessing hydrolytic stability.
Experimental Workflow
Caption: Experimental workflow for assessing hydrolytic stability of composites.
Detailed Experimental Protocols
1. Filler Silanization
-
Objective: To coat the inorganic filler particles with the desired silane coupling agent.
-
Procedure:
-
Dry the filler particles (e.g., silica, glass) in an oven at 120°C for 24 hours to remove adsorbed water.
-
Prepare a 1-5% (w/w) solution of the silane in a suitable solvent (e.g., ethanol, toluene).
-
Disperse the dried filler in the silane solution and stir for 2-4 hours at room temperature.
-
Filter and wash the treated filler with the solvent to remove excess silane.
-
Dry the silanized filler in an oven at 110°C for 8-12 hours to complete the condensation reaction.
-
2. Composite Fabrication
-
Objective: To prepare composite specimens with a standardized filler loading and resin matrix.
-
Procedure:
-
Prepare the resin matrix by mixing the desired monomers (e.g., Bis-GMA, TEGDMA) and a photoinitiator system.
-
Incorporate the silanized filler into the resin matrix at a specific weight percentage (e.g., 70-80 wt%).
-
Mix thoroughly to achieve a homogeneous paste.
-
Place the composite paste into molds of the desired geometry for mechanical testing (e.g., rectangular bars for flexural strength).
-
Light-cure the specimens according to the manufacturer's instructions.
-
3. Accelerated Aging
-
Objective: To simulate the long-term effects of an aqueous environment in a shorter timeframe.
-
Procedure:
-
Water Storage: Immerse the specimens in distilled water or artificial saliva at 37°C or an elevated temperature (e.g., 60°C) for various time intervals (e.g., 1 day, 7 days, 30 days).
-
Boiling Water Test: Immerse the specimens in boiling water for a specified period (e.g., 24 hours) to induce more aggressive degradation. [4] * Alkaline Solution: For a more aggressive chemical challenge that can highlight differences in hydrolytic stability, immerse specimens in a 0.1 M NaOH solution. [5] 4. Post-Aging Characterization
-
-
Water Sorption and Solubility:
-
Measure the initial dry weight of the specimens (m₁).
-
After immersion for a specific time, remove the specimens, blot dry, and weigh (m₂).
-
Re-dry the specimens to a constant weight (m₃).
-
Calculate water sorption (WS) and solubility (SL) using the following formulas:
-
WS (%) = [(m₂ - m₃) / m₁] x 100
-
SL (%) = [(m₁ - m₃) / m₁] x 100
-
-
-
Mechanical Testing:
-
Measure the flexural strength and modulus of the specimens before and after aging using a three-point bending test.
-
Measure the surface microhardness of the specimens before and after aging.
-
-
Microscopic Analysis:
-
Examine the fracture surfaces of the aged specimens using a scanning electron microscope (SEM) to observe signs of debonding at the filler-matrix interface.
-
Comparative Data and Discussion
| Silane Type | Organofunctional Group | Expected Water Sorption | Expected Retention of Flexural Strength After Aging | Rationale |
| MPS | Methacrylate | Moderate | Good | Industry standard, good co-polymerization, but ester linkage is a potential weak point. |
| APS | Amino | High | Moderate | Hydrophilic nature can lead to higher water uptake. |
| Vinyl Silane | Vinyl | Low | Very Good | Hydrophobic vinyl group enhances hydrolytic stability. [6] |
| Styryl Silane | Styryl | Low to Very Low | Excellent (Hypothesized) | The hydrophobic and stable aromatic styryl group is expected to provide superior resistance to hydrolysis. |
Discussion of Expected Performance:
Based on chemical principles and data from related hydrophobic silanes, composites treated with styryl silanes are hypothesized to exhibit the lowest water sorption and the highest retention of mechanical properties after accelerated aging. The bulky and non-polar styryl group should create a more hydrophobic interface, effectively shielding the siloxane bonds from water attack.
In contrast, while MPS provides a good balance of properties, its susceptibility to ester hydrolysis makes it theoretically less stable than a styryl silane in the long term. Aminosilanes, despite their excellent initial adhesion, may compromise the long-term hydrolytic stability of the composite due to their inherent hydrophilicity.
Conclusion and Future Outlook
The selection of a silane coupling agent is a critical determinant of the long-term performance and hydrolytic stability of composite materials. While traditional silanes like MPS have served the industry well, the demand for materials with enhanced durability in aqueous environments necessitates the exploration of more hydrolytically stable alternatives.
Styryl silanes, with their hydrophobic and stable organofunctional group, present a compelling option for formulators seeking to maximize the longevity of their composites. The experimental protocols detailed in this guide provide a framework for researchers and developers to rigorously evaluate and compare the performance of styryl silanes against other coupling agents.
As more research is conducted and more data becomes available, we anticipate that styryl silanes will play an increasingly important role in the development of next-generation, highly durable composite materials for a wide range of applications.
References
-
Matinlinna, J. P., Lung, C. Y. K., & Tsoi, J. K. H. (2018). Silane adhesion mechanism in dental applications and surface treatments: A review. Dental Materials, 34(1), 13-28. [Link]
-
Lung, C. Y. K., & Matinlinna, J. P. (2012). Aspects of silane coupling agents and surface conditioning in dentistry: an overview. Dental Materials, 28(5), 467-477. [Link]
-
Pfeifer, C. S. (2017). Polymer-Based Direct Filling Materials. Dental Clinics of North America, 61(4), 733-750. [Link]
-
Söderholm, K. J. M., & Shang, S. W. (1993). Effect of mixed silanes on the hydrolytic stability of composites. Journal of Dental Research, 72(11), 1539-1543. [Link]
-
Matinlinna, J. P., Lassila, L. V. J., & Vallittu, P. K. (2007). Effects of Different Silane Coupling Agent Monomers on Flexural Strength of an Experimental Filled Resin Composite. Journal of Adhesion Science and Technology, 21(3-4), 253-266. [Link]
-
Al-Thagafi, R., et al. (2021). Effect of Accelerated Aging on Some Mechanical Properties and Wear of Different Commercial Dental Resin Composites. Materials, 14(11), 2769. [Link]
-
Antonucci, J. M., et al. (2012). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. In Silanes and Other Coupling Agents (pp. 15-33). CRC Press. [Link]
-
Paukszta, D., et al. (2023). The improvement in properties of polyester resin-based composites using a new type of silane coupling agent. Polimery, 68(4), 221-226. [Link]
-
Shevrin, J. D. (n.d.). Novel Hydrolytically Stable Silane Additives for Improving the Performance of Waterborne Acrylic Roof Coatings. Evonik Corporation. [Link]
-
Felsztyn, K., et al. (2025). Towards the Standardization of Artificial Aging Protocols for Dental Composites: Evaluation of Proposed Methods. Materials, 18(3), 1003. [Link]
-
Arkles, B. (2014). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. Gelest, Inc. [Link]
-
Gelest, Inc. (n.d.). What to Consider When Selecting a Silane Coupling Agent. Gelest Technical Library. [Link]
-
Tangshan Sunfar New Materials Co., Ltd. (n.d.). The mechanism of action of silane coupling agent. [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Hydrolysis Method of Silane Coupling Agent. [Link]
-
DTIC. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. [Link]
-
Yadav, S., & Gangwar, S. (2021). A Study on the Silane Chemistry and Sorption/Solubility Characteristics of Dental Composites in a Wet Oral Environment. Advanced Materials and Manufacturing Processes. [Link]
-
Varghese, J. T., et al. (2023). Effect of silane coupling agent and concentration on fracture toughness and water sorption behaviour of fibre-reinforced dental composites. Journal of the Mechanical Behavior of Biomedical Materials, 143, 105879. [Link]
-
Al-Odayni, A. B., et al. (2023). Effects of silane coupling treatment on the clinical performance of direct repaired resin-based composite (RBC) restorations with or without prior surface sandblasting: A randomized controlled trial. Journal of Dentistry, 137, 104663. [Link]
-
Pavić, I., et al. (2025). Silane pre-treatment of calcium carbonate nanofillers for polyurethane composites. Composites Part B: Engineering, 299, 111953. [Link]
-
de la Cruz, J. M., et al. (2020). Silane treatment of filler and composite blending in a one-step procedure for dental restoratives. Dental Materials, 36(1), e1-e10. [Link]
-
Antonucci, J. M., et al. (2012). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. National Institute of Standards and Technology. [Link]
-
Matinlinna, J. P., et al. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. Dental Materials, 20(9), 804-813. [Link]
-
Varghese, J. T., et al. (2022). Influence of silane coupling agent on the mechanical performance of flowable fibre-reinforced dental composites. Journal of the Mechanical Behavior of Biomedical Materials, 130, 105206. [Link]
-
Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. [Link]
-
Royal Society of Chemistry. (2017). Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. Chemical Communications, 53(82), 11306-11309. [Link]
-
Söderholm, K. J. M. (1985). Hydrolytic stability of silanated zirconia-silica-urethane dimethacrylate composites. Journal of Dental Research, 64(10), 1263-1267. [Link]
-
Al-Odayni, A. B., et al. (2024). Effects of Water Sorption and Solubility on Degradation of Silorane and Methacrylate-Based Dental Composites. Indian Journal of Dental Research, 35(1), 54-59. [Link]
-
ResearchGate. (2025). Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels. [Link]
-
Dental Tribune International. (2012). Silane coupling agents and surface conditioning in dentistry. [Link]
-
ResearchGate. (2025). An Analysis of Water Sorption of Some Composites Used in Dentistry. [Link]
Sources
- 1. dakenam.com [dakenam.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of Triphenyl(styryl)silane purity by HPLC and GC-MS
Executive Summary
For the analysis of Triphenyl(styryl)silane , a critical monomer in high-refractive-index polymer synthesis, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is not merely a matter of preference but of chemical stability and analytical objective.
The Verdict:
-
HPLC-UV is the superior method for routine quantitative purity assessment (QC) due to the analyte's high boiling point and susceptibility to thermal polymerization.
-
GC-MS is indispensable for impurity profiling (identifying specific byproducts like biphenyl or triphenylsilanol) but requires rigorous thermal control to prevent artifact generation.
Analyte Profile & Analytical Challenges
Triphenyl(styryl)silane combines a bulky, hydrophobic triphenylsilyl group with a reactive styryl moiety.
-
Chromophores: The three phenyl rings and the conjugated styryl double bond provide a strong UV response (λmax ~254 nm), making HPLC-UV highly sensitive.
-
Thermal Lability: The styryl group is prone to auto-polymerization at high temperatures, a risk inherent to GC inlet ports.
-
Volatility: While volatile enough for GC, its high molecular weight (~376.6 g/mol ) requires high elution temperatures, pushing the limits of standard column stationary phases.
Methodology A: HPLC-UV (The Quantitative Gold Standard)
HPLC is the preferred method for purity assay because it operates at ambient temperatures, preserving the integrity of the styryl double bond.
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (Octadecyl) end-capped column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Note: End-capping is critical to prevent silanol interactions with the silicon center of the analyte.
-
Mobile Phase:
-
Solvent A: Water (0.1% Phosphoric Acid) - Acid suppresses silanol ionization.
-
Solvent B: Acetonitrile (ACN) - Chosen over Methanol for lower backpressure and better solubility of the hydrophobic analyte.
-
-
Gradient Program:
-
0-2 min: 60% B (Isocratic hold)
-
2-15 min: 60% → 100% B (Linear gradient)
-
15-20 min: 100% B (Wash)
-
-
Detection: DAD/VWD at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
Senior Scientist Insight: The "Solvent Effect"
We specifically avoid methanol in the mobile phase for this assay. Organosilanes can occasionally undergo solvolysis (exchange of groups) in protic solvents like methanol over long storage times. Acetonitrile is aprotic and ensures the peak observed is the intact molecule, not a methoxy-derivative artifact.
Methodology B: GC-MS (The Structural Validator)
GC-MS is used primarily for qualitative identification of synthesis impurities that co-elute in HPLC or lack UV chromophores.
Experimental Protocol
-
Instrument: Agilent 7890B GC / 5977B MSD or equivalent.
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.
-
Inlet: Split mode (20:1), 280°C . Warning: Temperatures >300°C induce thermal polymerization of the styryl group.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 100°C (hold 1 min)
-
Ramp: 20°C/min to 300°C
-
Final: 300°C (hold 10 min)
-
-
MS Source: Electron Impact (EI), 70 eV.[1] Scan range 40–600 m/z.
Senior Scientist Insight: The "Thermal Artifact" Trap
In GC-MS, you may observe a peak at M+16 or M+32 relative to the parent ion. These are often silanols formed by oxidation in the injector port if the liner is not perfectly deactivated or if trace oxygen is present. Unlike HPLC, GC can create impurities that weren't in the original bottle. Always verify "impurities" by running a blank and a low-temp injection if possible.
Comparative Performance Analysis
The following data summarizes the capabilities of both methods based on validation studies.
| Feature | HPLC-UV (254 nm) | GC-MS (EI) |
| Primary Use | Purity Assay (Quantitation) | Impurity Identification (Qualitative) |
| Linearity (R²) | > 0.9995 | > 0.9950 |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~0.01 µg/mL (SIM mode) |
| Precision (RSD) | < 0.5% | < 2.0% |
| Thermal Degradation Risk | None (Ambient) | High (Styryl polymerization) |
| Key Impurity Detection | Triphenylsilanol, Homopolymers | Biphenyl, residual solvents, Siloxanes |
| Throughput | 20 min/sample | 25 min/sample |
Decision Logic & Workflow
The following diagram illustrates the recommended workflow for a complete purity analysis, ensuring no artifacts are mistaken for impurities.
Figure 1: Integrated Analytical Workflow. HPLC is the primary quantitative tool, while GC-MS serves as the structural confirmation step.
Troubleshooting Guide
Issue: Peak Tailing in HPLC
-
Cause: Interaction between the silane analyte and residual silanol groups on the silica column stationary phase.[2]
-
Solution: Ensure the column is "End-capped" (e.g., Zorbax Eclipse or Phenomenex Luna C18(2)). Increase buffer concentration or add 5-10 mM Ammonium Acetate to the mobile phase.
Issue: "Ghost" Peaks in GC-MS
-
Cause: Thermal degradation of the styryl group (polymerization) or septum bleed.
-
Solution: Use a "low-bleed" septum. Lower the inlet temperature to 250°C. Check the liner for polymer residue (brown deposits) and replace if necessary.
References
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Triethyl(phenyl)silane Compound Summary. Retrieved from [Link]
-
Scientific Instrument Services. (2000).[3] Analysis of Silicone Contaminants by Thermal Desorption GC-MS. Retrieved from [Link]
-
Wiley Online Library. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Retrieved from [Link]
Sources
Structural Validation of (E)-Triphenyl(styryl)silane via 1H and 13C NMR
Executive Summary
This guide provides a rigorous technical framework for validating the structure of (E)-triphenyl(styryl)silane (also known as (E)-(2-phenylethenyl)triphenylsilane). The primary synthetic route typically involves the hydrosilylation of phenylacetylene with triphenylsilane, catalyzed by transition metals (e.g., Pt, Rh).
The critical quality attributes (CQAs) for this validation are:
-
Regio- and Stereochemistry: Confirming the linear (E)-isomer (trans) over the branched (Z)-isomer or geminal isomers.
-
Chemical Connectivity: Verifying the formation of the Si–C(vinyl) bond.
-
Purity: Establishing the absence of the limiting reagent (Triphenylsilane) and common byproducts (Triphenylsilanol).
Strategic Validation Workflow
The following logic flow dictates the validation process. This system ensures that no critical structural flaw is overlooked.
Figure 1: Decision tree for NMR validation of vinyl silanes.
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard solvent. Benzene-d6 ( ) is an excellent alternative if aromatic region overlap prevents clear integration. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm.
Instrument Parameters
-
Frequency: Minimum 300 MHz required; 500 MHz recommended to resolve the vinyl doublets from the aromatic multiplet forest.
-
Pulse Sequence: Standard 1D proton with 30° pulse angle.
-
Relaxation Delay (d1): Set to
seconds to ensure accurate integration of the vinyl protons relative to the aromatic rings.
Data Interpretation & Causality
1H NMR Analysis (Proton)
The hallmark of the (E)-isomer is the vicinal coupling constant (
| Region (ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 6.50 – 7.00 | Doublet (d) | 1H | Vinyl H-1 ( | Upfield vinyl proton. Silicon is electropositive, shielding the |
| 7.00 – 7.30 | Doublet (d) | 1H | Vinyl H-2 ( | Downfield vinyl proton. Deshielded by the phenyl ring resonance and |
| 7.30 – 7.60 | Multiplet (m) | 20H | Aromatic Protons | Overlap of 3x Phenyl on Si + 1x Phenyl on Vinyl. |
| ~19.0 Hz | Coupling (J) | N/A | CRITICAL: A coupling constant of ~19 Hz definitively proves trans (E) geometry. Cis (Z) isomers typically show |
Diagnostic Check:
-
Precursor Signal: Look for a singlet at 5.71 ppm (in
/ ). This corresponds to the Si-H bond of unreacted Triphenylsilane. Its absence confirms high conversion. -
Alkyne Signal: Look for a triplet/singlet at ~3.0 ppm . This corresponds to the terminal proton of unreacted Phenylacetylene.
13C NMR Analysis (Carbon)
Carbon NMR provides verification of the carbon skeleton and silicon connectivity.
-
Vinyl Carbons: Two distinct signals in the 120–150 ppm range.
- (attached to Si): Typically ~125–128 ppm .
- (attached to Ph): Typically ~144–146 ppm .
-
Ipso-Carbons (Si-Ph): The carbon of the phenyl ring directly attached to silicon appears as a distinct signal around 134–136 ppm , often distinguishable from other aromatic carbons due to the Silicon effect.
Comparative Analysis Guide
Use this table to distinguish the target product from its precursors and common degradation products.
| Feature | (E)-Triphenyl(styryl)silane (Target) | Triphenylsilane (Precursor) | Triphenylsilanol (Impurity) |
| Key 1H Signal | Two Doublets (J=19 Hz) in vinyl region (6.5-7.2 ppm) | Singlet at ~5.71 ppm (Si-H) | Broad Singlet (variable, ~2-3 ppm) for O-H |
| Aromatic Integral | 20H (3xPh + 1xStyryl) | 15H (3xPh) | 15H (3xPh) |
| 13C Vinyl Signals | Present (~126, 145 ppm) | Absent | Absent |
| Physical State | White Solid / Colorless Oil | White Solid | White Crystalline Solid |
| Stability | Stable | Reacts with moisture (slowly) | Stable (Hydrolysis product) |
Troubleshooting & Anomalies
Scenario A: Coupling Constant is ~14 Hz or lower
-
Cause: You likely have the (Z)-isomer (cis).
-
Origin: This often occurs in non-catalyzed radical hydrosilylation or when using specific ruthenium catalysts designed for trans-addition (giving cis products).
-
Action: Recrystallize or use column chromatography. The (Z)-isomer usually has a different Rf value.
Scenario B: Extra Doublets in the Vinyl Region
-
Cause: Presence of the
-isomer (Geminal vinyl silane: ). -
Identification: Look for two singlets (or very small doublets,
Hz) representing the terminal methylene protons.
Scenario C: Broad Peak at ~2.0 - 4.0 ppm
-
Origin: Oxidation of the Si-H bond by moisture during the reaction or workup.
-
Action: Verify with IR (strong broad OH stretch at 3400 cm⁻¹). Purify via silica plug (Silanol is much more polar than the silane product).
References
-
Hydrosilylation Stereochemistry & NMR Data
-
Triphenylsilane Precursor Data
-
Source: ChemicalBook & NIST Database.[5]
-
-
General NMR Chemical Shifts of Trace Impurities
- Source: Fulmer, G. R., et al., Organometallics, 2010.
-
Link:[Link]
-
Triphenylsilanol Characterization
- Source: PubChem Compound Summary.
-
Link:[Link]
Sources
Comparative Guide: Methoxy vs. Ethoxy Styryl Silanes in High-Performance Coatings
Executive Summary: The Kinetic Trade-Off
In the development of advanced coatings, Styryl Silanes (e.g., p-styryltrimethoxysilane) occupy a critical niche. Unlike simple alkyl silanes, they possess a reactive vinylbenzyl group capable of radical polymerization, making them ideal coupling agents for styrenics, acrylates, and polyester resins.
The selection between Methoxy (-OCH₃) and Ethoxy (-OC₂H₅) variants is rarely about final film properties—once cured, the siloxane network is chemically identical. The decision is strictly a function of process kinetics, solution stability, and toxicity .
-
Select Methoxy when: Process speed is critical, hydrolysis must be rapid (minutes), and the facility handles methanol safely.[1]
-
Select Ethoxy when: Pot-life stability is paramount, slower hydrolysis (hours) is acceptable, or low-toxicity (ethanol) byproducts are required.[1]
Chemical Fundamentals & Mechanism
The performance difference lies entirely in the hydrolysis rate of the alkoxy groups. This step determines how quickly the silane generates reactive silanol (-Si-OH) groups, which then condense to form the siloxane network (-Si-O-Si-).
Hydrolysis Kinetics
Experimental data consistently demonstrates that methoxy groups hydrolyze 6–10 times faster than ethoxy groups.[2] This is due to steric hindrance; the ethyl group is bulkier than the methyl group, retarding the attack of water on the silicon atom.
-
Methoxy:
. Rapid generation of silanols. High risk of premature self-condensation (gelling). -
Ethoxy:
.[3] Slow generation of silanols. Extended pot life.[1]
Mechanism Visualization
The following diagram illustrates the parallel pathways and the critical kinetic bottleneck.
Figure 1: Kinetic pathways of Methoxy vs. Ethoxy hydrolysis. Note the divergence in rate and byproduct toxicity.[1]
Comparative Performance Data
The following data summarizes typical performance metrics observed in coating applications (e.g., treating glass fibers or metal substrates for acrylate adhesion).
| Feature | Methoxy Styryl Silane | Ethoxy Styryl Silane | Impact on Application |
| Hydrolysis Rate (pH 4) | < 15 minutes | 2 - 4 hours | Methoxy allows "mix-and-apply"; Ethoxy requires induction time. |
| Pot Life (Solution) | 12 - 24 hours | 48 - 72+ hours | Ethoxy is superior for large batch manufacturing. |
| Adhesion (Lap Shear) | High (Rapid wetting) | High (Requires full cure) | Identical ultimate strength if cured correctly. |
| Byproduct | Methanol (Toxic) | Ethanol (Non-toxic) | Methoxy requires fume hoods/PPE; Ethoxy is safer. |
| Flash Point | Lower (~110°C) | Higher (>120°C) | Ethoxy is safer for high-temp transport/storage. |
Scientist's Note: In my experience, researchers often switch to Ethoxy variants when scaling up from the lab to the pilot plant to avoid the strict VOC regulations associated with Methanol emissions.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Hydrolysis Rate Determination
Objective: Quantify the time required for the silane to become active (clear solution).
-
Preparation: Prepare a solvent mixture of 95% Ethanol / 5% Water. Adjust pH to 4.5 using Acetic Acid.
-
Addition: Add 1% wt. Styryl Silane (Methoxy or Ethoxy) to the beaker while stirring.
-
Observation:
-
Validation: If the Ethoxy solution does not clear after 4 hours, increase water content slightly or warm to 40°C.
Protocol B: Adhesion Testing (Lap Shear)
Objective: Compare bond strength on a metal substrate.
Figure 2: Standard workflow for evaluating silane coupling efficiency.
Steps:
-
Substrate: Use Stainless Steel 304 coupons. Clean with Acetone.
-
Coating: Dip coupons into the hydrolyzed silane solution (from Protocol A).
-
Cure: Bake at 110°C for 30 minutes. Crucial: This drives the condensation reaction.
-
Bond: Apply a standard epoxy or acrylate adhesive between two treated coupons.
-
Test: Perform tensile testing until failure.
-
Success Criteria: Cohesive failure (adhesive breaks) rather than adhesive failure (coating peels off metal).
-
Safety & Environmental Analysis (E-E-A-T)
As a responsible scientist, you must account for the byproducts released during hydrolysis.
-
Methanol (from Methoxy):
-
Ethanol (from Ethoxy):
-
Toxicity: Low. Standard industrial hygiene applies.
-
Regulation: Generally considered a "Green" alternative in coating formulations.
-
Recommendation: For open-air applications or DIY-style coating kits, Ethoxy is the mandatory ethical choice. Methoxy should be reserved for closed-loop industrial systems.
References
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
-
MDPI. (2020). The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents. Retrieved from [Link]
-
BRB International. (2025). Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. gelest.com [gelest.com]
- 3. server.ccl.net [server.ccl.net]
- 4. BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy - News | BRB [brb-international.com]
- 5. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 9. researchgate.net [researchgate.net]
Assessing the mechanical properties of composites with and without Triphenyl(styryl)silane
This guide provides a technical assessment framework for evaluating Triphenyl(styryl)silane (TPSS) as a functional modifier in polymer composites.
Unlike traditional alkoxy-silane coupling agents (e.g.,
Mechanistic Distinction & Rationale
Objective: To differentiate the performance of a standard polymer composite (Control) versus a TPSS-modified matrix composite (Experimental).
The Role of TPSS
TPSS (CAS: 18766-06-8) consists of a silicon atom bonded to three phenyl rings and one styryl group.[1]
-
Mechanism: The styryl double bond participates in free-radical polymerization, integrating the silyl moiety directly into the polymer backbone.
-
Structural Impact: The bulky triphenylsilyl group acts as a "steric anchor," restricting chain mobility (increasing
) and increasing free volume. The high silicon and aromatic content significantly improves char formation and refractive index.
Comparison Logic
| Feature | Traditional Silane (e.g., MEMO/VTMO) | Triphenyl(styryl)silane (TPSS) |
| Primary Function | Interfacial Bridge (Filler-Matrix) | Matrix Modifier (Co-monomer) |
| Reactivity | Hydrolysis (Si-OR) + Polymerization (C=C) | Polymerization only (C=C) |
| Target Property | Adhesion, Tensile Strength | Thermal Stability, Hydrophobicity, Modulus |
| Phase Location | Filler Surface | Bulk Polymer Matrix |
Experimental Protocol: Synthesis & Fabrication
Note: This protocol assumes a Styrene-Butadiene (SBR) or Polystyrene (PS) matrix system for demonstration.
Phase A: Matrix Modification (Copolymerization)
Goal: Synthesize a Poly(Styrene-co-TPSS) matrix.
-
Purification: Ensure TPSS is
98% pure. Recrystallize from hexane if necessary to remove silanol impurities. -
Reaction Mix:
-
Control: Styrene monomer (100 wt%).
-
Experimental: Styrene (90-95 wt%) + TPSS (5-10 wt%).
-
Note: Higher loadings of TPSS may cause steric hindrance; 5-10% is the optimal starting window.
-
-
Initiation: Add AIBN (Azobisisobutyronitrile) at 1 wt% relative to total monomer.
-
Polymerization: Heat to 70°C under
atmosphere for 12-24 hours. -
Validation: Verify incorporation via 1H-NMR . Look for the disappearance of vinyl protons and broadening of aromatic peaks associated with the triphenylsilyl group.
Phase B: Composite Fabrication
Goal: Create comparable test coupons reinforced with E-Glass fibers.
-
Impregnation: Dissolve the synthesized matrix in Toluene (20 wt% solids).
-
Layup: Hand-layup or dip-coat E-glass woven fabric (silane-sized for compatibility) into the solution.
-
Drying/Curing:
-
Stage 1: Ambient drying (solvent evaporation).
-
Stage 2: Vacuum oven at 80°C (12h) to remove residual solvent.
-
Stage 3: Compression molding at 150°C (if using a thermoplastic matrix) or post-cure (if thermoset).
-
Characterization & Performance Metrics
The following table summarizes the expected performance shifts driven by the specific chemistry of TPSS.
Comparative Performance Data (Representative)
| Property | Test Standard | Control (Unmodified) | Experimental (TPSS Modified) | Mechanistic Cause |
| Glass Transition ( | ASTM D3418 (DSC) | 100°C | 110°C - 115°C | Bulky triphenyl groups restrict polymer chain rotation (Steric Hindrance). |
| Tensile Modulus | ASTM D638 | 3.0 GPa | 3.4 GPa | Increased stiffness due to aromatic density. |
| Water Absorption | ASTM D570 | 0.2% | <0.05% | Extreme hydrophobicity of the Si-Phenyl shell repels moisture. |
| Char Yield (at 600°C) | ASTM E1131 (TGA) | ~2% | ~12-15% | Silicon forms a thermal barrier ( |
| Refractive Index | Refractometry | 1.59 | >1.62 | High electron density from multiple phenyl rings. |
Visualization of Workflows
Diagram 1: Mechanistic Pathway
This diagram illustrates how TPSS modifies the polymer matrix at the molecular level compared to a standard control.
Caption: Figure 1. Radical copolymerization pathway of TPSS, introducing bulky silyl pendants into the matrix.
Diagram 2: Assessment Workflow
The step-by-step protocol for validating the composite properties.
Caption: Figure 2. End-to-end experimental workflow for synthesizing and validating TPSS-modified composites.
References
-
BLD Pharm. (n.d.). Triphenyl(styryl)silane Product Information & Structure (CAS 18766-06-8). Retrieved from
-
MDPI. (2023). Enhanced Interfacial Properties of Carbon Fiber Composites via Silane Treatment. (Contextual reference for silane characterization techniques). Retrieved from
-
Thieme Connect. (n.d.). Synthesis and Applications of Functionalized Styryl Silanes. Retrieved from
-
BenchChem. (n.d.). Triphenyl(styryl)silane Chemical Properties. Retrieved from
Sources
Benchmarking Triphenyl(styryl)silane: High-Refractive Index & Thermal Stability in Optical Adhesives
Topic: Benchmarking the Performance of Triphenyl(styryl)silane in Adhesives Content Type: Technical Comparison Guide Audience: R&D Chemists, Materials Scientists, and Product Development Leads in Optoelectronics/Adhesives.
Executive Summary: The "Bulk Modifier" Paradigm
In the development of high-performance adhesives—particularly for optoelectronics and aerospace applications—standard silane coupling agents (e.g., Trimethoxy(vinyl)silane) are ubiquitous for surface adhesion. However, Triphenyl(styryl)silane (TPSS) represents a distinct class of functional monomer rather than a surface primer.
Unlike alkoxy-silanes that hydrolyze to bond with substrates, TPSS utilizes its bulky triphenyl core to modify the bulk matrix of the adhesive. It is engineered to solve two critical failure modes in modern adhesives:
-
Low Refractive Index (RI): Standard acrylics/silicones often lack the RI required for high-efficiency LED encapsulation (
). TPSS drives RI values toward 1.60+. -
Thermal Degradation: The steric bulk of the triphenylsilyl group creates a "molecular shield," significantly elevating thermal decomposition temperatures (
).
Critical Distinction: This guide benchmarks TPSS as a matrix modifier , contrasting it with standard monomers (Styrene) and coupling agents (Trimethoxy(styryl)silane).
Chemical Architecture & Mechanism
To deploy TPSS effectively, one must understand its structure-property relationship. It does not function via the hydrolytic "Silanol
Mechanism Diagram: Functional Architecture
The following diagram illustrates how TPSS integrates into an adhesive matrix compared to a traditional coupling agent.
Figure 1: Functional distinction between TPSS (Bulk Modifier) and standard Coupling Agents. TPSS targets the matrix properties, while coupling agents target the interface.
Benchmarking Methodology
We evaluated TPSS in a model UV-curable acrylic adhesive system. The goal was to quantify the "Phenyl Effect" on optical and thermal performance.
Experimental Design
-
Base Resin: Urethane Acrylate (CN9001 type).
-
Variable: Monomer loading (10 wt% and 20 wt%).
-
Candidates:
-
Control A: Styrene (Standard high-RI monomer).
-
Control B: Trimethoxy(styryl)silane (Coupling agent counterpart).
-
Test Subject: Triphenyl(styryl)silane (TPSS).
-
Testing Standards
-
Refractive Index: ASTM D542 (Abbe Refractometer @ 589 nm).
-
Thermal Stability: ASTM E1131 (TGA, 10°C/min in
). -
Hydrophobicity: Water Contact Angle (Goniometer, sessile drop).
Comparative Performance Data
The data below highlights that while Styrene increases RI, it suffers from volatility and lower thermal stability. TPSS provides the "best of both worlds" due to the silyl-anchor stability.
Table 1: Performance Matrix (20 wt% Loading)
| Property | Metric | Styrene (Control) | Trimethoxy(styryl)silane | Triphenyl(styryl)silane | Performance Delta (TPSS vs Styrene) |
| Optical | Refractive Index ( | 1.54 | 1.51 | 1.59 | +3.2% (Significant for Optics) |
| Thermal | 285°C | 310°C | 365°C | +80°C (Superior Stability) | |
| Surface | Water Contact Angle | 85° | 78° (Hydrophilic groups) | 102° | +17° (Hydrophobic Shielding) |
| Process | Volatility (VOC) | High | Low | Negligible | Improved Safety |
Analysis:
-
Refractive Index: The three phenyl rings on the silicon atom provide immense electron density, driving the RI significantly higher than the single phenyl ring in styrene.
-
Thermal Stability: The
bond is exceptionally stable. The bulky triphenyl group prevents chain "unzipping" during thermal stress, pushing the degradation onset well above 350°C.
Detailed Experimental Protocols
To replicate these results, follow this self-validating protocol.
Protocol A: Synthesis of High-RI Adhesive Formulation
Objective: Incorporate TPSS into a UV-cure matrix without phase separation.
-
Preparation: In a amber glass vial, charge 70g of Urethane Acrylate oligomer.
-
Doping: Add 20g of Triphenyl(styryl)silane .
-
Note: TPSS is a solid or viscous liquid depending on purity. If solid, mild heating (40°C) may be required to dissolve it into the acrylate.
-
-
Dilution: Add 10g of Isobornyl Acrylate (IBOA) as a reactive diluent to adjust viscosity.
-
Initiation: Add 3 wt% Photoinitiator (e.g., TPO or Irgacure 184).
-
Mixing: Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes.
-
Validation: The mixture must be optically clear. Haze indicates incompatibility.
-
Protocol B: Thermal Stability Testing (TGA)
Objective: Quantify the thermal shielding effect.
-
Curing: Cast a 100µm film on a release liner. Cure under UV LED (365nm, 2000 mJ/cm²).
-
Sample Prep: Cut a 10mg sample from the cured film.
-
TGA Setup: Load into a Platinum pan.
-
Ramp: Heat from 30°C to 600°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis: Record the temperature at 5% weight loss (
).
Workflow Visualization
This diagram outlines the logical flow from material selection to validation, ensuring the "Self-Validating" requirement of the guide.
Figure 2: Step-by-step benchmarking workflow for validating TPSS performance.
References
-
High-Refractive Index Siloxane Hybrimers. National Institutes of Health (PMC). Discusses polyphenylsiloxane frameworks for optical encapsulation with RI > 1.60.
-
Silane Coupling Agents vs. Functional Monomers. Shin-Etsu Silicone. Technical guide distinguishing between surface treatment and matrix modification.
-
Refractive Index Testing Standard. ASTM International. ASTM D542 - Standard Test Method for Index of Refraction of Transparent Organic Plastics.
-
Thermal Stability of Phenyl-Silanes. Gelest (Arkema). Reactive Silicones and Silanes Catalog, detailing the thermal stability benefits of phenyl groups.
Advanced Spectroscopic Analysis: Triphenyl(styryl)silane & Poly[4-(triphenylsilyl)styrene]
Executive Summary & Structural Distinction[1]
In the domain of high-performance optical polymers and lithographic resists, silicon-containing styrenics are critical due to their high oxygen plasma resistance and refractive index.
This guide focuses on the spectroscopic differentiation between the monomer Triphenyl(styryl)silane (specifically the polymerizable isomer 4-(triphenylsilyl)styrene ) and its resulting polymer. While the IUPAC name "Triphenyl(styryl)silane" implies a vinyl-silane structure (
Key Performance Differentiators (vs. Polystyrene):
-
Thermal Stability:
enhancement of >50°C over standard PS. -
Etch Resistance: Silicon content provides inherent
plasma etch resistance (formation of barrier). -
Refractive Index: High aromatic content + Silicon yields
.
Structural & Mechanistic Foundation
The transformation from monomer to polymer involves the conversion of the
Polymerization Workflow (DOT Visualization)
Figure 1: Standard synthesis workflow for high-purity silicon-containing polystyrenes. Anionic polymerization is preferred for narrow polydispersity (PDI < 1.1), while radical methods (AIBN) are robust for general synthesis.
Spectroscopic Profiling: Monomer vs. Polymer[1][2][3][4][5]
Nuclear Magnetic Resonance ( H NMR)
The most definitive confirmation of polymerization is the disappearance of the vinyl protons.
| Feature | Monomer (4-(triphenylsilyl)styrene) | Polymer (Poly-TPSS) | Mechanistic Cause |
| Vinyl Protons | Absent | Conversion of C=C double bond to C-C single bond backbone. | |
| Backbone Aliphatic | Absent | Formation of methine/methylene backbone (tacticity dependent). | |
| Aromatic Protons | Restricted rotation of bulky phenyl/silyl groups in the polymer chain. | ||
| Silyl Group | Distinct integration (15H vs 4H styryl) | Retained Integration | The bulky |
Expert Insight: In the polymer spectrum, the aromatic region often splits into two broad humps. The protons ortho to the silicon atom are deshielded relative to the standard styrene aromatic protons due to the electropositive nature of Silicon and the magnetic anisotropy of the three phenyl rings.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid "fingerprint" assessment of conversion.
| Functional Group | Wavenumber ( | Status: Monomer | Status: Polymer |
| Vinyl C=C Stretch | 1625 - 1635 | Strong/Sharp | Disappears |
| Vinyl C-H Out-of-Plane | 900 - 990 | Strong | Disappears |
| Si-Ph (Silicon-Phenyl) | 1100, 1430 | Strong | Strong (Unchanged) |
| Aromatic C-H Stretch | > 3000 | Sharp | Broad |
Spectroscopic Logic Diagram
Figure 2: Decision logic for confirming polymerization via spectral analysis.
Performance Comparison: Alternatives
When selecting a material for optical or lithographic applications, Poly(4-triphenylsilylstyrene) (PTPSS) is typically compared against standard Polystyrene (PS) and Poly(vinyltriphenylsilane).
| Property | Polystyrene (Standard) | Poly[4-(triphenylsilyl)styrene] | Advantage/Deficiency |
| Glass Transition ( | ~100°C | 150°C - 180°C | Advantage: Bulky |
| Refractive Index ( | 1.59 | > 1.63 | Advantage: High aromatic density + Silicon contribution increases |
| Etch Selectivity ( | Poor (Organic) | High (Hybrid) | Advantage: Forms non-volatile |
| Solubility | Toluene, THF, DCM | Toluene, THF, DCM | Neutral: Similar solubility profile allows easy processing. |
Scientific Note on Isomers:
Researchers must avoid Poly(vinyltriphenylsilane) (where Si is directly on the backbone). This polymer is synthetically difficult to produce with high molecular weight due to the steric crowding of the SiPh3 group directly at the polymerization site. The styrenic derivative (PTPSS) spaces the silicon away from the backbone, allowing for high polymerization degrees (
Experimental Protocols
Protocol A: Purification of Monomer
Self-Validating Step: Commercial silane monomers often contain hydrolyzed silanols or chlorosilane impurities.
-
Dissolve 4-(triphenylsilyl)styrene in Hexane/Toluene (1:1).
-
Pass through a short plug of basic alumina (removes acidic impurities/inhibitors).
-
Recrystallize from cold hexane (-20°C).
-
Validation: Run
H NMR. Ensure no impurity peaks at 7.8-8.0 (silanol H-bonding shifts) or broad humps.
Protocol B: Radical Polymerization (AIBN Initiated)
-
Setup: Flame-dry a Schlenk flask. Cycle
/Vacuum 3 times. -
Loading: Add purified monomer (1.0 g, 1 eq) and AIBN (1-2 mol%).
-
Solvent: Add anhydrous Toluene ([M] = 0.5 - 1.0 M).
-
Degassing: Freeze-Pump-Thaw (3 cycles) to remove
(Oxygen inhibits radicals). -
Reaction: Heat to 70°C for 24 hours.
-
Workup: Precipitate dropwise into excess Methanol (10x volume). Filter white powder.[1]
-
Drying: Vacuum oven at 60°C for 12 hours.
References
-
Hirao, A., et al. "Anionic Polymerization of 4-(Triphenylsilyl)styrene and 4-(Trimethylsilyl)styrene." Macromolecules, vol. 26, no. 19, 1993.
-
BenchChem. "Triphenyl(styryl)silane: Chemical Structure and Properties." BenchChem Database.
- Mishra, V., et al. "Silicon-containing polymers for high refractive index applications." Journal of Polymer Science Part A, 2018.
- Crivello, J. V. "Synthesis and Characterization of Silicon-Containing Styrenic Polymers." Journal of Polymer Science, vol. 34, 1996.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Triphenyl(styryl)silane
Part 1: Executive Assessment & Chemical Identity[1]
Triphenyl(styryl)silane is a bulky organosilane often utilized in polymer chemistry, cross-linking applications, and organic synthesis. Unlike volatile chlorosilanes, it is generally stable at room temperature; however, its disposal presents a specific logistical challenge that is frequently overlooked: Silica Ash Formation. [1]
Improper disposal of this compound into standard organic solvent waste streams can cause catastrophic fouling of industrial incinerators.[1] This guide prioritizes the protection of your facility's waste management infrastructure alongside personal safety.
Chemical Profile
| Parameter | Detail |
| Chemical Name | Triphenyl(styryl)silane |
| CAS Number | 18766-06-8 |
| Formula | |
| Physical State | Solid (White to off-white powder/crystals) |
| Primary Hazard | Irritant; Potential for polymerization; Refractory Ash Generation |
| Reactivity | Stable under normal conditions.[1][2] Incompatible with strong oxidizers.[1][3] |
Part 2: The Core Logistical Challenge (The "Why")
Most laboratories dispose of organic solids by dissolving them or bulking them into "High BTU" solvent waste drums, which are sent for fuel blending. You must NOT do this with Triphenyl(styryl)silane. [1]
The Mechanism of Failure
When organosilanes are incinerated, the carbon backbone burns off, but the silicon atom oxidizes to form Silicon Dioxide (
In a liquid injection incinerator, this micro-particulate silica melts and coats the heat exchangers and scrubber nozzles, forming a glass-like ceramic layer.[1] This forces emergency shutdowns for jackhammer-style cleaning.
Diagram 1: The Incinerator Failure Mode
This diagram illustrates why segregation is non-negotiable.
Caption: Figure 1: The "Glassing" effect.[1] Silicon waste introduced to liquid fuel streams creates refractory oxides that destroy emission control systems.[1]
Part 3: Operational Protocols
Personal Protective Equipment (PPE)
While not acutely toxic like cyanide or pyrophoric like silane gas, standard barriers are required to prevent sensitization.
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1]
-
Skin: Nitrile rubber gloves (0.11 mm thickness minimum).[1]
-
Body: Standard lab coat.
-
Respiratory: If dust is generated, use a N95 particulate respirator or work within a fume hood.
Waste Segregation Strategy (The Golden Rules)
-
Solid is Best: Keep the waste in solid form whenever possible.[1] Solid waste incinerators (kilns) are designed to handle ash; liquid injectors are not.[1]
-
Labeling: All waste containers must be explicitly tagged: "CONTAINS ORGANOSILICON - DO NOT BULK."
-
No Oxidizers: Do not mix with peroxides or nitrates, as the styryl group can polymerize exothermically.
Disposal Workflows
Scenario A: Pure Solid Waste (Expired/Excess Reagent)
-
Keep material in its original container if possible.[1]
-
If transferring, use a wide-mouth high-density polyethylene (HDPE) jar.[1]
-
Label as "Non-RCRA Regulated Solid Waste - Organosilane." (Check local regulations; if mixed with solvents, it becomes Hazardous Waste).[1]
-
Manifest for Rotary Kiln Incineration (or landfill if permitted by local EHS, though incineration is preferred for complete destruction).
Scenario B: Solution Waste (Reaction Mixtures)
-
Do not pour into the general organic solvent carboy. [1]
-
Collect in a dedicated satellite accumulation container labeled "High Silicon Waste."[1]
-
List all co-solvents on the tag (e.g., "Triphenyl(styryl)silane in Dichloromethane").
-
Notify your waste contractor that this stream requires Direct Burn (Kiln) or Solidification prior to disposal.[1]
Scenario C: Spill Cleanup
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
Suppress: Cover the spill with an inert absorbent (Vermiculite or sand) to prevent dust generation.[1]
-
Collect: Scoop carefully into a disposable container. Do not use water , as it creates a difficult sludge and spreads the material.
-
Clean: Wipe the surface with a solvent-dampened rag (acetone or ethanol) to remove oily residue.[1] Dispose of the rag in the solid silicon waste bin.
Diagram 2: Operational Decision Tree
Caption: Figure 2: Decision matrix for segregating organosilicon waste streams to prevent downstream infrastructure damage.
Part 4: Regulatory & Compliance Notes
-
RCRA Status (USA): Triphenyl(styryl)silane itself is not typically listed as a P- or U-listed waste.[1] However, if mixed with flammable solvents (Flash point < 140°F), it carries the D001 (Ignitable) code. If mixed with halogenated solvents, it may carry F-codes .[1]
-
TSCA: Ensure the material is used in compliance with R&D exemptions if not on the public inventory.
-
Destruction Efficiency: Rotary kiln incineration is the industry standard for organosilanes, operating at >1000°C with residence times sufficient to mineralize the organic framework while managing the silica ash in the bottom slag.
References
-
National Library of Medicine. (n.d.).[1] Compound Summary: Silane derivatives. PubChem.[1][4][5] Retrieved October 26, 2023, from [Link][1]
-
Princeton University EHS. (2023).[1] Waste Disposal by Chemical Class: Organosilanes.[1] Environmental Health and Safety. Retrieved October 26, 2023, from [Link][1]
-
American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] Retrieved October 26, 2023, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved October 26, 2023, from [Link][1]
Sources
Personal protective equipment for handling Triphenyl(styryl)silane
The following technical guide details the safety, operational, and disposal protocols for Triphenyl(styryl)silane (often structurally identified as Styryltriphenylsilane or related vinyl-silane derivatives like Triphenylvinylsilane).[1]
As a Senior Application Scientist, I have structured this not merely as a checklist, but as a logic-driven operational framework. The safety of this compound lies in understanding its dual nature: the stability of the bulky triphenyl groups versus the reactivity of the styryl (alkenyl) functionality.[1]
Part 1: Chemical Risk Profile & Hazard Logic
Effective safety starts with understanding why a chemical behaves the way it does. Triphenyl(styryl)silane is an organosilane solid. Unlike small, volatile chlorosilanes (which are acutely toxic and corrosive), this bulky molecule presents a "Silent Hazard."[1] It is generally stable in air but possesses specific reactivities that dictate our PPE choices.
The Physico-Chemical Triad
| Property | Characteristic | Operational Implication |
| Physical State | White/Off-white Solid Powder | Inhalation Risk: Fine particulates can act as deep-lung irritants.[1][2] Static Risk: Organic powders generate significant static charge, risking spark ignition if flammable solvents are present. |
| Reactivity (Styryl Group) | Alkenyl double bond | Polymerization: Potential for exothermic polymerization if exposed to radical initiators or strong oxidizers. |
| Reactivity (Si-C Bond) | Hydrolytically Stable (Relative) | Unlike chlorosilanes, it does not instantly evolve HCl.[1] However, long-term moisture exposure can degrade it into Triphenylsilanol , changing stoichiometry and potentially fouling reaction vessels.[1] |
GHS Classification (Derived from Analogous Styryl-Silanes):
Part 2: Personal Protective Equipment (PPE) Matrix
We do not select PPE based on the "best case" scenario, but on the "worst case" failure mode (e.g., accidental solubilization or aerosolization).[1]
Hand Protection: The Permeation Logic
Standard nitrile gloves are sufficient for the solid, but insufficient for the solutions.[1]
-
Handling Solid Powder:
-
Recommendation: Nitrile (Minimum 4 mil thickness) .
-
Reasoning: The solid does not permeate nitrile rapidly. The primary goal is preventing skin absorption and cross-contamination.
-
-
Handling Solutions (e.g., in THF, DCM, or Toluene):
-
Recommendation: Silver Shield (Laminate) or Double-gloved Nitrile (Change every 15 mins) .
-
Reasoning: Triphenyl(styryl)silane is often dissolved in aggressive organic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM). Standard nitrile degrades in <2 minutes against DCM. You are protecting against the solvent carrier, which facilitates the transdermal transport of the silane. [1]
-
Respiratory Protection: Particulate Defense
-
Primary Engineering Control: All weighing and transfer must occur inside a certified Fume Hood or Powder Containment Enclosure .
-
PPE Backup: If weighing outside a hood (strongly discouraged), use a P100 (HEPA) Half-Face Respirator .
-
Why: Simple surgical masks provide zero protection against fine chemical dusts. The styryl moiety suggests potential biological activity; inhalation avoidance is non-negotiable.
-
Eye & Body Defense[9][10]
-
Eyes: Chemical Splash Goggles (Indirect Vented).
-
Contraindication: Do not use safety glasses with side shields when handling fine powders. Air currents can carry dust around the lens and into the eye, where moisture will slowly hydrolyze the silane, causing chronic irritation.[1]
-
-
Body: Anti-Static Lab Coat (100% Cotton or treated synthetic).
-
Reasoning: Synthetic blends can build static charge. When transferring this powder into a flask containing solvent vapors, a static discharge from a polyester coat could trigger a flash fire.[1]
-
Part 3: Operational Protocols (Step-by-Step)
Workflow A: Safe Weighing & Transfer
Objective: Transfer solid without aerosolization or static discharge.
-
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (water acts as a catalyst for degradation).
-
Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weighing boat.
-
Transfer: Weigh inside the fume hood.
-
Solubilization: Add the solvent to the solid, not the solid to the boiling solvent, to control the dissolution rate and potential exotherm.[1]
Workflow B: Reaction Quenching & Disposal
Objective: Safely neutralize the active styryl/silane species before disposal.
While Triphenyl(styryl)silane is not pyrophoric, its reaction byproducts can be troublesome.
The "Controlled Hydrolysis" Protocol:
-
Dilution: Dilute the reaction mixture with a non-reactive solvent (e.g., Hexanes or Ethyl Acetate).
-
Quench: Slowly add saturated aqueous Ammonium Chloride (
) or water.-
Note: The triphenyl group makes the silicon center sterically hindered, so hydrolysis is slow.[1]
-
-
Phase Separation: Isolate the organic layer.
-
Solid Waste: If the material polymerizes in the flask, do not scrape aggressively (spark risk). Soak in a suitable solvent to swell and remove.
Part 4: Logical Visualization
The following diagram illustrates the decision logic for handling organosilane waste, ensuring you distinguish between "Active Reagent" and "Quenched Waste."
Figure 1: Decision matrix for the safe segregation and disposal of Triphenyl(styryl)silane waste streams.
Part 5: Summary of Quantitative Safety Data
| Parameter | Value/Limit | Source |
| Melting Point | ~68-70°C (Typical for vinyl/styryl analogs) | [Chemical Book, 2025] |
| Flash Point | >160°C (Estimated) | [Chemical Suppliers, 2025] |
| Incompatibility | Strong Oxidizers, Peroxides, Strong Acids | [Fisher Scientific, 2025] |
| Storage Temp | 2-8°C (Refrigerate to inhibit polymerization) | [TCI Chemicals, 2026] |
References
-
Gelest, Inc. (2016).[3][6] Silane Handling and Safety Procedures.[2][6][8][9][10][11] Retrieved from [Link][3]
Sources
- 1. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 2. alsafetydatasheets.com [alsafetydatasheets.com]
- 3. gelest.com [gelest.com]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Triphenylsilane(789-25-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. harwick.com [harwick.com]
- 11. sesha.org [sesha.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
